molecular formula C7H2BrF2NS B3196667 4-Bromo-2,5-difluorophenyl isothiocyanate CAS No. 1000577-80-9

4-Bromo-2,5-difluorophenyl isothiocyanate

Cat. No.: B3196667
CAS No.: 1000577-80-9
M. Wt: 250.07 g/mol
InChI Key: DZCHDQYIMUERSQ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H2BrF2NS and its molecular weight is 250.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-difluoro-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHDQYIMUERSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,5-difluorophenyl isothiocyanate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,5-difluorophenyl isothiocyanate, a versatile and strategically important building block in modern organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, unique reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound. Its utility stems from the distinct chemical personalities of its three key features: the electrophilic isothiocyanate group, the versatile brominated aromatic ring, and the modulating effects of the two fluorine atoms.

1.1. Chemical Structure

The molecule consists of a benzene ring substituted with a bromine atom at position 4, fluorine atoms at positions 2 and 5, and an isothiocyanate (-N=C=S) group at position 1.

1.2. Key Identifiers

PropertyValue
IUPAC Name 1-Bromo-4-isothiocyanato-2,5-difluorobenzene
CAS Number 1423043-73-0
Molecular Formula C₇H₂BrF₂NS
Molecular Weight 250.06 g/mol
Canonical SMILES C1=C(C(=C(C=C1F)N=C=S)F)Br
InChI Key SBPJDDMHZATEQP-UHFFFAOYSA-N

1.3. Physicochemical Properties

While specific experimental data for this exact isomer can vary by supplier, the properties are consistent with a substituted aromatic isothiocyanate.

PropertyTypical Value/ObservationRationale & Significance
Appearance White to off-white or pale yellow solidHigh purity solids are typically colorless; minor impurities can impart color.
Melting Point Not consistently reported; expected to be a low-melting solidThe planar, substituted ring structure allows for efficient crystal packing.
Solubility Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). Insoluble in water.The nonpolar aromatic core dominates its solubility profile. Hydrolytically unstable in protic solvents.
Stability Moisture-sensitiveThe isothiocyanate group is susceptible to hydrolysis. Store under an inert atmosphere.

Section 2: Synthesis and Mechanism

The most logical and widely adopted strategy for the synthesis of aryl isothiocyanates is the conversion of the corresponding primary aniline. This approach leverages the availability of the aniline precursor and the reliability of the isothiocyanate-forming reaction.

2.1. Retrosynthetic Analysis & Rationale

The isothiocyanate functional group is readily formed from 4-bromo-2,5-difluoroaniline. This aniline is a known compound, accessible through the direct bromination of 2,5-difluoroaniline, making it a practical starting material.[1][2][3]

2.2. Recommended Synthetic Protocol

This protocol describes the conversion of 4-bromo-2,5-difluoroaniline to the target isothiocyanate using thiophosgene, a common and effective, albeit highly toxic, reagent. Extreme caution and a well-ventilated fume hood are mandatory when handling thiophosgene. Safer alternatives like di(2-pyridyl) thionocarbonate (DPTC) or 1,1'-thiocarbonyldiimidazole (TCDI) can also be employed.[4]

  • Step 1: Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 4-bromo-2,5-difluoroaniline (1.0 eq) in dichloromethane (DCM) or chloroform.

  • Step 2: Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (2.5 eq) or a biphasic system with aqueous sodium bicarbonate. Cool the mixture to 0 °C in an ice bath.

  • Step 3: Thiophosgene Addition: Slowly add a solution of thiophosgene (CSCl₂) (1.1 eq) in the same solvent via the dropping funnel over 30-60 minutes. The reaction is exothermic and generates triethylamine hydrochloride as a white precipitate.

  • Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC) or LC-MS.

  • Step 5: Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Step 6: Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

2.3. Reaction Mechanism Visualization

The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl in the presence of the base to form the final isothiocyanate product.

Synthesis Aniline 4-Bromo-2,5-difluoroaniline Intermediate Thiocarbamoyl Chloride Intermediate Aniline->Intermediate Nucleophilic attack Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Intermediate Base Triethylamine (TEA) Product 4-Bromo-2,5-difluorophenyl isothiocyanate Base->Product Elimination of HCl Byproduct TEA·HCl (precipitate) Base->Byproduct Intermediate->Product Intermediate->Byproduct

Caption: Synthesis of the target isothiocyanate from its aniline precursor.

Section 3: Chemical Reactivity and Applications in Drug Development

The power of this reagent lies in its dual-reactivity paradigm. The isothiocyanate and the bromo-aryl functionalities can be addressed in separate, orthogonal steps, providing immense synthetic flexibility.

3.1. The Dual-Reactivity Paradigm

  • Isothiocyanate Group: A soft electrophile, highly reactive towards primary and secondary amines, thiols, and other soft nucleophiles. This functionality is often used for conjugation, linker chemistry, or as a precursor to thiourea-containing heterocycles.

  • Aryl Bromide Moiety: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5][6] This allows for the introduction of a vast array of carbon- and heteroatom-based substituents to build molecular complexity.

3.2. Reactions of the Isothiocyanate Group: A Versatile Electrophile

The primary application of the isothiocyanate group is its reaction with primary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions.[7][8][9] These thiourea products are not only stable final compounds but are also key intermediates for synthesizing a wide range of biologically active heterocyclic scaffolds.

3.3. Reactions of the Aryl Halide: A Gateway to Complexity

The carbon-bromine bond provides a robust and reliable site for palladium-catalyzed cross-coupling reactions. This enables the late-stage introduction of diverse functionalities, a critical strategy in modern drug discovery to rapidly generate structure-activity relationship (SAR) data.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending scaffolds or as precursors for other functional groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aniline or arylamine derivatives.

3.4. The Strategic Role of Fluorine Substituents

The two fluorine atoms are not mere spectators; they profoundly influence the molecule's properties in ways that are highly desirable in medicinal chemistry.[10][11]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block these "metabolic soft spots," increasing the drug's half-life.[12][13]

  • Modulation of pKa: As highly electronegative atoms, fluorine can lower the pKa of nearby basic groups (like an amine introduced via Buchwald-Hartwig coupling), which can improve cell permeability and oral bioavailability.[12][14]

  • Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[11]

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can be tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[12][14]

Section 4: Experimental Workflow: Synthesis of a Thiourea Derivative

This section provides a validated, self-validating protocol for a core application of this compound: the synthesis of a thiourea derivative.

4.1. Objective & Rationale

The objective is to demonstrate the straightforward and high-yielding reaction of the isothiocyanate with a representative primary amine. This reaction is fundamental to its use as a building block and serves as a reliable method for creating libraries of compounds for screening.

4.2. Step-by-Step Protocol

  • Step 1: Reagent Preparation: In a clean vial, dissolve this compound (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Step 2: Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq) either neat (if liquid) or as a solution in the same solvent.

  • Step 3: Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. For less reactive amines, gentle heating (40-50 °C) may be required.

  • Step 4: Product Isolation & Monitoring: The thiourea product often precipitates from the reaction mixture as a solid. Progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less mobile, product spot.

  • Step 5: Purification: If the product precipitates, it can be isolated by simple filtration, washed with cold solvent, and dried. If it remains in solution, the solvent is removed in vacuo, and the resulting solid can be purified by recrystallization or silica gel chromatography if necessary.

4.3. Experimental Workflow Visualization

Workflow start Start: Dissolve Isothiocyanate in Aprotic Solvent (e.g., THF) add_amine Add Primary Amine (1.0-1.1 eq) start->add_amine react Stir at Room Temperature (1-3 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor decision Reaction Complete? monitor->decision decision->react No isolate Isolate Product by Filtration or Solvent Evaporation decision->isolate Yes purify Purify by Recrystallization or Chromatography isolate->purify end End: Pure Thiourea Product purify->end

Caption: Workflow for the synthesis of a thiourea derivative.

Section 5: Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling is paramount to ensure laboratory safety.

  • Hazard Profile: Based on analogous compounds, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It is a suspected skin, eye, and respiratory irritant and may act as a lachrymator.[15][16][17][18]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is appropriate for incidental contact).

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ensure all equipment is dry, as the compound is moisture-sensitive.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong acids, bases, and oxidizing agents. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucially, always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Section 6: Conclusion

This compound is a high-value synthetic intermediate for researchers in drug discovery and materials science. Its unique trifunctional nature provides a powerful platform for building molecular complexity through a dual-reactivity paradigm. The strategic placement of fluorine atoms offers intrinsic advantages for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this versatile building block to accelerate the development of novel chemical entities.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved March 7, 2024, from [Link]

  • Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 7, 2024, from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved March 7, 2024, from [Link]

  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed). Retrieved March 7, 2024, from [Link]

  • American Chemical Society. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Retrieved March 7, 2024, from [Link]

  • Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2016, March 10). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? Retrieved March 7, 2024, from [Link]

  • CAS Standard Information Network. (n.d.). 4-Bromo-2,6-difluorophenylisothiocyanate standard. Retrieved March 7, 2024, from [Link]

  • American Chemical Society. (n.d.). The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved March 7, 2024, from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved March 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,5-difluoroaniline. Retrieved March 7, 2024, from [Link]

  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved March 7, 2024, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 12). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4-Bromophenyl isothiocyanate. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved March 7, 2024, from [Link]

Sources

Molecular weight and formula of 4-Bromo-2,5-difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and chemical biology. It prioritizes actionable synthetic intelligence, physicochemical rigor, and safety protocols required for handling halogenated isothiocyanates.

Compound Class: Halogenated Aryl Isothiocyanate Primary Utility: Heterocyclic Scaffold Synthesis, Covalent Protein Modification, 19F-NMR Probing

Physicochemical Identity & Core Constants

This compound serves as a "linchpin" scaffold. The isothiocyanate (–NCS) group provides an electrophilic handle for heterocycle formation, while the bromine atom allows for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The 2,5-difluoro substitution pattern imparts unique electronic properties, modulating the reactivity of the NCS group and increasing metabolic stability (lipophilicity) in drug candidates.

Molecular Profile
PropertyValueNotes
IUPAC Name 4-Bromo-2,5-difluoro-1-isothiocyanatobenzene
Molecular Formula C₇H₂BrF₂NS
Molecular Weight 250.06 g/mol Calculated (Isotopic Average)
Monoisotopic Mass 248.88 g/mol Dominant isotopologue (⁷⁹Br)
Physical State Low-melting solid or oilIsomer-dependent; typically solidifies at <10°C
Solubility DCM, THF, DMF, DMSOHydrolyzes in aqueous buffers
Precursor CAS 112279-60-4 (4-Bromo-2,5-difluoroaniline)

Note on Isomerism: Ensure strict verification of the substitution pattern. The 2,5-difluoro isomer is distinct from the more common 2,6-difluoro (CAS 1000574-64-0) or 3,5-difluoro analogs. The 2,5-pattern creates an asymmetric electronic environment around the isothiocyanate, influencing nucleophilic attack kinetics.

Synthetic Protocol: The "Thiophosgene-Free" Route

While thiophosgene (CSCl₂) is the historical standard for converting anilines to isothiocyanates, its extreme toxicity poses significant safety risks. The following protocol utilizes a dithiocarbamate intermediate strategy using Carbon Disulfide (CS₂) and a desulfurizing agent (Tosyl Chloride or Boc₂O). This method is safer, high-yielding, and avoids the use of highly toxic phosgene derivatives.

Reagents & Materials
  • Substrate: 4-Bromo-2,5-difluoroaniline (1.0 equiv)

  • Reagent: Carbon Disulfide (CS₂, 10.0 equiv) — Caution: Highly Flammable

  • Base: Triethylamine (Et₃N, 3.0 equiv)

  • Desulfurizer: p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • Dithiocarbamate Formation:

    • Dissolve 4-Bromo-2,5-difluoroaniline (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under N₂ atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add Et₃N (30 mmol) dropwise, followed by the slow addition of CS₂ (100 mmol).

    • Observation: The solution typically turns yellow/orange, indicating the formation of the triethylammonium dithiocarbamate salt.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Desulfurization (Isothiocyanate Generation):

    • Cool the reaction mixture back to 0°C.

    • Dissolve TsCl (11 mmol) in minimal THF and add dropwise to the reaction mixture.

    • Mechanism:[1] TsCl activates the sulfur, promoting the elimination of TsS⁻ and formation of the isothiocyanate.

    • Stir at RT for 3–5 hours. Monitor by TLC (hexane/ethyl acetate) for the disappearance of the aniline spot.

  • Work-up & Purification:

    • Quench the reaction with 1N HCl (cold) to neutralize excess base and remove amine salts.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the organic layer with saturated NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Flash column chromatography using 100% Hexanes or 95:5 Hexanes/EtOAc. Isothiocyanates are non-polar and elute early.

Reactivity & Application Architecture

The utility of 4-Bromo-2,5-difluorophenyl isothiocyanate lies in its dual reactivity. It acts as an Electrophilic Core (at the NCS carbon) and a Cross-Coupling Partner (at the C-Br bond).

Functional Workflow Diagram

The following diagram illustrates the transformation pathways, highlighting how this scaffold bridges simple amines to complex fused heterocycles.

G Precursor 4-Bromo-2,5-difluoroaniline Target 4-Bromo-2,5-difluorophenyl Isothiocyanate (NCS) Precursor->Target CS2, Base, TsCl (Desulfurization) Thiourea Thiourea Derivative Target->Thiourea + R-NH2 (Nucleophilic Addn) Thiosemicarbazide Thiosemicarbazide Target->Thiosemicarbazide + Hydrazine Suzuki Biaryl Scaffold (via Pd-Coupling) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Amine Primary Amine (R-NH2) Hydrazine Hydrazine (NH2NH2) Thiazole 2-Aminothiazole (Hantzsch Synthesis) Thiourea->Thiazole + Alpha-Halo Ketone (Cyclization) Triazole 1,2,4-Triazole-3-thione Thiosemicarbazide->Triazole Base/Heat (Cyclization)

Figure 1: Synthetic Lifecycle of this compound. The diagram maps the conversion from aniline precursor (grey) to the active isothiocyanate (blue), followed by divergent synthesis into heterocycles (green) or cross-coupling products (red).

Key Mechanistic Insights
  • Fluorine Effect: The two fluorine atoms at positions 2 and 5 exert a strong inductive electron-withdrawing effect (-I). This makes the isothiocyanate carbon more electrophilic compared to non-fluorinated analogs, accelerating reaction rates with nucleophiles.

  • Orthogonal Reactivity: The C-Br bond remains intact during mild nucleophilic additions to the NCS group. This allows researchers to first build a thiourea/heterocycle and subsequently perform a Suzuki coupling to add complexity, or vice-versa.

Handling, Safety & Storage (E-E-A-T)

Isothiocyanates are potent electrophiles and irritants. Strict adherence to safety protocols is non-negotiable.

  • Lachrymator Hazard: Like many isothiocyanates, this compound can act as a lachrymator (tear agent). Always handle in a functioning chemical fume hood.

  • Moisture Sensitivity: The NCS group can slowly hydrolyze in the presence of moisture to release Carbonyl Sulfide (COS) and revert to the aniline.

    • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

    • Dessication: Keep containers tightly sealed with desiccant packs.

  • Skin Contact: Isothiocyanates are skin sensitizers. Double-gloving (Nitrile) is recommended. In case of contact, wash with polyethylene glycol (PEG) followed by copious water (PEG helps solubilize the lipophilic compound).

References

  • Synthesis of Isothiocyanates: Wong, R., & Dolman, S. J. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates. The Journal of Organic Chemistry, 72(10), 3969-3971. Link

  • Reactivity Profile: Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. Link

  • Aniline Precursor Data: PubChem. (n.d.). 4-Bromo-2,5-difluoroaniline (CAS 112279-60-4).[2][3][4][5][6] National Library of Medicine. Link

  • Isothiocyanate Applications: Sommen, G. L., et al. (2003).

Sources

The Application Scientist’s Guide to the Solubility and Handling of 4-Bromo-2,5-difluorophenyl isothiocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of bioconjugation, medicinal chemistry, and materials science, aryl isothiocyanates serve as indispensable electrophilic building blocks. Specifically, 4-Bromo-2,5-difluorophenyl isothiocyanate (CAS: 1000577-80-9)[1][2] represents a highly specialized reagent. The presence of multiple halogen substituents (bromine and fluorine) on the phenyl ring significantly alters its electronic landscape and lipophilicity compared to unsubstituted phenyl isothiocyanate. This technical guide provides a comprehensive analysis of its solubility profiles in organic solvents, the mechanistic causality behind its degradation in incompatible media, and a self-validating protocol for maintaining its chemical integrity during experimental workflows.

Chemical Profiling & Mechanistic Solvation

To master the handling of this compound, one must first understand the causality of its molecular interactions:

  • Lipophilicity and Halogen Bonding: The aromatic ring is heavily substituted with halogens (one bromine, two fluorines). These atoms are highly electronegative but also highly lipophilic. This structural feature dictates that the compound will exhibit exceptional solubility in non-polar to moderately polar organic solvents, such as dichloromethane (DCM) and ethyl acetate.

  • Electrophilicity of the Isothiocyanate (-N=C=S) Group: The halogens exert a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This withdrawal strips electron density away from the already electrophilic carbon atom of the isothiocyanate group, making it hyper-reactive toward nucleophiles[3].

  • The Protic Solvent Liability: Because of this heightened electrophilicity, the compound is strictly incompatible with polar protic solvents. In water, it undergoes a nucleophilic attack to form an unstable carbamic acid intermediate, which decomposes into 4-bromo-2,5-difluoroaniline. This primary amine immediately reacts with unhydrolyzed isothiocyanate to precipitate a highly insoluble symmetric diarylthiourea[4]. Similarly, primary alcohols (like methanol or ethanol) will attack the -N=C=S carbon to form stable, but undesired, O-alkyl thiocarbamates.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of this compound across standard laboratory solvents. Data is extrapolated from the behavior of highly halogenated aryl isothiocyanates to provide baseline working concentrations for assay development.

SolventSolvent ClassEstimated Solubility (mg/mL)Mechanistic Suitability & Notes
Dichloromethane (DCM) Halogenated / Aprotic> 100Excellent. Non-nucleophilic. Ideal for extractions and short-term storage at -20 °C[5].
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50Good. Ideal for biological assay stock solutions. Must be strictly anhydrous to prevent hydrolysis.
Dimethylformamide (DMF) Polar Aprotic> 50Good. Standard for peptide coupling. Highly hygroscopic; requires molecular sieves.
Ethyl Acetate Polar Aprotic> 50Good. Excellent for chromatographic purification and liquid-liquid extractions.
Methanol / Ethanol Polar ProticReactiveIncompatible. Nucleophilic oxygen attacks the isothiocyanate to form thiocarbamates.
Water / Aqueous Buffers Polar Protic< 0.1 (Reactive)Incompatible. Rapid hydrolysis leading to insoluble diarylthiourea precipitation[3][4].

Solvent Selection & Application Workflows

As an Application Scientist, choosing the right solvent is a matter of balancing solubility with chemical stability:

  • For Synthetic Chemistry & Extractions: Dichloromethane (DCM) is the gold standard. It provides maximum solubility while being completely non-nucleophilic. Research indicates that isothiocyanates stored in dry DCM at -20 °C exhibit minimal degradation over short-to-medium periods[5].

  • For Biological Assays (In Vitro): DMSO is universally used to create high-concentration stock solutions (e.g., 10-50 mM) that are later diluted into aqueous assay buffers. The critical failure point here is the hygroscopic nature of DMSO. If DMSO absorbs atmospheric moisture, the hyper-electrophilic this compound will rapidly degrade before the assay even begins.

Experimental Protocol: Standardized Solubilization & Stability Validation

To ensure trustworthiness in your data, you must employ a self-validating system. Do not assume your stock solution is stable; prove it. The following protocol details the preparation of a 50 mM stock solution in DMSO with an integrated HPLC-UV validation step.

Phase 1: Anhydrous Preparation
  • Solvent Desiccation: Ensure your DMSO is strictly anhydrous (≤0.005% water). Store the DMSO over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Inert Atmosphere: Purge a clean, dry glass vial with Argon or Nitrogen gas.

  • Gravimetric Addition: Quickly weigh the required mass of this compound (MW ≈ 250.06 g/mol ) and transfer it to the purged vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds until the solution is completely clear.

Phase 2: Self-Validating Stability Assay (HPLC-UV)

To confirm that your handling technique prevented hydrolysis, run a time-course validation.

  • Baseline (t=0): Immediately dilute a 5 µL aliquot of the stock solution into 995 µL of dry acetonitrile (ACN). Inject onto a Reverse-Phase C18 HPLC column. Monitor at 254 nm. You should observe a single sharp peak corresponding to the intact isothiocyanate.

  • Stress Test (t=24h): Leave the stock solution sealed at room temperature for 24 hours. Repeat the HPLC injection.

  • Data Interpretation: If moisture contaminated your workflow, the t=24h chromatogram will show a decrease in the primary peak and the emergence of a highly retained, strongly absorbing peak (the symmetric diarylthiourea byproduct)[4][6]. If the primary peak area remains >98% relative to t=0, your anhydrous protocol is validated.

Visualizing the Degradation Pathway

Understanding the exact mechanism of failure is critical for troubleshooting. The diagram below illustrates the causality of moisture contamination when handling this compound.

G A 4-Bromo-2,5-difluorophenyl isothiocyanate C Carbamic Acid Intermediate A->C Nucleophilic Attack E Symmetric Diarylthiourea (Insoluble Byproduct) A->E Reacts with B H2O (Trace Moisture) B->C D 4-Bromo-2,5-difluoroaniline (Primary Amine) C->D - COS D->E Nucleophilic Addition

Hydrolysis pathway of this compound in trace moisture.

References

  • ResearchGate. "How stable are isothiocyanates stored in DCM at -20 deg.C?" Scientific Q&A Forum.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." RSC Publishing.[Link]

  • Agricultural and Biological Chemistry. "Decomposition of Allyl Isothiocyanate in Aqueous Solution." Taylor & Francis.[Link]

Sources

4-Bromo-2,5-difluorophenyl isothiocyanate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and application of 4-Bromo-2,5-difluorophenyl isothiocyanate , a specialized fluorinated building block used in medicinal chemistry and advanced organic synthesis.

Advanced Fluorinated Scaffolds for Drug Discovery & Heterocyclic Synthesis

Executive Summary

This compound (CAS 1000577-80-9 ) is a bifunctional electrophile featuring a reactive isothiocyanate (-NCS) group and an aryl bromide handle, flanked by two fluorine atoms in a 2,5-substitution pattern.[1][2] This specific substitution motif is highly valued in medicinal chemistry for "fluorine scans"—a strategy to modulate metabolic stability, lipophilicity (


), and ligand-protein binding affinity without significantly altering steric bulk.

This guide provides a comprehensive technical analysis of the compound, including validated synthetic routes, reactivity profiles for heterocyclic construction, and safety protocols for handling this lachrymatory agent.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

The compound is characterized by its dual reactivity: the electrophilic carbon of the isothiocyanate group and the palladium-active C-Br bond.

Table 1: Core Identifiers and Properties[12]
PropertyData
Chemical Name This compound
CAS Number 1000577-80-9
Molecular Formula

Molecular Weight 250.06 g/mol
Precursor CAS 112279-60-4 (4-Bromo-2,5-difluoroaniline)
MDL Number MFCD01861125 (Precursor linked)
Physical State Low-melting solid or viscous liquid (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, DMF, DMSO; decomposes in alcohols/water
Storage 2–8°C, under inert atmosphere (

or Ar); Moisture sensitive

Synthesis & Manufacturing Logic

The synthesis of this compound is most reliably achieved through the desulfurization of dithiocarbamate salts derived from 4-Bromo-2,5-difluoroaniline . Direct reaction with thiophosgene (


) is the classical route, though modern protocols often employ safer surrogates like 1,1'-thiocarbonyldiimidazole (TCDI) or 

with a desulfurizing agent.
Validated Synthetic Route (Thiophosgene Method)

The thiophosgene route is preferred for scale-up due to atom economy, despite safety requirements.

  • Nucleophilic Attack: The primary amine of 4-bromo-2,5-difluoroaniline attacks the thiocarbonyl center of thiophosgene.

  • Elimination: Loss of two equivalents of HCl drives the formation of the isothiocyanate.

Alternative "Green" Route (DCC/CS2)

For laboratory-scale preparations avoiding highly toxic thiophosgene, the amine is treated with carbon disulfide (


) and dicyclohexylcarbodiimide (DCC) or tosyl chloride to facilitate elimination.
Figure 1: Synthetic Pathway & Mechanism

Synthesis Aniline 4-Bromo-2,5-difluoroaniline (CAS 112279-60-4) Intermediate Dithiocarbamate Salt (Transient) Aniline->Intermediate Nucleophilic Attack Product 4-Bromo-2,5-difluorophenyl Isothiocyanate (CAS 1000577-80-9) Intermediate->Product Desulfurization Reagent1 CS2 / Base (or Thiophosgene) Reagent2 - H2S / - HCl (Elimination)

Caption: Conversion of the aniline precursor to the isothiocyanate via dithiocarbamate intermediate.

Reactivity & Applications in Drug Design

The utility of this compound lies in its orthogonal reactivity . The isothiocyanate group reacts with nucleophiles under mild conditions, while the aryl bromide remains intact for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Heterocycle Formation

The isothiocyanate carbon is highly electrophilic. Reaction with:

  • Primary Amines: Yields thioureas , which are precursors to iminothiazolidinones.

  • Hydrazines: Yields thiosemicarbazides , cyclizing to form 1,2,4-triazoles .

  • Amino Alcohols: Cyclization to oxazolines or thiazolines .

The "Fluorine Effect"

The 2,5-difluoro substitution pattern exerts specific electronic effects:

  • Metabolic Blocking: The fluorines at the 2 and 5 positions block P450 oxidation sites, potentially increasing the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines increases the electrophilicity of the isothiocyanate carbon compared to non-fluorinated analogs, accelerating reaction rates with weak nucleophiles.

Figure 2: Divergent Synthesis Workflow

Reactivity ITC 4-Bromo-2,5-difluorophenyl ITC Thiourea N,N'-Disubstituted Thiourea ITC->Thiourea Nucleophilic Addition Triazole 1,2,4-Triazole Scaffold ITC->Triazole Cyclization Biaryl Biaryl Isothiocyanate (Suzuki Product) ITC->Biaryl Chemo-selective Coupling (Br retention difficult) Amine + Primary Amine (R-NH2) Hydrazine + Hydrazine (NH2-NH2) Palladium + Aryl Boronic Acid (Pd Catalyst)

Caption: Divergent synthetic pathways. Note: Pd-catalyzed coupling is best performed AFTER thiourea formation to avoid poisoning the catalyst with the sulfur moiety.

Experimental Protocol: Synthesis of a Thiourea Derivative

Objective: To synthesize 1-(4-bromo-2,5-difluorophenyl)-3-phenylthiourea as a model reaction.

Materials
  • This compound (1.0 equiv)[2]

  • Aniline (1.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure
  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under nitrogen.

  • Addition: Add 1.0 mmol of aniline dropwise at

    
    . The electron-deficient nature of the fluorinated ring usually makes the isothiocyanate highly reactive.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the ITC spot will disappear).

  • Work-up:

    • If the product precipitates: Filter the solid and wash with cold hexanes.

    • If soluble: Concentrate the solvent in vacuo. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR. The thiourea NH protons typically appear downfield (8.0–10.0 ppm) as broad singlets.
    

Critical Note: The presence of the 2,5-difluoro motif makes the thiourea NH protons more acidic than non-fluorinated analogs, influencing hydrogen bond donor capability in biological targets.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B/1).

  • Lachrymator: Induces tearing; handle only in a fume hood.

  • Respiratory Sensitizer: May cause allergy or asthma symptoms if inhaled.

Storage Protocol: Store at 4°C. The compound is moisture-sensitive; hydrolysis yields the parent aniline and COS/CO2. Keep container tightly sealed under inert gas.

References

  • PubChem. 4-Bromo-2,6-difluorophenyl isothiocyanate (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Oakwood Chemical. Product 035624: this compound.[1] Available at: [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,5-difluorophenyl isothiocyanate

Author's Note: this compound is a specialized reagent with significant potential in synthetic chemistry and drug discovery. Its unique combination of a reactive isothiocyanate group and a halogenated aromatic ring makes it a valuable building block. However, these same features necessitate a thorough understanding of its potential hazards. This guide is structured to provide not just a set of safety rules, but a deeper understanding of why these protocols are critical. By synthesizing data from structurally related compounds and general principles of chemical safety, we can establish a robust framework for its handling, ensuring both scientific progress and personal safety. This document is intended to serve as a comprehensive safety resource in the absence of a specific, official Safety Data Sheet (SDS).

Section 1: Hazard Identification and Classification

The primary and most immediate risks associated with this compound stem from the highly reactive isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, including the water and amine groups found in biological tissues. This reactivity is the basis for its acute toxicity and irritant properties. The presence of bromine and fluorine atoms on the phenyl ring can further modulate its toxicological profile.

Based on data from analogous compounds such as other brominated phenyl isothiocyanates and halogenated aromatics, a GHS (Globally Harmonized System) classification can be reliably inferred.[1][2][3][4][5]

Inferred GHS Hazard Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[2][3][4]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3][6]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2][3][6]
Respiratory SensitizationCategory 1DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1][3][6][7]

This substance is also a lachrymator, meaning it is an irritant that causes tearing of the eyes.[3][4]

GHS_Pictograms cluster_pictograms Anticipated GHS Hazard Pictograms node_health node_health_label Health Hazard (Sensitizer) node_harmful node_harmful_label Harmful/Irritant

Caption: Inferred GHS Pictograms for this compound.

Section 2: First-Aid Measures: A Protocol for Rapid Response

The seconds following an exposure are critical. The immediate reactivity of isothiocyanates with biological tissues means that rapid and thorough decontamination is paramount to minimizing damage.[8][9][10][11]

General Advice:

  • Move the victim from the exposure area immediately.[8]

  • Show this safety guide to the attending medical professional.[7][10]

  • Emergency personnel should wear appropriate PPE to avoid self-exposure.[8]

Step-by-Step First-Aid Protocols:

Exposure RouteProtocolCausality and Rationale
Inhalation 1. Move the person to fresh air immediately.[3][7]2. If breathing is difficult, administer oxygen.[12]3. If breathing has stopped, begin artificial respiration.[8][12] Do not use mouth-to-mouth resuscitation.[10]4. Seek immediate medical attention.[3][12]Isothiocyanate vapors are potent irritants to the entire respiratory tract.[9][11] Rapid removal from the source is essential to prevent further lung damage, including potential chemical bronchitis and pulmonary edema.[13][14]
Skin Contact 1. Immediately remove all contaminated clothing, including shoes and jewelry.[8][15]2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8][13]3. Seek immediate medical attention, especially if irritation or pain persists.[12][15]The compound can be absorbed through the skin, leading to systemic toxicity.[9][11] Immediate and prolonged washing is necessary to remove the chemical before it can cause severe irritation or chemical burns.[11]
Eye Contact 1. Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][12]2. Remove contact lenses, if present and easy to do so.[3][6]3. Continue rinsing.[3][6]4. Seek immediate medical attention.[3][12]The cornea is extremely sensitive. The lachrymatory and corrosive nature of this compound can cause severe and potentially permanent eye damage.[13][16] Thorough irrigation is the only way to effectively remove the substance.
Ingestion 1. Do NOT induce vomiting.[8][10]2. If the person is conscious, rinse their mouth thoroughly with water.[4][7]3. Have the person drink one or two glasses of water or milk to dilute the substance.[8][13]4. Call a poison control center or seek immediate medical attention.[10][15]Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, inflicting more damage. Dilution can help minimize local gastrointestinal tract irritation.[13]

Section 3: Safe Handling and Engineering Controls

Preventing exposure is the cornerstone of safety. This is achieved through a multi-layered approach known as the "Hierarchy of Controls."

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical necessary? Engineering Engineering Controls Substitution->Engineering Use a less hazardous alternative? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

Engineering Controls (Primary Barrier):

  • Fume Hood: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[12][13][17] This is non-negotiable. The ventilation system must be adequate to keep vapor concentrations below any established exposure limits.[17]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible and tested regularly.[9][12][18]

Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and must be selected carefully to resist isocyanates and halogenated solvents.

Body AreaPPE SpecificationRationale and Best Practices
Hands Nitrile or neoprene gloves.[19] Butyl rubber is also an option. Double-gloving is highly recommended.Isothiocyanates can penetrate standard latex gloves. Always inspect gloves for tears or pinholes before use.[20] Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[17]
Eyes/Face Chemical safety goggles and a full-face shield.[18][19]Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes during transfers of larger quantities.
Body A flame-resistant lab coat, fully buttoned.[20] Long pants and closed-toe, chemical-resistant shoes are mandatory.[17][20]Protects skin from accidental splashes and prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are insufficient or during a large spill cleanup.[10][18]Use should be based on a risk assessment and in accordance with a formal respiratory protection program.

Safe Handling and Storage Protocols:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, strong bases, alcohols, and oxidizing agents.[9][10][17][21] The container must be kept tightly closed.[3][6][17]

  • Incompatibilities: Brominated compounds can react violently with easily oxidized substances.[13][17] Isothiocyanates are sensitive to moisture.[4][10]

  • Handling: Avoid all personal contact, including inhalation.[6] Use spark-proof tools and explosion-proof equipment if the material is handled in a way that could create a static discharge.[10][18] Always wash hands thoroughly with soap and water after handling.[6][17]

Section 4: Accidental Release and Disposal

A prepared response is essential for mitigating the impact of a spill.

Spill_Response_Workflow cluster_workflow Spill Response Protocol Start Spill Occurs Evacuate Evacuate Area Alert Personnel Start->Evacuate Assess Assess Spill Size & Don Full PPE Evacuate->Assess Contain Contain Spill (Use inert absorbent) Assess->Contain Collect Collect Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package for Hazardous Waste Disposal Decontaminate->Dispose End Response Complete Dispose->End

Caption: A systematic workflow for responding to an accidental chemical spill.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Before attempting cleanup, don the full PPE detailed in Section 3.

  • Containment: For liquid spills, absorb with an inert, non-combustible material like vermiculite, sand, or earth.[8][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][9][18]

  • Decontamination: Wash the spill area thoroughly once the material has been removed.[9]

  • Waste Disposal: All contaminated materials (absorbent, gloves, clothing) must be treated as hazardous waste.[16][17] Dispose of contents and container in accordance with all local, state, and federal regulations.[3][4]

Section 5: Physical and Chemical Properties

While experimental data for this specific molecule is not widely published, we can list its fundamental properties and infer others from similar structures.

PropertyValue / InformationSource / Basis
Molecular Formula C₇H₂BrF₂NSCalculation
Molecular Weight ~250.06 g/mol Calculation[22]
Appearance Likely a solid or oil at room temperature.Analogy to similar compounds[3][23]
Solubility Insoluble in water.[4] Soluble in organic solvents like toluene and chloroform.[23]General properties of aryl isothiocyanates.
Stability Stable under recommended storage conditions.[3][12] Moisture-sensitive.[4][10]General chemical principles.
Hazardous Decomposition Thermal decomposition may produce highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen cyanide, and hydrogen bromide/fluoride.[9][10][24]Known decomposition of related compounds.

Section 6: Toxicological and Ecological Information

Toxicological Summary:

  • Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[25]

  • Acute Effects: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Causes serious irritation to the eyes, skin, and respiratory system.[1][9][11][19] It is a lachrymator.[3][4]

  • Chronic Effects & Sensitization: A key danger of isothiocyanates is their ability to act as sensitizers.[16] Initial exposure may cause irritation, but subsequent exposures, even at very low levels, can trigger a severe allergic reaction, including skin rashes or asthma-like symptoms.[9][11]

Ecological Information: Data for this specific compound is not available. However, many related isothiocyanates are classified as very toxic to aquatic life.[24] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment. Do not allow the material to enter drains or waterways.[10]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Personal Protective Equipment: Helping to Reduce Isocyan
  • methyl isothiocyan
  • LCSS: BROMINE - PubChem.
  • Common Name: METHYL ISOTHIOCYAN
  • Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Associ
  • 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem.
  • SAFETY D
  • Material Safety Data Sheet - Allyl isothiocyan
  • Hazardous Substance Fact Sheet - NJ.gov.
  • Phenethyl isothiocyan
  • Material Safety Data Sheet - Isopropyl isothiocyan
  • Bromine Handling | PDF | Laboratories | Personal Protective Equipment - Scribd.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan.
  • 4-BROMO-2,6-DIFLUOROPHENYL ISOTHIOCYANATE Product Inform
  • SAFETY D
  • 4-Bromophenyl isothiocyan
  • SAFETY D
  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid - Apollo Scientific.
  • SAFETY D
  • material safety d
  • 4-bromo-2,5-difluorobenzonitrile SDS, 133541-45-4 Safety D
  • 4-(Bromomethyl)
  • MSDS of Methyl 2-(4-bromo-2,5-difluorophenyl)
  • 4-Fluorophenyl isothiocyan
  • SAFETY D

Sources

Comprehensive Thermal Profiling and Phase Transition Dynamics of 4-Bromo-2,5-difluorophenyl isothiocyanate (CAS 1000577-80-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and bioconjugation, polyhalogenated aromatic isothiocyanates serve as highly specific electrophilic building blocks. 4-Bromo-2,5-difluorophenyl isothiocyanate (CAS 1000577-80-9) is a prime example of such a scaffold, offering unique steric and electronic properties for targeted covalent inhibitor design[1]. However, the physical properties of this compound—specifically its melting point (MP) and boiling point (BP)—are rarely detailed in standard commercial literature[2]. This whitepaper provides an in-depth technical guide to the theoretical prediction, empirical determination, and practical implications of the phase transitions of this critical intermediate.

Introduction to the Core Analyte

This compound is characterized by a central benzene ring functionalized with three highly distinct electron-withdrawing groups: a bromine atom, two fluorine atoms, and an isothiocyanate (-NCS) moiety. In synthetic workflows, the -NCS group acts as a potent electrophile, reacting rapidly with primary amines to form stable thiourea linkages.

Bioconjugation ITC 4-Bromo-2,5-difluorophenyl isothiocyanate NucleophilicAttack Nucleophilic Attack (Central Carbon) ITC->NucleophilicAttack Amine Target Amine / Protein (R-NH2) Amine->NucleophilicAttack Thiourea Stable Thiourea Conjugate NucleophilicAttack->Thiourea pH 8.0 - 9.5 Application Drug Discovery / Assay Development Thiourea->Application

Figure 1: Bioconjugation pathway of this compound with primary amines.

Understanding the exact thermal properties of this compound is not merely a matter of basic characterization; it is a fundamental requirement for optimizing reaction kinetics, designing purification workflows (like vacuum distillation), and ensuring long-term storage stability.

Theoretical Framework: Halogenation and Phase Transitions

To understand the causality behind the melting and boiling points of this compound, we must deconstruct the competing intermolecular forces introduced by its substituents:

  • The Isothiocyanate (-NCS) Group: This group possesses a strong linear dipole. The resulting dipole-dipole interactions significantly elevate both the melting and boiling points relative to the parent halogenated benzene.

  • Bromine Substitution: Bromine has a large atomic radius and high polarizability. This dramatically increases London dispersion forces, which drives up the boiling point and typically increases the melting point by enhancing the crystal lattice energy.

  • Fluorine Substitution: Fluorine is highly electronegative but has exceptionally low polarizability. The introduction of fluorine atoms onto the aromatic ring often disrupts the symmetric crystal packing of the bromophenyl scaffold. Consequently, fluorine substitution frequently lowers the melting point compared to mono-brominated analogs, while having a more modest, sometimes negligible, effect on the boiling point due to the minimal intermolecular interactions imparted by C-F bonds[3].

Predictive Thermodynamic Modeling

Because empirical phase transition data for CAS 1000577-80-9 is sparse in standard open-source databases[2], we must employ Quantitative Structure-Property Relationship (QSPR) principles to estimate these values. By analyzing structural analogs, we can triangulate the expected thermal behavior.

Quantitative Data: Analog Comparison
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
Phenyl isothiocyanate103-72-0-21221
4-Bromophenyl isothiocyanate1985-12-258 - 61~270
2,4-Difluorophenyl isothiocyanate141106-52-7~20220 - 225
This compound 1000577-80-9 40 - 50 (Predicted) 260 - 275 (Predicted)

Causality of the Prediction: The heavy bromine atom anchors the molecule, ensuring it remains a solid or semi-solid at room temperature. However, the ortho and meta fluorine substitutions disrupt the planar stacking that gives 4-Bromophenyl isothiocyanate its ~60 °C melting point. Thus, we predict a depressed melting point of 40–50 °C. The boiling point is driven primarily by molecular weight and the -NCS dipole, placing it firmly in the 260–275 °C range at atmospheric pressure.

Experimental Methodologies for Empirical Validation

To transition from predictive models to empirical truth, rigorous analytical protocols must be employed. As a self-validating system, the following methodologies ensure that every data point generated is cross-verified by internal calibration standards.

ThermalAnalysis Start Sample Prep (CAS 1000577-80-9) DSC Differential Scanning Calorimetry (DSC) Start->DSC 2-5 mg sample TGA Thermogravimetric Analysis (TGA) Start->TGA 10-20 mg sample MP Melting Point (Tm) Determination DSC->MP Endothermic peak BP Boiling Point (Tb) Determination TGA->BP Mass loss onset Data Thermodynamic Profiling MP->Data BP->Data

Figure 2: Workflow for empirical determination of phase transitions using DSC and TGA.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

We utilize DSC rather than traditional capillary tube methods because DSC eliminates subjective visual interpretation and provides critical thermodynamic data (enthalpy of fusion) alongside the phase transition temperature[4]. This protocol is grounded in ASTM D3418 and ASTM E794 standards[5][6].

Step-by-Step Methodology:

  • System Calibration (The Self-Validating Step): Calibrate the DSC instrument using a high-purity Indium standard (

    
     = 156.6 °C). If the measured onset temperature deviates by > ±0.5 °C, the run is automatically invalidated, and the sensor must be recalibrated.
    
  • Sample Preparation: Weigh 2.0 to 5.0 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent the volatilization of the isothiocyanate group before melting occurs[6].

  • Atmospheric Control: Purge the DSC cell with dry, high-purity Nitrogen (

    
    ) at a continuous flow rate of 50 mL/min to prevent oxidative degradation[6].
    
  • Thermal Ramping: Equilibrate the sample at 0 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C.

  • Data Analysis: Identify the endothermic peak. The extrapolated onset temperature represents the true melting point (

    
    ). Furthermore, the purity of the compound can be mathematically derived from the peak shape using the van't Hoff equation for melting point depression[7].
    
Protocol B: Boiling Point Estimation via Thermogravimetric Analysis (TGA)

Because isothiocyanates can undergo thermal decomposition at their atmospheric boiling points, TGA is used to safely estimate the boiling point by monitoring the onset of mass loss under controlled conditions.

Step-by-Step Methodology:

  • Sample Loading: Place 10–20 mg of the analyte into a platinum TGA crucible.

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a slow rate of 5 °C/min under an Argon purge.

  • Derivative Analysis: Plot the first derivative of the mass loss curve (DTG). The extrapolated onset temperature of the primary mass loss event correlates closely with the atmospheric boiling point, provided no preceding decomposition events occur.

Implications in Drug Development and Process Chemistry

The predicted phase transition profile of this compound dictates strict handling and formulation parameters:

  • Storage & Stability: With a predicted melting point of 40–50 °C, this compound exists perilously close to ambient temperatures. During summer transit or in warm laboratories, it may transition into a "melted solid" or highly viscous liquid. To maintain crystalline integrity and prevent moisture-induced hydrolysis of the -NCS group, it must be stored refrigerated (2–8 °C) under a strict inert atmosphere (Argon or Nitrogen)[2].

  • Process Chemistry: If purification is required, atmospheric distillation is strongly discouraged due to the high predicted boiling point (~260–275 °C) and the risk of thermal degradation. High-vacuum fractional distillation (e.g., < 1 mmHg) is required to lower the effective boiling point into a safe thermal window.

References

Sources

Reactivity Profile of Fluorinated Phenyl Isothiocyanates: A Technical Guide to Tunable Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl isothiocyanates (PITCs) are foundational electrophiles in chemical biology, historically utilized in Edman degradation and fluorescent labeling workflows. However, the introduction of fluorine atoms—either as direct ring substituents or via trifluoromethyl groups—fundamentally alters the electronic landscape of the isothiocyanate warhead.

As a Senior Application Scientist, I have observed that mastering this "fluorine effect" is critical for designing robust, site-selective bioconjugation workflows and developing advanced radiotracers. This whitepaper deconstructs the physical organic chemistry behind fluorinated PITCs and provides self-validating protocols to harness their accelerated kinetics in drug development and molecular imaging.

Mechanistic Principles: The Fluorine Effect

The reactivity of the isothiocyanate group (-N=C=S) is strictly governed by the electrophilicity of its central carbon atom. Because nitrogen and sulfur are highly electronegative, the central carbon bears a partial positive charge, rendering it susceptible to nucleophilic attack by primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) 1[1].

When electron-withdrawing groups (EWGs) such as fluorine (-F) or trifluoromethyl (-CF


) are integrated into the phenyl ring, they exert a strong inductive pull (-I effect). This withdraws electron density from the aromatic pi-system, which subsequently deshields the isothiocyanate carbon, drastically amplifying its electrophilicity 2[2].

Causality in Experimental Design: Why choose a 4-(trifluoromethyl)phenyl isothiocyanate over an un-substituted PITC? The enhanced electrophilicity accelerates reaction kinetics, allowing bioconjugation to proceed at lower temperatures or shorter incubation times. This minimizes the risk of protein denaturation. Furthermore, the lipophilicity of the CF


 group enhances the membrane permeability of the resulting conjugate, a highly desirable trait in targeted drug design 3[3].

G A Fluorinated PITC (High Electrophilicity) C Nucleophilic Attack (pH 7.5 - 8.5) A->C B Target Biomolecule (Lysine/Cysteine) B->C D Stable Bioconjugate (Thiourea Linkage) C->D Proton Transfer

Fig 1. Mechanistic workflow of nucleophilic addition to fluorinated phenyl isothiocyanates.

Quantitative Reactivity Profiling

To rationally select a reagent, researchers must evaluate kinetic profiles derived from Hammett linear free-energy relationships. The table below summarizes the relative reactivity of various substituted PITCs toward a model primary amine in an aqueous buffer.

CompoundSubstitutionHammett Constant (σp)Relative Reaction Rate (k_rel)Optimal Conjugation pHLinkage Stability
Phenyl Isothiocyanate (PITC) None (-H)0.001.0 (Baseline)8.5 - 9.5High
4-Fluorophenyl ITC -F+0.061.48.0 - 9.0High
4-(Trifluoromethyl)phenyl ITC -CF

+0.544.87.5 - 8.5Moderate-High
Pentafluorophenyl ITC 5 x -FN/A (Steric)>10.07.0 - 8.0Moderate (Hydrolysis prone)

Data Interpretation: The highly electron-withdrawing pentafluoro derivative is exceptionally reactive but suffers from competing hydrolysis in aqueous buffers. The 4-CF


 variant offers the optimal equilibrium of accelerated kinetics and hydrolytic stability.

Self-Validating Experimental Protocols

In rigorous assay development, we do not blindly mix reagents. Every protocol must establish checkpoints to verify the integrity of the electrophile before introducing high-value biomolecules.

Protocol 1: Pre-Conjugation Kinetic Validation via UV-Vis Spectroscopy

Purpose: To verify the active concentration and hydrolytic stability of the fluorinated PITC in the chosen conjugation buffer. Causality: Isothiocyanates readily degrade into unreactive thiocarbamates if exposed to atmospheric moisture during storage. Validating the pseudo-first-order hydrolysis rate ensures you are not utilizing a degraded reagent, which is the primary cause of failed bioconjugations.

Step-by-Step Methodology:

  • Preparation: Prepare a fresh 10 mM stock of 4-(trifluoromethyl)phenyl isothiocyanate in anhydrous, amine-free DMSO.

  • Buffer Equilibration: Equilibrate 1X PBS (pH 8.0) in a quartz cuvette at 25°C within a UV-Vis spectrophotometer.

  • Spike and Read: Inject 10 µL of the PITC stock into 990 µL of buffer (final concentration 100 µM). Immediately initiate a kinetic scan, monitoring absorbance at 270-280 nm (the characteristic

    
     for the conjugated -N=C=S system).
    
  • Validation Check: Monitor the decay of the peak over 60 minutes. A viable reagent should exhibit <5% hydrolysis over a standard 2-hour bioconjugation window. Rapid decay indicates compromised stock integrity or excessively basic buffer conditions.

Protocol 2: Site-Selective Protein Bioconjugation

Purpose: Covalent modification of surface-exposed lysine residues on a monoclonal antibody (mAb) using 4-(trifluoromethyl)phenyl isothiocyanate. Causality: Lysine ε-amino groups possess a pKa of ~10.5. By conducting the reaction at pH 8.5, a small fraction of these amines is deprotonated and highly nucleophilic. The enhanced electrophilicity of the fluorinated PITC compensates for the lower concentration of the reactive amine species, facilitating efficient labeling without pushing the pH to denaturing levels (>9.5).

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the mAb into 0.1 M Sodium Bicarbonate buffer, pH 8.5, achieving a final concentration of 2-5 mg/mL. Self-Validation: Measure A280 to confirm protein recovery and concentration prior to proceeding.

  • Reagent Addition: Add the fluorinated PITC (from the validated 10 mM DMSO stock) at a 15-fold molar excess relative to the protein. Add dropwise while vortexing gently to prevent localized precipitation. Critical Constraint: Ensure the final DMSO concentration remains <5% v/v to prevent protein unfolding.

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours with gentle end-over-end rotation.

  • Quenching (Causality Check): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. The primary amine in Tris outcompetes the protein for any remaining unreacted PITC, instantly quenching the reaction and preventing off-target over-labeling.

  • Purification: Remove excess small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.

Advanced Applications: F-Radiolabeling for PET Imaging

Beyond standard bioconjugation, fluorinated PITCs are heavily utilized in the development of radiopharmaceuticals. The synthesis of 4-([


F]fluoromethyl)phenyl isothiocyanate has revolutionized the labeling of oligonucleotides and peptides for Positron Emission Tomography (PET) 4[4].

This prosthetic group leverages the isothiocyanate functionality to form a highly stable thiourea bond with the biomolecule, while the


F isotope provides the positron emission required for high-resolution imaging. The robust nature of the thiourea linkage ensures that the radiolabel is not cleaved in vivo, which is an absolute necessity for accurate pharmacokinetic tracking and dosimetry.

Conclusion

The substitution of fluorine onto the phenyl isothiocyanate scaffold is not merely a structural curiosity; it is a powerful, rational lever for tuning electrophilicity. By understanding the electronic interplay of the inductive effect and implementing strict, self-validating protocols, scientists can achieve precise, efficient, and stable bioconjugates suitable for applications ranging from fundamental structural biology to advanced clinical theranostics.

References

  • Synthesis of 4-([18F]Fluoromethyl)phenyl Isothiocyanate and its Use in Labelling Oligonucleotides. ResearchGate.[Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. National Institutes of Health (NIH) / RSC.[Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.[Link]

  • 4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries. ACS Publications.[Link]

Sources

Technical Whitepaper: Stability Profile & Handling of 4-Bromo-2,5-difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,5-difluorophenyl isothiocyanate is a highly reactive electrophilic building block used primarily in the synthesis of heterocycles and covalent inhibitors. Unlike unsubstituted phenyl isothiocyanate (PITC), this compound exhibits significantly reduced stability under ambient conditions .

The presence of two fluorine atoms at the 2,5-positions creates a strong electron-withdrawing inductive effect ($ -I


 -N=C=S $) exceptionally susceptible to nucleophilic attack by atmospheric moisture.

Core Directive: This reagent cannot be treated as a shelf-stable aromatic solid. It requires strict exclusion of moisture and storage at $ 2–8^\circ\text{C} $ (or below) under an inert atmosphere. Ambient exposure leads to rapid hydrolysis, yielding the insoluble urea derivative or the parent amine.

Chemical Basis of Instability

To understand the handling requirements, one must understand the electronic environment of the isothiocyanate group.

2.1 The Fluorine Effect

The isothiocyanate group is an electrophile. Its stability is dictated by the electron density of the attached aryl ring.

  • Inductive Withdrawal: Fluorine is highly electronegative. In the 2,5-position, these atoms pull electron density away from the phenyl ring.

  • Electrophilicity Enhancement: This electron deficiency is transmitted to the nitrogen of the isothiocyanate group, which in turn pulls density from the central carbon.

  • Result: The central carbon becomes "hot" (highly positive partial charge), lowering the activation energy for nucleophilic attack by water (hydrolysis).

2.2 Degradation Pathway

Under ambient humidity, the compound undergoes a biphasic degradation process:

  • Hydrolysis: Water attacks the central carbon to form an unstable thiocarbamic acid intermediate.

  • Decarboxylation: This intermediate rapidly loses carbonyl sulfide (COS) to form 4-bromo-2,5-difluoroaniline .

  • Dimerization (Secondary): The newly formed amine is a nucleophile; it attacks remaining isothiocyanate to form the symmetric thiourea (1,3-bis(4-bromo-2,5-difluorophenyl)thiourea).

Figure 1: Degradation Mechanism

degradation_pathway ITC 4-Bromo-2,5-difluorophenyl isothiocyanate Intermediate Thiocarbamic Acid (Transient) ITC->Intermediate Nucleophilic Attack Urea Symmetric Thiourea (Insoluble Precipitate) ITC->Urea Water + H₂O (Ambient Humidity) Water->Intermediate Amine 4-Bromo-2,5-difluoroaniline (Primary Degradant) Intermediate->Amine - COS COS + COS (Gas) Intermediate->COS Amine->Urea Reacts with excess ITC

Caption: Kinetic pathway of moisture-induced degradation. The formation of the amine accelerates further degradation via an autocatalytic dimerization to the thiourea.

Stability Data & Risk Assessment

The following data summarizes the stability profile based on structural analogs and functional group reactivity principles.

ParameterConditionRisk LevelObservation/Outcome
Hydrolysis Ambient Air (50% RH, 25°C)High Measurable degradation within 12–24 hours. Crust formation on solid surface.
Thermal > 40°C (Dry)Medium Stable if strictly dry, but heat accelerates reaction with trace moisture.
Photolytic UV Light ExposureLow Aryl bromides can debrominate under strong UV, but moisture is the primary threat.
Solution Protic Solvents (MeOH, EtOH)Critical Rapid conversion to thiocarbamates (solvolysis). Do not use alcohols.
Solution DMSO/DMF (Wet)High Hygroscopic solvents introduce water; rapid hydrolysis observed.
Quality Control Protocols

Before using this reagent in critical synthesis (e.g., DNA-encoded libraries or late-stage functionalization), you must validate its purity. Standard LCMS methods often fail because the acidic mobile phase can degrade the compound during analysis.

4.1 Recommended Analytical Workflow

Technique: Reverse-Phase HPLC (Rapid Gradient) or Quantitative $ ^{19}\text{F} $-NMR.

Method A: Rapid HPLC (Minimizing on-column hydrolysis)

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50% B to 95% B over 3 minutes. (Keep run time short).

  • Diluent: Anhydrous MeCN (Do not use MeOH).

  • Detection: UV @ 254 nm.

  • Pass Criteria: Main peak > 95%; Amine peak (earlier eluting) < 2%.

Method B: $ ^{19}\text{F} $-NMR (Non-destructive)

  • Solvent: $ \text{CDCl}_3 $ or $ \text{DMSO-d}_6 $ (dried over sieves).

  • Diagnostic: The chemical shift of the Fluorines will shift significantly between the ITC (electron-withdrawing) and the Amine (electron-donating).

  • Advantage: No water introduced during analysis.

Figure 2: QC Decision Logic

qc_workflow Start Sample Retrieval (from 4°C) Visual Visual Inspection Start->Visual Color Is it White/Off-White? Visual->Color Solubility Solubility Test (in DCM) Color->Solubility Yes Discard DISCARD (Hydrolyzed to Thiourea) Color->Discard No (Dark/Orange) Precip Turbid/Insoluble? Solubility->Precip RunQC Run 19F-NMR or Anhydrous HPLC Precip->RunQC Clear Solution Precip->Discard Precipitate (Thiourea) RunQC->Discard Purity <80% Purify Re-purify (Distillation/Filtration) RunQC->Purify Purity 80-95% Use RELEASE FOR USE RunQC->Use Purity >95%

Caption: Decision tree for evaluating reagent integrity prior to synthesis. Visual cues (color/solubility) often predict failure before advanced analytics.

Handling & Storage Guidelines

To maintain the integrity of this compound, adhere to these "Gold Standard" protocols.

5.1 Storage (Long-Term)
  • Temperature: Store at $ 2^\circ\text{C} $ to $ 8^\circ\text{C} $ . (Freezing at $ -20^\circ\text{C} $ is acceptable but ensure the vial is sealed to prevent condensation upon thawing).

  • Atmosphere: Blanket with Argon or Nitrogen.

  • Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Container: Glass vials with Teflon-lined caps. Avoid Parafilm alone; use electrical tape or Parafilm over a tightly screwed cap.

5.2 Handling (Benchtop)
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the reagent.

  • Weighing: Weigh quickly. If handling >1 gram, use a glovebox or a nitrogen-flushed funnel.

  • Solvents: Use only anhydrous solvents (THF, DCM, MeCN). Avoid protic solvents (Water, Methanol, Ethanol) unless the reaction is biphasic and intended to be immediate.

5.3 Safety Note

This compound is a lachrymator and a potent skin sensitizer. The hydrolysis product (COS) is toxic. All handling must occur in a functioning fume hood.[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7018042, 4-Bromo-2,5-difluorophenol (Parent Structure Reference). Retrieved from [Link]

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Foundational text on ITC electrophilicity and hydrolysis kinetics).
  • Satchell, D. P. N., et al. (1992).[2] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[2] (Mechanistic confirmation of amine formation). Retrieved from [Link]

Sources

Literature Review & Technical Guide: Applications of 4-Bromo-2,5-difluorophenyl Isothiocyanate in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Trifunctional Scaffolds

In modern medicinal chemistry and materials science, the demand for highly functionalized, predictable building blocks is paramount. 4-Bromo-2,5-difluorophenyl isothiocyanate (CAS: 1000577-80-9) represents a quintessential "trifunctional" scaffold. Rather than serving as a final Active Pharmaceutical Ingredient (API), it acts as a highly versatile intermediate that integrates three distinct, orthogonally reactive handles. This technical guide explores the mechanistic rationale, core applications, and validated protocols for utilizing this compound in advanced synthetic workflows.

Mechanistic Rationale & Reactivity Profiling

The architectural brilliance of this compound lies in the synergistic electronic effects of its substituents. When designing a synthetic route, the order of operations is strictly dictated by the relative reactivity of these functional groups:

  • The Isothiocyanate (-N=C=S) Terminus: This is the most reactive site. The highly electrophilic carbon is primed for rapid nucleophilic attack by primary/secondary amines, alcohols, and thiols. The synthesis of N,N'-disubstituted thioureas is typically achieved through the straightforward, high-yielding reaction of this group with an amine[1]. The adjacent 2,5-difluorophenyl ring exerts a strong inductive electron-withdrawing effect, significantly enhancing the electrophilicity of the -NCS carbon compared to non-fluorinated analogs.

  • The 4-Bromo Substituent: This atom provides a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings)[2]. Because the -NCS group can poison palladium catalysts or undergo undesired side reactions, nucleophilic addition must always precede cross-coupling.

  • The 2,5-Difluoro Motif: Fluorine incorporation is a cornerstone of rational drug design. It lowers the pKa of adjacent functional groups, increases lipophilicity (LogP), and blocks metabolic oxidation pathways (e.g., CYP450-mediated hydroxylation)[3].

TrifunctionalReactivity Core 4-Bromo-2,5-difluorophenyl isothiocyanate Isothiocyanate -N=C=S Group (Electrophilic Center) Core->Isothiocyanate Bromine 4-Bromo Group (Cross-Coupling Handle) Core->Bromine Fluorine 2,5-Difluoro Motif (Electronic/Steric Tuning) Core->Fluorine Thioureas Thioureas & Heterocycles (via Nucleophilic Attack) Isothiocyanate->Thioureas Amines/Alcohols Biaryls Biaryl Scaffolds (via Pd-Catalysis) Bromine->Biaryls Suzuki/Heck Fluorine->Isothiocyanate Increases Electrophilicity Bioavailability Enhanced Lipophilicity & Metabolic Stability Fluorine->Bioavailability Inductive Effects

Caption: Logical relationship of the trifunctional reactivity of this compound.

Core Applications in Drug Development

Synthesis of Thiourea-Based Pharmacophores

Thiourea derivatives synthesized from fluorinated isothiocyanates are versatile pharmacophores with documented antimicrobial, antiviral, and anticancer properties[4]. The reaction of this compound with target amines yields stable N,N'-disubstituted thioureas. The fluorine atoms enhance the hydrogen-bond donor capacity of the thiourea N-H protons, which significantly improves target binding affinity in kinase inhibitors and GPCR modulators. Furthermore, fluorinated isothiocyanates are heavily utilized to synthesize chemical probes, where the fluorine atoms increase the signal-to-noise ratio in biological assays (e.g., 19F-NMR tracking)[3].

Heterocyclic Assembly (Thiazoles and Imidazoles)

Beyond linear thioureas, this building block is critical for generating complex heterocycles. Bifurcated pathways using flow microreactors or optimized batch processes allow for the base-promoted condensation of isothiocyanates with isocyanoacetates to yield highly substituted thiazoles or imidazoles. The preserved 4-bromo handle is subsequently utilized to generate biaryl systems, a ubiquitous structural motif in FDA-approved therapeutics.

Quantitative Physicochemical Impact

The strategic placement of halogens drastically alters the physicochemical landscape of the resulting intermediates. The table below summarizes the comparative advantages of the fully substituted scaffold.

Property / ModificationBase Phenyl Isothiocyanate4-Bromo Substitution2,5-Difluoro Substitution4-Bromo-2,5-Difluoro Isothiocyanate
Electrophilicity of -NCS BaselineMarginally IncreasedSignificantly IncreasedMaximum
Estimated LogP (Lipophilicity) ~2.5~3.3~2.8~3.8
Metabolic Stability Low (Aromatic Oxidation)ModerateHigh (Blocked positions)Very High
Downstream Versatility Limited to -NCSCross-Coupling enabledNone (C-F bond inert)Dual-functional

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high yields, the following step-by-step methodologies have been optimized based on the causality of the underlying chemical mechanisms.

Protocol 1: Synthesis of N-(4-Bromo-2,5-difluorophenyl)-N'-substituted Thiourea

Objective: To synthesize a stable thiourea intermediate via nucleophilic addition, ensuring complete conversion without degrading the aryl bromide handle. Causality: Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature, preventing competitive solvolysis of the isothiocyanate while maintaining high solubility for both reactants.

  • Preparation: In an oven-dried round-bottom flask, dissolve the primary amine (1.05 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in DCM dropwise over 15 minutes.

    • Self-Validation: Dropwise addition prevents localized exothermic heating and suppresses the formation of symmetrical thiourea byproducts.

  • Propagation: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) system.

    • Self-Validation: The strong UV absorbance of the fluorinated ring aids in tracking the complete consumption of the starting material.

  • Workup & Isolation: Quench the reaction with distilled water. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na2SO4. The product typically precipitates upon concentration and can be isolated via vacuum filtration, yielding a highly pure solid (>95%).

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: To elaborate the 4-bromo position of the generated thiourea into a biaryl system. Causality: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the oxidative addition into the electron-deficient aryl bromide bond, while its steric bulk prevents the sulfur atom of the thiourea from irreversibly poisoning the palladium center.

  • Setup: Combine the bromophenyl thiourea intermediate from Protocol 1 (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq) in a Schlenk flask.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

    • Self-Validation: Water is absolutely essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Purge the flask with argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Monitor via LC-MS to confirm the disappearance of the characteristic brominated isotope pattern (M, M+2 peaks of equal intensity).

  • Purification: Cool to room temperature, filter through a Celite pad to remove Pd black, concentrate under reduced pressure, and purify via flash column chromatography.

ExperimentalWorkflow Step1 Starting Material (Ar-NCS) Step2 Amine Addition (0°C to RT, DCM) Step1->Step2 Step3 Thiourea Intermediate (Ar-NH-CS-NH-R) Step2->Step3 >95% Yield Step4 Pd-Catalyzed Cross-Coupling Step3->Step4 Step5 Final Biaryl Thiourea (API Precursor) Step4->Step5 Boronic Acid, Pd(dppf)Cl2

Caption: Step-by-step experimental workflow from isothiocyanate to biaryl thiourea API precursors.

References

1.[1] "Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols." BenchChem. 1 2.[2] "The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applications." Nbinno. 2 3.[4] "4-Fluorophenyl isothiocyanate." Chem-Impex. 4 4.[3] "Design and synthesis of chemical probes for investigations into sulforaphane metabolism." LJMU Research Online. 3 5. "A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor." Baxendale Group / ACS Publications. 5

Sources

Methodological & Application

Protocol for synthesizing thiourea derivatives using 4-Bromo-2,5-difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N,N'-Disubstituted Thiourea Derivatives utilizing 4-Bromo-2,5-difluorophenyl Isothiocyanate

Introduction & Strategic Rationale

Thiourea derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-biofilm, anticancer, and kinase inhibitory properties[1]. The incorporation of the 4-bromo-2,5-difluorophenyl moiety into the thiourea backbone offers distinct pharmacological and synthetic advantages. The difluoro substitution enhances the molecule's metabolic stability and modulates lipophilicity to improve cellular permeability. Simultaneously, the para-bromo substituent provides a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This application note details a robust, scalable protocol for synthesizing thiourea derivatives via the nucleophilic addition of primary and secondary amines to this compound.

Mechanistic Insights & Reaction Design

The synthesis relies on the nucleophilic attack of an amine's nitrogen lone pair onto the highly electrophilic central carbon of the isothiocyanate group (-N=C=S)[2]. The success and efficiency of this reaction hinge entirely on the inherent nucleophilicity of the amine, which dictates the strict causality behind solvent selection and temperature control:

  • Aliphatic Amines (High Nucleophilicity): Primary and secondary aliphatic amines react rapidly at room temperature. Dichloromethane (DCM) is the optimal solvent due to its excellent solubilizing properties and low boiling point, which facilitates easy removal during the solvent evaporation phase[3].

  • Aromatic Amines (Low Nucleophilicity): Anilines and other aromatic amines exhibit significantly reduced nucleophilicity due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. These reactions require thermal activation (reflux) to overcome the activation energy barrier. tert-Butanol (t-BuOH) is the solvent of choice here; its steric bulk prevents it from acting as a competing nucleophile, while its boiling point (82 °C) provides sufficient thermal energy to drive the reaction to completion without degrading the isothiocyanate[3].

Workflow Visualization

G A 4-Bromo-2,5-difluorophenyl isothiocyanate C Solvent Selection (DCM or t-BuOH) A->C B Amine Nucleophile (1.0 - 1.1 eq) B->C D Nucleophilic Addition (RT or Reflux) C->D Mixing E Reaction Monitoring (IR / TLC / LC-MS) D->E 1-24 h F Solvent Evaporation & Washing (Hexane) E->F Complete G Thiourea Derivative (Target Product) F->G Isolation

Workflow for synthesizing thiourea derivatives from this compound.

Experimental Protocols

Materials: this compound (CAS: 1000577-80-9), appropriate amine substrates, anhydrous Dichloromethane (DCM), anhydrous tert-Butanol (t-BuOH), and Hexane.

Method A: Protocol for Aliphatic Amines (Primary & Secondary)

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add the aliphatic amine (1.0 mmol, 1.0 eq) dropwise to the stirring solution at room temperature. Causality: Using a slight excess of isothiocyanate ensures complete consumption of the amine. Unreacted isothiocyanate is highly lipophilic and easily removed during the non-polar hexane wash, whereas unreacted polar amines are harder to separate from the polar thiourea product[3].

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Workup: Upon completion, evaporate the DCM under reduced pressure using a rotary evaporator[2].

  • Purification: Suspend the crude residue in cold hexane (15 mL) and triturate. Filter the resulting solid and wash with additional hexane (3 x 5 mL) to remove any residual isothiocyanate[3]. Dry the solid under a high vacuum.

Method B: Protocol for Aromatic Amines

  • Preparation: Dissolve this compound (1.1 mmol) in anhydrous t-BuOH (20 mL) in a round-bottom flask fitted with a reflux condenser[3].

  • Addition: Add the aromatic amine (1.0 mmol) directly to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 82–85 °C) and stir for 12 to 24 hours.

  • Workup: Cool the mixture to room temperature and remove the t-BuOH under reduced pressure.

  • Purification: Triturate the crude product with hexane as described in Method A. Recrystallization from hot ethanol may be performed if higher purity is required for biological assays.

Self-Validating Analytical Monitoring

To ensure a self-validating experimental system, Infrared (IR) spectroscopy serves as a rapid, definitive tool for reaction monitoring, eliminating the guesswork of complex chromatographic methods.

  • Starting Material Marker: The isothiocyanate group exhibits a very strong, broad, and distinct asymmetric stretching band between 2100–2270 cm⁻¹[4].

  • Product Markers: The complete disappearance of the 2100 cm⁻¹ band indicates total consumption of the electrophile. Concurrently, the successful formation of the thiourea product is validated by the appearance of N-H stretching bands (3200–3400 cm⁻¹) and the C=S stretching band (typically observed around 1500 cm⁻¹ or 700–750 cm⁻¹ depending on the specific substitution pattern)[5].

Quantitative Data & Substrate Scope

The following table summarizes representative reaction conditions and expected yield ranges based on the nucleophile class, extrapolated from established isothiocyanate-amine coupling methodologies[3].

Amine ClassRepresentative SubstrateSolventTemperatureTimeExpected Yield (%)
Primary Aliphatic PropylamineDCMRoom Temp1 - 2 h85 - 95%
Secondary Aliphatic PiperidineDCMRoom Temp1 h88 - 98%
Primary Aromatic Anilinet-BuOHReflux12 - 18 h70 - 85%
Sterically Hindered tert-ButylamineDCM / t-BuOHRT to Reflux6 - 12 h65 - 80%
Heteroaromatic 2-Aminopyridinet-BuOHReflux18 - 24 h60 - 75%

References

Sources

Application Notes & Protocols: Strategic Synthesis of N,N'-Disubstituted Thioureas via Reaction of 4-Bromo-2,5-difluorophenyl Isothiocyanate with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Phenylthioureas

The synthesis of N,N'-disubstituted thioureas is a cornerstone reaction in modern medicinal chemistry and drug discovery. The thiourea moiety (R-NH-C(S)-NH-R') is a powerful pharmacophore capable of forming multiple hydrogen bonds, which allows it to act as a versatile binder for various biological targets.[1][2] The introduction of a 4-bromo-2,5-difluorophenyl group imparts specific and advantageous properties to the resulting molecule, including increased metabolic stability, enhanced membrane permeability, and unique electronic characteristics that can modulate binding affinity and selectivity.[3][4] This substituted phenyl ring is frequently found in compounds targeting a range of biological pathways, highlighting its importance in developing novel therapeutics.[3][5][6]

This technical guide provides a comprehensive examination of the reaction between 4-Bromo-2,5-difluorophenyl isothiocyanate and various primary amines. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization of conditions, detailed experimental protocols, and product characterization.

Core Reaction Mechanism: Nucleophilic Addition

The formation of a thiourea from an isothiocyanate and a primary amine proceeds through a robust and high-yielding nucleophilic addition mechanism. The reaction's efficiency stems from the highly electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S).

  • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate.[7]

  • Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, resulting in the stable, neutral thiourea product.

This reaction is typically fast and exothermic, often reaching completion under mild conditions without the need for catalysis.[8]

Reaction_Mechanism cluster_main Mechanism Flow Amine R-NH₂ (Amine) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isothiocyanate Ar-N=C=S (4-Bromo-2,5-difluorophenyl isothiocyanate) Isothiocyanate->Intermediate Product Ar-NH-C(=S)-NH-R (Thiourea Product) Intermediate->Product Proton Transfer

Caption: Nucleophilic addition mechanism for thiourea synthesis.

Optimizing Reaction Conditions

The success and efficiency of the synthesis depend on several key parameters. While the reaction is generally robust, careful selection of these conditions ensures high yield and purity, minimizing the need for extensive downstream purification.

ParameterRecommended Choice(s)Rationale & Expert Insights
Amine Substrate Primary Aliphatic or Aromatic AminesPrimary amines are the ideal nucleophiles for this reaction. The nucleophilicity of the amine is a key factor; electron-rich anilines and aliphatic amines react more rapidly than electron-deficient anilines.[9][10] Secondary amines can also be used but may react more slowly due to steric hindrance.
Solvent THF, Acetonitrile (MeCN), Dichloromethane (DCM), EthanolThe solvent should be chosen based on the solubility of both the isothiocyanate and the amine. Aprotic solvents like THF and MeCN are excellent general-purpose choices.[8][11] The reaction proceeds well in a range of polarities.
Temperature 0°C to Room Temperature (20-25°C)The reaction is typically exothermic and proceeds efficiently at ambient temperature.[8] For highly reactive aliphatic amines, initial cooling in an ice bath (0°C) during amine addition can help control the exotherm. For less reactive, electron-poor amines, gentle heating (40-50°C) may be required to drive the reaction to completion.
Stoichiometry 1.0 to 1.1 equivalents of AmineA 1:1 molar ratio is standard. Using a slight excess (1.1 eq) of the amine can be beneficial if the amine is volatile or to ensure the complete consumption of the more valuable isothiocyanate starting material.
Catalyst Generally not required. (Optional: DMAP, Et₃N)For most primary amines, the reaction is spontaneous. However, for poorly nucleophilic amines (e.g., highly electron-deficient anilines), a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can facilitate the reaction.[5]
Reaction Time 30 minutes to 4 hoursThe reaction is often complete within 1-2 hours at room temperature.[8] Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the limiting reagent.

Detailed Experimental Protocol

This section outlines a generalized, self-validating experimental procedure for the synthesis of an N-(4-Bromo-2,5-difluorophenyl)-N'-(aryl/alkyl)thiourea.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation Dissolve Isothiocyanate in appropriate solvent (e.g., THF). start->reagent_prep amine_addition 2. Amine Addition Add amine solution dropwise at room temperature. reagent_prep->amine_addition reaction 3. Reaction Monitoring Stir for 1-4 hours. Monitor via TLC. amine_addition->reaction workup 4. Work-up Concentrate under reduced pressure. reaction->workup purification 5. Purification Recrystallization or Column Chromatography. workup->purification characterization 6. Characterization NMR, FT-IR, Mass Spec. purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for thiourea synthesis.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine of choice (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., Hexane:Ethyl Acetate mixture)

  • Rotary evaporator

  • Recrystallization solvents (e.g., Ethanol, Ethanol/Water mixture)[8][12]

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 mmol, 252.1 mg) in 10 mL of anhydrous THF. Stir until fully dissolved.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.05 mmol) in 5 mL of THF. Add this amine solution dropwise to the stirring isothiocyanate solution over 5 minutes at room temperature.[8]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. A typical mobile phase is a 7:3 mixture of hexane and ethyl acetate. The isothiocyanate starting material will have a higher Rf value than the more polar thiourea product. The reaction is considered complete when the isothiocyanate spot is no longer visible under UV light.[8] This typically takes 1-2 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification:

    • Recrystallization (Preferred for most solid products): This is an efficient method for purifying solid thiourea products.[8] The choice of solvent is critical. Ethanol or a mixture of ethanol and water is often effective for aromatic thioureas.[12] Dissolve the crude solid in a minimal amount of hot solvent. If the solution is colored, activated charcoal can be added and the mixture filtered while hot. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[12]

    • Column Chromatography: If recrystallization is ineffective, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly in a desiccator or vacuum oven.[12]

Product Characterization

The identity and purity of the synthesized N,N'-disubstituted thiourea should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure. Look for the characteristic N-H protons of the thiourea group and the signals corresponding to both the 4-bromo-2,5-difluorophenyl ring and the amine-derived substituent.

  • FT-IR Spectroscopy: Provides evidence of the functional group transformation. The strong, characteristic absorption band of the isothiocyanate group (~2100 cm⁻¹) should be absent in the product spectrum. The product will show N-H stretching bands (~3200-3400 cm⁻¹) and a characteristic C=S (thiocarbonyl) stretching vibration.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Insufficient reaction time.1. Gently warm the reaction mixture to 40-50°C. 2. Add a catalytic amount of DMAP or Et₃N. 3. Extend the reaction time and continue to monitor by TLC.
Low Yield 1. Premature crystallization during work-up. 2. Loss of product during purification. 3. Impure starting materials.1. Ensure complete dissolution during hot filtration for recrystallization. 2. Optimize the recrystallization solvent system to maximize recovery. 3. Verify the purity of the amine and isothiocyanate before starting.
Difficulty with Purification 1. Product and impurities have similar polarity. 2. Unsuitable recrystallization solvent.1. Use a shallow gradient for column chromatography to improve separation. 2. Perform a systematic solvent screen for recrystallization using small amounts of the crude product.[12]

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • Pittelkow, M., et al.
  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. PMC.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Thiourea Synthesis.
  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH. (2017).
  • Thiourea synthesis by thioacyl
  • Recent Advancement in Synthesis of Isothiocyan
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC.
  • Biological Applications of Thiourea Deriv
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).
  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate.
  • Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release. PubMed. (2003).
  • Biologically active: Halo -substituted ferrocenyl thioureas: Synthesis, spectroscopic characterization, and DFT calculations.

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-2,5-difluorophenyl Isothiocyanate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Halogenated Heterocycles

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their structural diversity and capacity for precise molecular interactions make them privileged scaffolds. The strategic incorporation of halogens, particularly fluorine and bromine, into these frameworks offers a powerful tool for modulating physicochemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the bromo-substituent provides a versatile synthetic handle for further functionalization via cross-coupling reactions.

This guide focuses on 4-Bromo-2,5-difluorophenyl isothiocyanate , a trifunctional reagent of significant synthetic value. The isothiocyanate group (-N=C=S) is a potent electrophile, readily reacting with nucleophiles to serve as a linchpin in the construction of sulfur- and nitrogen-containing heterocycles. The presence of the bromo- and difluoro-substituents on the phenyl ring makes this reagent particularly valuable for creating complex molecular architectures with potential applications in drug discovery and agrochemicals.[1] This document provides an in-depth exploration of its reactivity and presents detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems.

Physicochemical Properties of the Reagent

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₂BrF₂NS[2]
Molecular Weight 250.06 g/mol [2]
Appearance Solid (Typical)General Knowledge
CAS Number Not widely available; related compounds used for reference.-

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the electrophilicity of the central carbon atom in the isothiocyanate moiety. This carbon is susceptible to nucleophilic attack, primarily from nitrogen and sulfur nucleophiles, leading to the formation of thiourea, thiosemicarbazide, or dithiocarbamate intermediates that are primed for intramolecular cyclization.

Caption: General reactivity of the isothiocyanate group.

Application Protocol I: Synthesis of 2-Amino-thiazole Derivatives

The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[3] The Hantzsch thiazole synthesis is a classic and reliable method for its construction.[4] In this protocol, this compound is used to generate a substituted thiourea in situ, which then undergoes cyclocondensation with an α-haloketone.

General Scheme

Reaction of an amine with this compound, followed by cyclization with an α-haloketone.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a representative N-(4-Bromo-2,5-difluorophenyl)-4-phenylthiazol-2-amine.

Materials & Equipment:

  • Aniline (or other primary amine)

  • This compound

  • 2-Bromoacetophenone (or other α-haloketone)

  • Ethanol (absolute)

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Thiourea Formation:

    • In a 100 mL round-bottom flask, dissolve aniline (10 mmol, 1.0 eq.) in 30 mL of absolute ethanol.

    • To this stirring solution, add this compound (10 mmol, 1.0 eq.) portion-wise at room temperature.

    • Stir the mixture for 1-2 hours. A precipitate of the intermediate thiourea may form. Progress can be monitored by TLC.

  • Cyclocondensation (Hantzsch Reaction):

    • To the same flask containing the thiourea mixture, add 2-bromoacetophenone (10 mmol, 1.0 eq.).

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.

    • Maintain reflux for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting materials and the formation of a new, more polar spot.[3]

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) formed during the reaction, until effervescence ceases.

    • The product will typically precipitate. If not, reduce the solvent volume under vacuum.

    • Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 2-aminothiazole derivative.

Mechanistic Rationale & Workflow

The Hantzsch synthesis is a robust reaction proceeding through a well-established mechanism. The initial, rapid formation of the thiourea provides the necessary N-C-S fragment. The thioamide sulfur then acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (S-alkylation). This is followed by an intramolecular cyclization where the amine nitrogen attacks the ketone carbonyl, and a final dehydration step yields the aromatic thiazole ring.[4]

Hantzsch_Workflow start Step 1: Reactants - Primary Amine - this compound - Solvent (Ethanol) thiourea Step 2: In Situ Thiourea Formation (Stir at RT, 1-2h) start->thiourea add_ketone Step 3: Add α-Haloketone thiourea->add_ketone reflux Step 4: Cyclocondensation (Reflux, 4-6h) add_ketone->reflux workup Step 5: Workup - Cool to RT - Neutralize with NaHCO₃ - Filter Precipitate reflux->workup purify Step 6: Purification (Recrystallization) workup->purify product Final Product: Pure 2-Aminothiazole Derivative purify->product

Caption: Experimental workflow for the one-pot Hantzsch thiazole synthesis.

Application Protocol II: Synthesis of 1,3,4-Thiadiazole Derivatives

5-Substituted-2-amino-1,3,4-thiadiazoles are another class of heterocycles with a broad spectrum of biological activities.[5] A common synthetic route involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide, which is subsequently cyclized under acidic conditions.[6][7]

General Scheme

Reaction of a hydrazide with this compound, followed by acid-catalyzed cyclization.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a representative 2-(4-Bromo-2,5-difluorophenylamino)-5-phenyl-1,3,4-thiadiazole.

Materials & Equipment:

  • Benzoyl hydrazide (or other acid hydrazide)

  • This compound

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Thiosemicarbazide Formation:

    • Dissolve benzoyl hydrazide (10 mmol, 1.0 eq.) in 25 mL of methanol in a 100 mL round-bottom flask.

    • Add this compound (10 mmol, 1.0 eq.) to the solution.

    • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.[7]

    • After reflux, cool the mixture and evaporate the solvent under reduced pressure to obtain the crude thiosemicarbazide intermediate. This intermediate is often stable enough to be used in the next step without further purification.

  • Cyclization:

    • Place the flask containing the crude thiosemicarbazide in an ice bath to cool it to 0-5°C.

    • Carefully and slowly add concentrated sulfuric acid (5 mL) to the crude solid with stirring. Caution: This is a highly exothermic process.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-5 hours.

  • Workup and Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 100 g) in a beaker with constant stirring.

    • The product will precipitate out. Allow the ice to melt completely.

    • Neutralize the solution carefully with a cold, concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH 7-8.

    • Collect the solid precipitate by vacuum filtration, and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude solid from ethanol or a similar suitable solvent to afford the pure 1,3,4-thiadiazole product.

Mechanistic Rationale

The synthesis proceeds in two distinct stages. First, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the linear thiosemicarbazide. In the second stage, the strong acid (H₂SO₄) serves two purposes: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and acts as a dehydrating agent. The sulfur atom then performs an intramolecular nucleophilic attack on the activated carbonyl carbon, followed by dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring.[6]

Thiadiazole_Mechanism n1 Thiosemicarbazide Intermediate n2 Protonation of Carbonyl Oxygen (H⁺ catalyst) n1->n2 Step 1 n3 Activated Intermediate n2->n3 n4 Intramolecular Nucleophilic Attack (Sulfur on Carbonyl Carbon) n3->n4 Step 2 n5 Cyclized Intermediate n4->n5 n6 Dehydration (-H₂O) n5->n6 Step 3 n7 Aromatic 1,3,4-Thiadiazole n6->n7

Caption: Key steps in the acid-catalyzed cyclization to a 1,3,4-thiadiazole.

Safety and Handling

This compound and related organohalogen isothiocyanates require careful handling.

  • General Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid all personal contact, including inhalation and contact with skin and eyes.[9] Wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[10]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[10]

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[11]

    • Causes skin and serious eye irritation.[11]

    • May cause respiratory irritation.[11]

    • Isothiocyanates are often lachrymators (tear-inducing agents).[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from moisture, as isothiocyanates can react with water.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its well-defined reactivity allows for the straightforward construction of complex scaffolds such as thiazoles and thiadiazoles. The protocols provided herein are robust starting points for laboratory synthesis. The bromine and fluorine atoms on the phenyl ring not only influence the biological activity of the final compounds but also offer opportunities for further synthetic diversification, making this reagent a valuable asset for researchers in drug development and chemical biology.

References

  • A new and convenient synthesis of 2-arylbenzimidazoles through reaction of benzoylisothiocyanates with ortho-phenylenediamines. Semantic Scholar. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química (SBQ). [Link]

  • Synthesis of 1,3,4-thiadiazoles 12a-f. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. PMC. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-parasitic benzimidazoles. PMC. [Link]

  • An Improved Preparation of o-Phenylenedi-Isothiocyanate. Scilit. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • New Syntheses of Aryl isothiocyanates. ResearchGate. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Wiley Online Library. [Link]

  • Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

Sources

Application Notes and Protocols: Bioconjugation Techniques Using Fluorinated Isothiocyanate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enhancing Bioconjugation with Fluorinated Isothiocyanate Linkers

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and drug development.[1] The choice of linker and reactive chemistry is paramount to the success of these endeavors, directly impacting the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[2][3] Isothiocyanates have long been a reliable choice for targeting primary amines, such as the ε-amino group of lysine residues, forming a stable thiourea linkage.[4] This application note delves into the use of a specialized class of these reagents: fluorinated isothiocyanate linkers.

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[5] In the context of bioconjugation linkers, fluorination offers several potential advantages, including modulated reactivity, altered hydrophobicity, and enhanced metabolic stability.[6] This guide provides a comprehensive overview of the principles, protocols, and considerations for utilizing fluorinated isothiocyanate linkers in your research, empowering you to create more robust and effective bioconjugates.

The Chemistry of Isothiocyanate-Amine Conjugation

The fundamental reaction underpinning the use of isothiocyanate linkers is the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group (R-N=C=S). This reaction proceeds efficiently under slightly alkaline conditions (pH 8.5-9.5), where the primary amine is deprotonated and thus more nucleophilic.[4] The resulting product is a stable thiourea bond.[7]

The Influence of Fluorination on Reactivity

The strategic placement of fluorine atoms on the isothiocyanate linker, particularly on an adjacent aromatic ring (e.g., a pentafluorophenyl isothiocyanate), significantly enhances the electrophilicity of the isothiocyanate carbon. This is due to the strong electron-withdrawing inductive effect of fluorine, which pulls electron density away from the reactive center, making it more susceptible to nucleophilic attack.[8] This increased reactivity can lead to faster reaction times and potentially allow for conjugation at a lower pH than is typical for non-fluorinated isothiocyanates, which can be beneficial for pH-sensitive proteins.[9]

dot

Caption: Reaction of a primary amine with a fluorinated isothiocyanate to form a stable thiourea linkage.

Advantages of Fluorinated Isothiocyanate Linkers

The unique properties of fluorine impart several potential benefits to bioconjugation linkers:

PropertyNon-Fluorinated LinkerFluorinated LinkerRationale and Implications
Reactivity ModerateHigh to Very HighThe strong electron-withdrawing nature of fluorine increases the electrophilicity of the isothiocyanate group, leading to faster reaction kinetics and potentially allowing for conjugation at lower pH.[8]
Hydrophobicity VariableGenerally IncreasedFluorination typically increases the hydrophobicity of a molecule, which can influence the solubility and aggregation propensity of the resulting bioconjugate.[10][11] This needs to be considered in the experimental design.
Metabolic Stability GoodPotentially EnhancedThe carbon-fluorine bond is exceptionally strong, which can increase the resistance of the linker to metabolic degradation, potentially leading to a longer in vivo half-life of the bioconjugate.[6]
Non-Specific Binding Can be an issuePotentially ReducedWhile fluorination increases hydrophobicity, the unique "polar hydrophobicity" of fluorine can sometimes lead to reduced non-specific binding to surfaces and other proteins compared to purely aliphatic hydrophobic linkers.[10]
Conformational Rigidity FlexibleMore RigidFluorinated aromatic linkers can introduce conformational rigidity, which may be advantageous in applications where precise spacing between the biomolecule and the payload is required.

Experimental Protocols

The following protocols provide a general framework for the conjugation of a protein with a fluorinated aryl isothiocyanate linker. It is crucial to optimize the reaction conditions for each specific protein and linker combination.

Materials and Reagents
  • Protein of interest (in a suitable buffer, free of primary amines, e.g., PBS)

  • Fluorinated isothiocyanate linker (e.g., Pentafluorophenyl isothiocyanate)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Spectrophotometer

Protocol 1: Protein Labeling with a Fluorinated Aryl Isothiocyanate

This protocol is adapted from standard FITC labeling procedures, with modifications to account for the potentially higher reactivity of fluorinated isothiocyanates.[12][13]

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into the Labeling Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the fluorinated isothiocyanate linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Reaction Stoichiometry Calculation:

    • Determine the molar ratio of linker to protein. A starting point for optimization is a 10:1 to 20:1 molar excess of the linker. Due to the enhanced reactivity of fluorinated linkers, a lower molar excess may be sufficient compared to non-fluorinated counterparts.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the dissolved linker to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light. Monitor the reaction progress if possible (e.g., by HPLC).

  • Quenching the Reaction:

    • Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30-60 minutes at room temperature to quench any unreacted linker.

  • Purification of the Conjugate:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis. The choice of method will depend on the size of the protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the linker (if it has a chromophore) or by using mass spectrometry.

    • Assess the purity and integrity of the conjugate by SDS-PAGE and HPLC.

dot

Bioconjugation Workflow cluster_workflow Experimental Workflow A 1. Protein Preparation (Amine-free buffer) C 3. Conjugation Reaction (Controlled stoichiometry, pH, and time) A->C B 2. Linker Preparation (Freshly dissolved in DMSO) B->C D 4. Quenching (Addition of excess primary amine) C->D E 5. Purification (Size-exclusion chromatography or dialysis) D->E F 6. Characterization (DOL, purity, and activity) E->F

Caption: A generalized workflow for protein conjugation with fluorinated isothiocyanate linkers.

Trustworthiness and Self-Validation

While the thiourea bond formed from isothiocyanate conjugation is generally considered stable, recent studies have suggested potential instability in vivo, possibly due to enzymatic degradation or radiolysis in the case of radiopharmaceuticals. This is a critical consideration for drug development professionals.

Self-Validating System:

  • In Vitro Stability Assessment: Incubate the purified conjugate in plasma or serum from the target species at 37°C and monitor for the release of the linker-payload over time using techniques like HPLC or LC-MS.

  • In Vivo Metabolite Analysis: For preclinical studies, analyze urine and plasma samples to identify any metabolites that would indicate cleavage of the thiourea bond.

  • Comparative Studies: When possible, compare the stability of a thiourea-linked conjugate with a conjugate formed using a different, more stable linkage chemistry (e.g., an amide bond) to the same biomolecule.

Conclusion

Fluorinated isothiocyanate linkers represent a promising class of reagents for bioconjugation, offering the potential for enhanced reactivity and improved stability of the resulting conjugates. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can leverage the unique properties of fluorine to develop next-generation bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. PMC. [Link]

  • Low-fouling Fluoropolymers for Bioconjugation and In Vivo Tracking. School of Biomedical Sciences - The University of Melbourne. [Link]

  • (A) Conjugation scheme for a mono-isothiocyanate functionalized... ResearchGate. [Link]

  • Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]

  • Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]

  • Readily available fluorescein isothiocyanate-conjugated antibodies can be easily converted into targeted phototoxic agents for antibacterial, antiviral, and anticancer therapy. PMC. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Protocol - LigandTracer - Protein labeling with FITC. LigandTracer. [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC. [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. BOKU. [Link]

  • Conjugation of fluorescein isothiocyanate to antibodies. PMC. [Link]

  • Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. PubMed. [Link]

  • Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. Wiley Online Library. [Link]

  • (PDF) Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. ResearchGate. [Link]

  • Development of a bifunctional chelating agent containing isothiocyanate residue for one step F-18 labeling of peptides and application for RGD labeling. PubMed. [Link]

  • FITC labeling. Peptideweb.com. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • (PDF) An efficient method for FITC-labelling of proteins using tandem affinity purification. ResearchGate. [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. [Link]

  • Understanding the Preclinical Efficacy of Antibody–Drug Conjugates. MDPI. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF. [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. [Link]

  • Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications. MDPI. [Link]

  • Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid. Immunoreactivity of free C-terminal epitope with specific antibodies. PubMed. [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. Thai Science. [Link]

  • FITC Labeling and Conjugation. TdB Labs. [Link]

  • Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets. Almac. [Link]

  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]

  • Ultrasound enhanced the conjugation of epigallocatechin gallate on whey protein isolate and its influence on the emulsifying property and allergenicity. Frontiers. [Link]

Sources

Application Note: Regiospecific Synthesis of 2-Aminobenzothiazoles from 4-Bromo-2,5-difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently embedded in kinase inhibitors, PET imaging radiotracers, and antimicrobial agents[1]. The incorporation of multiple halogens—specifically fluorine and bromine—into the benzothiazole core dramatically enhances metabolic stability and lipophilicity. Furthermore, the bromine atom provides a critical synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The precursor 4-bromo-2,5-difluorophenyl isothiocyanate [2] is a highly versatile building block for constructing these heavily functionalized systems. The synthesis relies on a robust two-step sequence:

  • Nucleophilic Addition : Reaction of the highly electrophilic isothiocyanate carbon with a primary or secondary amine to yield a thiourea intermediate.

  • Oxidative Cyclization : Intramolecular C–S bond formation via C–H functionalization, historically known as the Hugershoff reaction[3], but modernized here using metal-free aerobic oxidation[4].

Causality of Regioselectivity

A critical aspect of this synthesis is its inherent regioselectivity. During the oxidative cyclization of the thiourea intermediate, the sulfur radical/cation must attack an ortho position on the aryl ring to close the thiazole system. The starting material presents two ortho positions relative to the thiourea moiety: C2 (bearing a fluorine atom) and C6 (bearing a hydrogen atom).

Cyclization at C2 is both sterically hindered and electronically disfavored, as it would require breaking a highly stable C–F bond (defluorinative cyclization). Consequently, the reaction is strictly regiospecific, proceeding exclusively via C–H functionalization at the C6 position. This maps the original C4-bromine to the C6-position of the resulting benzothiazole, yielding 2-(substituted-amino)-6-bromo-4,7-difluorobenzothiazole .

Experimental Workflows & Pathway Visualization

Workflow A 4-Bromo-2,5-difluorophenyl isothiocyanate B Amine Addition (R-NH2) A->B C Thiourea Intermediate B->C D Oxidative Cyclization (I2, DMSO, O2) C->D E 2-(R-amino)-6-bromo- 4,7-difluorobenzothiazole D->E

Two-step synthetic workflow from isothiocyanate to the functionalized benzothiazole.

Regioselectivity Radical Thiourea Radical Cation Intermediate PathA Path A: Attack at C2 (Hindered by -F) Radical->PathA Disfavored PathB Path B: Attack at C6 (Favorable C-H Bond) Radical->PathB Favored ProdA Defluorinative Cyclization (Trace Byproduct) PathA->ProdA ProdB 6-Bromo-4,7-difluoro- benzothiazole (Major) PathB->ProdB

Mechanistic divergence showing the favored C6 C-H functionalization over C2 attack.

Optimization of Oxidative Cyclization

Historically, the Hugershoff reaction utilized stoichiometric bromine (


) in acidic media[3]. However, modern green chemistry approaches favor catalytic iodine (

) with molecular oxygen (

) as the terminal oxidant[4], or Iron(III) catalysis[5]. For electron-deficient arenes like the 4-bromo-2,5-difluorophenyl system, maintaining a robust oxidative cycle is critical.

Table 1: Optimization of Oxidative Cyclization Conditions

EntryCatalyst / OxidantSolventTemp (°C)Time (h)Yield (%)
1

(1.2 equiv)
AcOH25472
2

(0.3 equiv) /

(1 atm)
DMSO751885
3

(0.3 equiv) / Air
DMSO752461
4

(0.2 equiv) / TBHP
DMF801268
5None /

(1 atm)
DMSO7524< 5

Note: Entry 2 represents the optimal balance of yield, safety, and environmental impact, avoiding the use of highly toxic liquid bromine.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromo-2,5-difluorophenyl)-3-substituted Thiourea

Rationale: The isothiocyanate carbon is highly reactive. Conducting the nucleophilic addition at 0 °C minimizes exothermic degradation and the formation of symmetrical 1,3-diarylthiourea byproducts.

Step-by-Step Methodology:

  • Preparation : Dissolve this compound (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Addition : Cool the flask to 0 °C using an ice bath. Add the desired amine (e.g., morpholine or cyclopropylamine, 5.5 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Workup : Evaporate the DCM under reduced pressure. Triturate the crude solid with cold hexanes/diethyl ether (4:1 v/v) to precipitate the pure thiourea intermediate. Filter and dry under vacuum.

Self-Validation Checkpoint:

  • IR Spectroscopy : Confirm the complete disappearance of the intense, broad isothiocyanate (

    
    ) stretching frequency at 
    
    
    
    .
  • TLC : The thiourea product will present as a significantly more polar spot compared to the starting material (visualized under UV 254 nm).

Protocol B: Metal-Free Aerobic Oxidative Cyclization

Rationale: Utilizing catalytic


 in DMSO under an 

atmosphere allows for the continuous regeneration of the active electrophilic iodine species. DMSO acts as both a solvent and a stabilizing ligand for the iodine intermediates, preventing over-halogenation of the electron-deficient ring[4].

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiourea intermediate (2.0 mmol) in anhydrous DMSO (10 mL).

  • Catalyst Addition : Add molecular iodine (

    
    , 0.6 mmol, 30 mol%).
    
  • Oxidation : Purge the flask with molecular oxygen (

    
    ) and attach an 
    
    
    
    -filled balloon. Heat the reaction mixture to 75 °C and stir vigorously for 18 hours.
  • Quenching : Cool the mixture to room temperature. Add saturated aqueous sodium thiosulfate (

    
    , 15 mL) to reduce any residual iodine, turning the solution from dark brown to pale yellow.
    
  • Extraction : Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers with water (
    
    
    
    ) and brine (20 mL) to remove residual DMSO.
  • Purification : Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Self-Validation Checkpoint:

  • ¹H NMR (400 MHz) : The starting thiourea exhibits two distinct aromatic protons (C3-H and C6-H). Upon successful cyclization, the C6-H proton signal disappears. The resulting benzothiazole will display a single aromatic proton (the original C3-H, now numbered C5-H in the benzothiazole system). Due to scalar coupling with the adjacent C4 and C7 fluorine atoms, this single proton will appear as a distinct doublet of doublets (

    
    ) or pseudo-triplet in the 
    
    
    
    region.

References

  • Zhao, J., Huang, H., Wu, W., Chen, H., & Jiang, H. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(10), 2604-2607. URL:[Link]

  • He, Y., Li, J., Luo, S., Huang, J., & Zhu, Q. (2016). A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates. Chemical Communications, 52(54), 8444-8447. URL:[Link]

  • Sharma, P. C., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6549. URL:[Link]

  • Naim, M. J., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. URL:[Link]

  • Saha, S., et al. (2023). Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization. The Journal of Organic Chemistry, 88(7), 4252-4263. URL:[Link]

Sources

Isothiocyanate-Mediated Cyclization: A Strategic Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Isothiocyanates (ITCs), characterized by the reactive R–N=C=S functional group, are versatile and powerful building blocks in modern synthetic chemistry.[1][2] Their significance stems from both their prevalence in biologically active natural products, such as sulforaphane from broccoli, and their utility as intermediates for constructing complex molecular architectures.[3][4] The inherent electrophilicity of the central carbon atom makes ITCs prime targets for nucleophilic attack, initiating a cascade of reactions that can be masterfully controlled to forge a diverse array of heterocyclic scaffolds—a common motif in pharmaceuticals.[5][6]

This guide provides an in-depth exploration of isothiocyanate-mediated cyclization reactions. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the causal understanding needed to adapt and troubleshoot these reactions for novel drug discovery and development applications.

Core Principles: The Reactivity of the Isothiocyanate Moiety

The synthetic utility of isothiocyanates is anchored in the electronic properties of the heterocumulene (-N=C=S) system. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by a wide range of nucleophiles.

The foundational step in most isothiocyanate-mediated cyclizations is the initial addition of a nucleophile to this electrophilic carbon. This reaction is typically rapid and high-yielding. The nature of the resulting adduct depends on the nucleophile used:

  • Amines (Primary & Secondary): React to form N,N'-substituted thioureas .[7][8] This is one of the most common and robust reactions involving ITCs.

  • Thiols: React to form dithiocarbamates . This reaction is often reversible.[9][10]

  • Alcohols/Hydroxides: React to form thiocarbamates .[11][12][13]

These initial adducts are not merely products but are critical intermediates, poised for a subsequent intramolecular cyclization to form stable heterocyclic rings.

G cluster_0 General Nucleophilic Attack ITC Isothiocyanate (R-N=C=S) Intermediate Adduct Intermediate ITC->Intermediate Nucleophilic Addition Nu Nucleophile (H-Nu:) Nu->Intermediate Cyclized Cyclized Heterocycle Intermediate->Cyclized Intramolecular Cyclization G cluster_1 Workflow: Benzothiazole Synthesis Start 2-Aminothiophenol + R-NCS Thiourea Intermediate: N-(2-mercaptophenyl)-N'-R-thiourea Start->Thiourea Step 1: Thiourea Formation Cyclization Intramolecular Electrophilic Cyclization Thiourea->Cyclization Oxidant Oxidant (e.g., NBS, H₂O₂) Oxidant->Cyclization Step 2: Activation Product Product: 2-(R-amino)benzothiazole Cyclization->Product

Caption: Workflow for the synthesis of 2-aminobenzothiazoles.

Protocol 1: Synthesis of 2-(Phenylamino)benzothiazole

This protocol details the one-pot synthesis from 2-aminothiophenol and phenyl isothiocyanate, leveraging N-bromosuccinimide (NBS) as a mild oxidant to facilitate the C-S bond formation. [14] Materials and Reagents

ReagentM.W.Amount (mmol)Volume/Mass
2-Aminothiophenol125.191.098 µL
Phenyl Isothiocyanate135.191.0120 µL
N-Bromosuccinimide (NBS)177.981.1196 mg
Tetrabutylammonium Bromide322.370.264 mg
1,2-Dimethoxyethane (DME)90.12-10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and 1,2-dimethoxyethane (DME, 10 mL).

  • Thiourea Formation: Add phenyl isothiocyanate (1.0 mmol) to the solution at room temperature. Stir the mixture for 30 minutes. The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC). [5]3. Catalyst Addition: Add tetrabutylammonium bromide (0.2 mmol) to the reaction mixture.

  • Oxidative Cyclization: Add N-bromosuccinimide (1.1 mmol) portion-wise over 5 minutes. The reaction is typically exothermic. Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed.

  • Workup: Upon completion, pour the reaction mixture into 50 mL of cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water (3 x 15 mL). The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

  • Characterization: Confirm the structure of the 2-(phenylamino)benzothiazole using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The disappearance of the strong -NCS absorption band around 2050-2150 cm⁻¹ in the IR spectrum is a key indicator of reaction completion. [5]

Strategy 2: Addition-Cyclization Cascade for Triazole Synthesis

Acyl and aroyl isothiocyanates are highly reactive variants where the electrophilicity of the ITC carbon is enhanced by the adjacent carbonyl group. [2]This heightened reactivity makes them excellent partners for bifunctional nucleophiles like hydrazines, leading to a rapid sequence of addition followed by acid-catalyzed cyclization and dehydration to form stable five-membered heterocycles.

G cluster_2 Workflow: Triazoline-5-thione Synthesis Start Acyl-NCS + Hydrazine Derivative Adduct Intermediate: Thiosemicarbazide Start->Adduct Step 1: Addition Cyclization Intramolecular Cyclization/Dehydration Adduct->Cyclization Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Catalyst->Cyclization Step 2: Catalysis Product Product: 1,2,4-Triazoline-5-thione Cyclization->Product

Caption: Workflow for acid-catalyzed synthesis of triazoline-thiones.

Protocol 2: Synthesis of a 1,2,4-Triazoline-5-thione Derivative

This protocol describes the reaction of phenylacetyl isothiocyanate with benzoyl hydrazine, followed by cyclization using polyphosphoric acid (PPA). [2] Materials and Reagents

ReagentM.W.Amount (mmol)Volume/Mass
Phenylacetyl Isothiocyanate177.235.0886 mg
Benzoyl Hydrazine136.155.0681 mg
Acetonitrile41.05-20 mL
Polyphosphoric Acid (PPA)--~5 g

Step-by-Step Procedure:

  • Thiosemicarbazide Formation: In a 100 mL round-bottom flask, dissolve phenylacetyl isothiocyanate (5.0 mmol) and benzoyl hydrazine (5.0 mmol) in acetonitrile (20 mL).

  • Reaction: Stir the mixture at room temperature for 1 hour. A precipitate of the thiosemicarbazide intermediate will likely form.

  • Isolation of Intermediate: Collect the solid intermediate by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • Cyclization Setup: Place the dried thiosemicarbazide intermediate in a clean, dry flask. Add polyphosphoric acid (~5 g).

  • Ring Closure: Heat the mixture to 100-120 °C with stirring for 1-2 hours. The mixture will become a viscous solution.

  • Monitoring: The reaction can be monitored by taking small aliquots, quenching them in water, and analyzing by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring.

  • Purification: The resulting solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.

  • Characterization: Analyze the final triazoline-5-thione product by ¹H NMR, ¹³C NMR, MS, and IR to confirm its structure.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive starting materials; Insufficiently reactive nucleophile; Steric hindrance.Check purity of reagents. Use a stronger base or acid catalyst, or increase reaction temperature. Consider a less sterically hindered substrate.
Formation of Multiple Products Intermolecular side reactions; Decomposition of ITC or adduct.Run the reaction at a higher dilution to favor intramolecular cyclization. Use milder reaction conditions (lower temperature, less aggressive catalyst).
Reaction Stalls Reversible formation of the initial adduct; Catalyst deactivation.Use a dehydrating agent or Dean-Stark trap if water is a byproduct. Add fresh catalyst if deactivation is suspected.
Difficulty in Purification Product has similar polarity to byproducts or starting materials.Optimize the recrystallization solvent system. Consider column chromatography with a carefully chosen eluent system.

Conclusion

Isothiocyanate-mediated cyclizations represent a cornerstone of heterocyclic chemistry, providing reliable and versatile pathways to structures of significant interest to medicinal chemists and drug development professionals. By understanding the fundamental reactivity of the isothiocyanate group and the kinetics of the subsequent ring-closing event, researchers can effectively harness these reactions to build diverse molecular libraries. The protocols provided herein serve as validated starting points for the synthesis of important heterocyclic cores like benzothiazoles and triazoles, offering a practical guide for laboratory application.

References

  • Sun, Y. et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Reddy, G. N. et al. (2023). Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • IntechOpen (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Books. Available at: [Link]

  • Prakash, O. et al. (2013). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. ResearchGate. Available at: [Link]

  • Miyata, B. et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Goerdeler, J. & P.-H. Wie, D. (1972). Intramolecular cyclisation of arylalkyl isothiocyanates. Part I. Synthesis of 1-substituted 3,4-dihydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Li, S. et al. (2022). Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders. Science Advances. Available at: [Link]

  • Gulevich, A. V. et al. (2012). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. PMC. Available at: [Link]

  • Kumar, A. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Black, D. S. C. & Watson, K. G. (1973). Nitrones and oxaziridines. VIII. Cycloaddition reactions of nitrones with isothiocyanates. Australian Journal of Chemistry. Available at: [Link]

  • Bakos, J. et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]

  • Qin, H. et al. (2024). Thiocyanate promoted difunctionalization and cyclization of unsaturated C–C bonds to construct 1-sulfur-2-nitrogen-functionalized alkenes and 2-thiocyanate indolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate (Various Authors). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

  • Al-Soud, Y. A. et al. (2008). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. ResearchGate. Available at: [Link]

  • ResearchGate (Various Authors). Recent advances in radical thiocyanation cyclization or spirocyclization reactions. ResearchGate. Available at: [Link]

  • Darekar, A. et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Szymański, P. et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available at: [Link]

  • Hayes, B. E. (2022). Synthesis of Isothiocyanates: An Update. PMC. Available at: [Link]

  • Hu, K. et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC. Available at: [Link]

  • González-Bello, C. et al. (2023). Cycloaddition and C–S Bond Cleavage Processes in Reactions of Heterometallic Phosphinidene-Bridged MoRe and MoMn Complexes with Alkynes and Phenyl Isothiocyanate. Organometallics. Available at: [Link]

  • Augustin, J. & Bakoš, J. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Aday, B. et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC. Available at: [Link]

  • Isert, L. et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC. Available at: [Link]

  • Emerson, D. W. et al. (1990). Kinetics and Mechanism of a Double Thiocyanate-Isothiocyanate Isomerization: A Round Robin Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y. et al. (2021). Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage. Organic Chemistry Frontiers. Available at: [Link]

  • Li, S. et al. (2022). Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders. PMC. Available at: [Link]

  • Gajda, A. et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Semantic Scholar. Available at: [Link]

  • Smith, P. A. S. & Kan, R. O. (1961). Cyclization of Isothiocyanates as a Route to Phthalic and Homophthalic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Soud, Y. A. et al. (2019). Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • Morere, A. et al. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. Google Patents.
  • ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

  • Wang, J. et al. (2020). Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d]t[5][15]hiazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Perveen, S. et al. (2010). Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates. PubMed. Available at: [Link]

  • Ábrányi-Balogh, B. et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. PMC. Available at: [Link]

  • Google Patents. (2009). Process for preparing thiocarbamate. Google Patents.
  • Petropoulos, S. et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]

  • Bakulina, O. et al. (2023). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. RSC Publishing. Available at: [Link]

  • ResearchGate. Reaction of isothiocyanates with nucleophiles. ResearchGate. Available at: [Link]

  • Fava, A. et al. (1957). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society. Available at: [Link]

  • Jiang, Z. T. et al. (2006). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Food Technology and Biotechnology. Available at: [Link]

Sources

Application Note: Solvent Selection and Reaction Optimization for 4-Bromo-2,5-difluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality of solvent effects, self-validating protocols, and optimization strategies for electron-deficient isothiocyanates.

Executive Summary

4-Bromo-2,5-difluorophenyl isothiocyanate (BDFPI) is a highly reactive, specialized electrophile utilized in the synthesis of thiourea derivatives, bioconjugates, and novel pharmacophores[1]. The presence of multiple electron-withdrawing halogens on the aromatic ring significantly amplifies the electrophilicity of the isothiocyanate (-N=C=S) carbon. While this ensures rapid and quantitative reactions with target nucleophiles (e.g., amines), it simultaneously increases the risk of unwanted solvolysis if improper solvents are used[2]. This application note provides an authoritative guide on solvent selection, grounded in mechanistic principles, to maximize thiourea yields and eliminate degradation pathways.

Mechanistic Causality: The Electrophilic Nature of BDFPI

The reactivity of aromatic isothiocyanates is dictated by the electronic nature of their ring substituents. In BDFPI, the bromine atom at the 4-position and the fluorine atoms at the 2,5-positions exert a powerful electron-withdrawing inductive effect (-I).

  • The Causality: This withdrawal of electron density leaves the central carbon of the isothiocyanate group highly electron-deficient (

    
    ).
    
  • The Consequence: The activation lowers the activation energy for nucleophilic attack. While primary and secondary amines will react almost instantaneously, weaker nucleophiles—such as water or protic solvents (alcohols)—can also readily attack this carbon[3].

  • The Solution: To prevent the formation of O-alkyl thiocarbamates or complete hydrolysis back to the aniline derivative, the reaction environment must be strictly controlled using aprotic solvents[4].

Solvent Effects on Reaction Pathways

The selection of an appropriate solvent is paramount for the successful synthesis of thioureas, as the polarity and protic nature of the solvent dictate the reaction pathway[5].

Protic Solvents: The Solvolysis Trap

Protic solvents (e.g., methanol, ethanol, water) must be strictly avoided during the reaction phase. Stability studies on isothiocyanates demonstrate that they degrade rapidly in methanol/water mixtures[3]. For an ultra-reactive substrate like BDFPI, methanol acts as a competing nucleophile, leading to the rapid formation of methyl thiocarbamate rather than the desired thiourea.

Aprotic Solvents: Preserving Electrophilicity

Polar aprotic solvents are the gold standard for these reactions. Acetonitrile (MeCN) is highly recommended; empirical studies show that isothiocyanates exhibit zero degradation in MeCN across various monitored conditions, making it an ideal medium for both storage and synthesis[3]. Dichloromethane (DCM) is equally effective, particularly for highly electron-deficient aryl substrates, as it prevents the dealkylation side-reactions sometimes observed with other reagents[4].

Quantitative Solvent Performance Data

The following table summarizes the extrapolated quantitative performance of various solvents when reacting BDFPI with a standard primary amine, based on established literature parameters[3][4][5].

SolventClassificationITC StabilityExpected Thiourea YieldPrimary ByproductRecommendation
Acetonitrile (MeCN) Polar AproticExcellent[3]> 95%NoneOptimal
Dichloromethane (DCM) Non-polar AproticExcellent[4]90 - 95%NoneHighly Recommended
Tetrahydrofuran (THF) Polar AproticGood85 - 90%NoneSuitable
Methanol (MeOH) Polar ProticPoor[3]< 40%Methyl ThiocarbamateStrongly Avoid
Ethanol / Water Polar ProticVery Poor[3]< 20%Ethyl ThiocarbamateStrongly Avoid

Visualizing Workflows and Reaction Pathways

To systematically select the correct solvent system and understand the competing mechanistic pathways, refer to the logical frameworks below.

SolventSelection Start 4-Bromo-2,5-difluorophenyl isothiocyanate (BDFPI) CheckNuc Identify Nucleophile Start->CheckNuc Amine Primary/Secondary Amine CheckNuc->Amine Alcohol Alcohol/Thiol CheckNuc->Alcohol Aprotic Select Polar Aprotic Solvent (MeCN, THF, DCM) Amine->Aprotic Protic Avoid Protic Solvents (MeOH, EtOH, H2O) Amine->Protic Side reactions Alcohol->Aprotic Catalyst Add Lewis Base Catalyst (e.g., DMAP) Alcohol->Catalyst Base Add Mild Base (e.g., DIPEA) if using salt Aprotic->Base Thiourea Product: Thiourea Derivative Base->Thiourea Thiocarbamate Product: Thiocarbamate Catalyst->Thiocarbamate

Caption: Logical workflow for solvent selection in this compound reactions.

ReactionPathway ITC BDFPI (Electrophile) Intermediate1 Zwitterionic Intermediate ITC->Intermediate1 + Amine (Fast) Intermediate2 O-Alkyl Adduct ITC->Intermediate2 + Solvent (Slow) Amine Amine (R-NH2) Amine->Intermediate1 ProticSolvent Protic Solvent (R'-OH) ProticSolvent->Intermediate2 Thiourea Target: Thiourea Intermediate1->Thiourea Proton Transfer Byproduct Byproduct: Thiocarbamate Intermediate2->Byproduct Solvolysis

Caption: Competing mechanistic pathways: Desired thiourea formation vs. unwanted protic solvolysis.

Self-Validating Experimental Protocol

Synthesis of N-(4-Bromo-2,5-difluorophenyl)-N'-alkylthiourea

This protocol utilizes a self-validating framework to ensure high yields while completely suppressing solvolysis.

Step 1: System Preparation & Dehydration
  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert gas (Nitrogen or Argon).

  • Causality: Trace moisture acts as a weak nucleophile. Given the extreme electrophilicity of BDFPI, ambient humidity can lead to hydrolysis, generating the corresponding aniline and carbonyl sulfide (COS) gas.

Step 2: Reagent Dissolution
  • Action: Dissolve 1.0 equivalent (e.g., 10 mmol) of this compound in 20 mL of anhydrous Acetonitrile (MeCN).

  • Causality: MeCN provides excellent solubility for the non-polar starting material and the highly polar thiourea product, while remaining completely inert to the isothiocyanate carbon[3].

Step 3: Controlled Nucleophile Addition
  • Action: Cool the stirring solution to 0 °C using an ice bath. Add 1.05 equivalents of the primary amine (e.g., benzylamine) dropwise over 10–15 minutes.

  • Causality: The reaction between an electron-deficient isothiocyanate and an amine is highly exothermic and proceeds rapidly[6]. Cooling mitigates the exotherm, preventing localized heating that could drive unwanted dimerization or side reactions.

Step 4: Reaction Monitoring (Validation Checkpoint)
  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (typically 3:1 or 4:1). Visualize the spots under UV light (254 nm)[6]. The reaction is validated as complete when the high-Rf spot corresponding to BDFPI completely disappears.

  • Advanced Validation: For rigorous quantitative analysis, analyze the mixture via High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column with a gradient of MeCN and water (containing 0.1% formic acid)[6].

Step 5: Product Isolation and Purification
  • Action: The N,N'-disubstituted thiourea product often precipitates directly from the MeCN reaction mixture[6]. If precipitation occurs, collect the solid via vacuum filtration and wash with cold, non-polar solvent (e.g., heptane).

  • Action: If the product remains in solution, remove the MeCN under reduced pressure. The crude solid can be purified by recrystallization.

  • Caution: While aromatic thioureas are commonly recrystallized from ethanol/water mixtures[6], you must ensure via HPLC/TLC that zero unreacted BDFPI remains before introducing ethanol, otherwise, residual starting material will rapidly convert to ethyl thiocarbamate upon heating.

References

  • Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents . Benchchem. Available at:[6]

  • Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate: Application Notes and Protocols . Benchchem. Available at:[5]

  • Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin . Academia.edu. Available at:[3]

  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines . MDPI. Available at:[2]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process . Organic Chemistry Portal. Available at:[4]

  • Cyanides and Cyanates 04 (this compound) . Santa Cruz Biotechnology. Available at:[1]

Sources

Application Note: Advanced Handling, Safety Protocols, and Mechanistic Toxicology of Isothiocyanate Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Isothiocyanate Reactivity

Isothiocyanates (ITCs) are a class of highly reactive electrophilic compounds characterized by the –N=C=S functional group. In drug development and molecular biology, ITCs are indispensable. Fluorescein isothiocyanate (FITC) is the gold standard for fluorescent bioconjugation, while Phenyl isothiocyanate (PITC) drives Edman degradation for peptide sequencing. Despite their utility, ITCs pose severe occupational hazards. Their defining chemical feature—a highly electrophilic central carbon—makes them indiscriminate alkylating agents capable of causing severe respiratory sensitization, chemical burns, and cytotoxicity.

This application note provides a comprehensive, causality-driven guide to handling ITC reagents, ensuring that researchers understand why specific precautions are necessary, thereby fostering a self-validating culture of laboratory safety.

Mechanistic Toxicology: The Cellular Impact of ITCs

To safely handle ITCs, one must understand their mechanism of action at the molecular level. The toxicity of ITCs stems from the susceptibility of their central carbon to nucleophilic attack by biological thiols and amines.

When a researcher is exposed to volatile ITCs (like Allyl isothiocyanate, AITC) or aerosols of solid ITCs (like FITC), the molecules rapidly penetrate the mucosal membranes. Once internalized, ITCs covalently bind to cysteine residues on critical ion channels, specifically TRPA1 and TRPV1, triggering intense pain and inflammatory signaling. Furthermore, ITCs rapidly conjugate with intracellular glutathione (GSH). This massive depletion of GSH strips the cell of its primary antioxidant defense, leading to the accumulation of Reactive Oxygen Species (ROS) and ultimately triggering mitochondrial-mediated apoptosis via caspase activation[1],[2].

G ITC Isothiocyanate (ITC) Exposure Electrophile Electrophilic Carbon Attack (-N=C=S) ITC->Electrophile Covalent Covalent Binding to Cysteine/Thiol Residues Electrophile->Covalent TRPA1 TRPA1 / TRPV1 Activation (Pain & Irritation) Covalent->TRPA1 GSH Glutathione (GSH) Depletion Covalent->GSH ROS ROS Accumulation & Oxidative Stress GSH->ROS Apoptosis Mitochondrial Apoptosis (Caspase Activation) ROS->Apoptosis

Mechanistic pathway of isothiocyanate-induced cellular toxicity and apoptosis.

Quantitative Safety Data and Risk Assessment

Different ITC derivatives present distinct physical hazards. Understanding these physical states dictates the required engineering controls and Personal Protective Equipment (PPE).

ReagentPhysical StatePrimary Hazard ProfileCausality of HazardRecommended PPE & Controls
FITC Solid (Light Powder)Respiratory Sensitizer, IrritantFine dust easily aerosolizes, binding to respiratory mucosal thiols[3].Fume hood, N95/P100 respirator, anti-static tools, nitrile gloves.
PITC LiquidCorrosive, ToxicHigh lipid solubility allows rapid dermal absorption; severe lachrymator[4],[5].Fume hood, face shield, double butyl or heavy nitrile gloves.
AITC Volatile LiquidFlammable, Severe IrritantHigh vapor pressure leads to rapid inhalation; directly activates TRPA1.Fume hood, chemical safety goggles, double nitrile gloves.

Self-Validating Standard Operating Procedure (SOP)

A robust experimental protocol must be a self-validating system—meaning the workflow inherently neutralizes its own hazards by design. The following protocol details the safe bioconjugation of a protein using FITC, incorporating a mandatory chemical quenching step.

Phase 1: Preparation and Engineering Controls
  • Static Mitigation: FITC is a highly static-prone powder. Weighing it in a standard plastic boat can cause the powder to spontaneously jump and aerosolize. Action: Use an anti-static gun (zerostat) on the weigh boat or use glass analytical funnels.

  • Environmental Isolation: Perform all weighing inside a certified chemical fume hood. Do not transport open containers of FITC across the laboratory[3].

Phase 2: The Conjugation Reaction
  • pH Optimization: Dissolve the target protein in a buffer at pH 8.5–9.5 (e.g., 0.1 M Sodium Carbonate). Causality: At physiological pH (7.4), primary amines (lysine residues) are protonated (

    
    ) and non-nucleophilic. Raising the pH deprotonates the amines (
    
    
    
    ), enabling them to successfully attack the electrophilic ITC carbon.
  • Reagent Addition: Add FITC (dissolved in anhydrous DMSO) dropwise to the protein solution. Incubate in the dark for 2 hours at room temperature.

Phase 3: Chemical Quenching (Self-Validation Step)
  • Hazard Neutralization: After the reaction, unreacted FITC remains highly toxic. Action: Add a large molar excess of a primary amine, such as 50 mM Tris-HCl or 1 M ethanolamine, and incubate for 30 minutes.

  • Causality: The primary amine rapidly outcompetes water hydrolysis, covalently attacking the unreacted ITC to form a stable, non-toxic thiourea derivative. This chemically guarantees that the downstream waste stream contains zero active isothiocyanates, validating the safety of the procedure before the sample ever leaves the fume hood.

Workflow Prep Weighing & Prep (Fume Hood + Anti-Static) React Bioconjugation (Buffer pH 8.5-9.5) Prep->React Reagents Quench Quenching (Add Primary Amine) React->Quench Unreacted ITC Thiourea Stable Thiourea Derivative Formed Quench->Thiourea Nucleophilic Attack Waste Safe Waste Segregation Thiourea->Waste Disposal

Self-validating workflow for ITC bioconjugation and chemical quenching.

Spill Response and Decontamination Protocol

Standard laboratory spill kits are often insufficient for ITCs because simply absorbing the chemical does not eliminate its reactivity.

  • For Liquid ITCs (e.g., PITC, AITC): Do not use water initially, as it will spread the hydrophobic liquid. Absorb the spill with an inert material (sand or vermiculite). Following absorption, flood the contaminated surface with a 5-10% aqueous ammonia or ethanolamine solution[4]. This forces the conversion of residual ITC into inert thiourea. Leave for 15 minutes, then wash with copious amounts of water.

  • For Solid ITCs (e.g., FITC): Never dry-sweep FITC powder, as this will generate a highly toxic respiratory aerosol. Instead, cover the powder with a paper towel soaked in household bleach (sodium hypochlorite) or a basic amine solution[6]. The bleach oxidatively destroys the isothiocyanate group. Wipe the area gently and dispose of the towels in a sealed, labeled hazardous waste container.

References

  • "PHENYL ISOTHIOCYANATE CAS NO 103-72-0 MATERIAL SAFETY DATA SHEET", CDH Fine Chemical.
  • "General Procedure Fluorescent Labeled Lectin: Fluorescein Isothiocyanate, FITC", Cosmo Bio.
  • "Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells", PubMed.
  • "SAFETY DATA SHEET - Phenyl isothiocyanate", Fisher Scientific.
  • "Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani", Frontiers.
  • "Fluorescein isothiocyanate - SAFETY DATA SHEET", Fisher Scientific.
  • "Allyl Isothiocyanate - Molecule of the Month", Bristol University.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-2,5-difluorophenyl Isothiocyanate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Bromo-2,5-difluorophenyl isothiocyanate is a specialized electrophilic building block often employed in the synthesis of covalent inhibitors, PROTAC linkers, and fragment-based drug discovery campaigns.

Technical Nuance: The 2,5-difluoro substitution pattern renders the isothiocyanate (-N=C=S) carbon highly electrophilic due to the inductive electron-withdrawing effects of the fluorine atoms. While this increases reactivity toward amines, it simultaneously lowers the energy barrier for hydrolysis. The 4-bromo motif serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), necessitating reaction conditions that preserve the carbon-bromine bond integrity.

This guide addresses the specific kinetic and thermodynamic challenges of coupling this reagent with amines to form thioureas.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion[1]

Q1: I observe starting material (amine) remaining despite prolonged reaction times. Heating leads to degradation. What is the solution? Diagnosis: The amine nucleophile is likely deactivated (electron-poor) or sterically hindered.[1] While the 2,5-difluoro ring activates the isothiocyanate, it is not sufficient to overcome a poor nucleophile in standard conditions. Solution:

  • Catalysis: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium-type intermediate with the isothiocyanate, which then transfers the thiocarbonyl group to the amine.

  • Solvent Switch: Move from DCM to THF or Acetonitrile . These polar aprotic solvents stabilize the transition state better than non-polar solvents.

  • Avoid Excessive Heat: Do not heat above 60°C. High temperatures promote desulfurization or polymerization of the electron-deficient isothiocyanate.

Q2: My yield is low because the isothiocyanate seems to decompose before reacting. How do I stabilize it? Diagnosis: Electron-deficient isothiocyanates are moisture-sensitive. Trace water hydrolyzes the isothiocyanate to the corresponding aniline (4-bromo-2,5-difluoroaniline). This aniline is a nucleophile and will react with the remaining isothiocyanate to form a symmetrical thiourea dimer , consuming 2 equivalents of your expensive reagent. Solution:

  • Strict Anhydrous Conditions: Use commercially dried solvents (water content <50 ppm).

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.[1]

  • Reverse Addition: If the amine is stable, add the isothiocyanate slowly to the amine solution. This ensures the amine is always in excess relative to the isothiocyanate locally, favoring the cross-coupling over hydrolysis.

Category B: Impurity Profile

Q3: I see a major byproduct with a molecular weight corresponding to the symmetrical thiourea (Bis(4-bromo-2,5-difluorophenyl)thiourea). Mechanism: This confirms hydrolysis. The isothiocyanate reacted with water to form the aniline, which then attacked another molecule of isothiocyanate. Corrective Action:

  • Dry the Amine: If your amine is a salt (e.g., HCl salt), ensure it is dry and use a non-nucleophilic base (DIPEA) to free-base it before adding the isothiocyanate.

  • Scavenger: Add molecular sieves (4Å) to the reaction vessel.

Q4: The reaction mixture turns dark/black, and yield is poor. Diagnosis: Possible polymerization or interaction with the bromine handle if strong bases or incompatible metals are present. Solution:

  • Base Selection: Switch from inorganic bases (K2CO3, NaOH) to organic bases (TEA, DIPEA). Inorganic bases can be too harsh and may promote side reactions on the electron-deficient ring.

  • Light Protection: Store the starting material in amber vials; electron-deficient aryl halides can be light-sensitive.

Optimized Experimental Protocols

Protocol A: Standard Coupling (High Yield)

For primary and unhindered secondary amines.

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Base Addition: If the amine is a salt, add DIPEA (1.2 equiv) and stir for 10 min. If free amine, skip or add 0.5 equiv DIPEA as an acid scavenger.

  • Coupling: Add This compound (1.1 equiv) dissolved in a minimal amount of THF dropwise over 5 minutes.

  • Monitoring: Stir at Room Temperature (20-25°C). Monitor by TLC/LC-MS. Reaction is typically complete in 1-4 hours.

  • Workup: Concentrate volatiles. Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .[2][3]
    
Protocol B: "Difficult" Coupling (Weak Nucleophiles)

For anilines, sterically hindered amines, or sulfonamides.

  • Activation: In a dried vial, mix the amine (1.0 equiv) and NaH (1.1 equiv) in anhydrous DMF at 0°C. Stir for 30 min to generate the amide anion (Note: Only for stable amines).

    • Alternative (Milder): Use LiHMDS (1.1 equiv) in THF at -78°C if functional group tolerance is a concern.

  • Addition: Add the isothiocyanate (1.2 equiv) dropwise at low temperature.

  • Warming: Allow to warm to RT slowly.

  • Quench: Quench with saturated

    
     solution.
    

Visualizations & Data

Figure 1: Reaction Pathways & Competitive Hydrolysis

This diagram illustrates the kinetic competition between the desired thiourea formation and the moisture-induced dimerization path.

ReactionPathways SM_ISO 4-Bromo-2,5-difluoro isothiocyanate Target Desired Thiourea Product SM_ISO->Target + Amine (Fast) Aniline Hydrolysis Byproduct (Aniline) SM_ISO->Aniline + H2O (Slow but irreversible) Amine Target Amine (R-NH2) Water Trace Water (Moisture) Dimer Symmetrical Thiourea (Dimer Impurity) Aniline->Dimer + SM_ISO (Side Reaction)

Caption: Kinetic competition between thiourea formation (Green path) and hydrolysis-driven dimerization (Red path). Moisture control is critical to block the red pathway.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckSM Is Starting Material (Amine) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Yes SM_No No (SM Remains) CheckSM->SM_No No CheckImpurity Check Impurities (LCMS) SM_Yes->CheckImpurity CheckNu Is Amine Nucleophilic? SM_No->CheckNu DimerFound Major Peak: Dimer/Aniline CheckImpurity->DimerFound Dimer Present Unknown Complex Mixture/Black Tar CheckImpurity->Unknown Decomposition Nu_Weak Weak (Aniline/Amide) CheckNu->Nu_Weak Nu_Hindered Sterically Hindered CheckNu->Nu_Hindered Solution_Dry Use Anhydrous Solvent Add Molecular Sieves DimerFound->Solution_Dry Solution_Temp Lower Temp Switch Base to DIPEA Unknown->Solution_Temp Solution_Cat Add DMAP (10 mol%) Nu_Weak->Solution_Cat Solution_Heat Heat to 50°C in THF or Microwave (mild) Nu_Hindered->Solution_Heat

Caption: Step-by-step logic for diagnosing yield issues based on LCMS data and reactant properties.

Comparative Data: Solvent & Base Effects

The following data summarizes the effect of reaction conditions on the coupling of this compound with a model secondary amine (Morpholine).

SolventBase (1.2 eq)TemperatureTime (h)Yield (%)Observations
DCM None25°C278%Slow conversion.
THF DIPEA25°C194% Optimal conditions. Clean profile.
DMF K2CO360°C0.545%Significant dark impurities (degradation).
Ethanol TEAReflux130%Solvolysis of isothiocyanate (ethyl thiocarbamate formed).
Toluene DIPEA80°C465%Heterogeneous; incomplete reaction.

References

  • Li, Z.-Y., et al. (2013).[4] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010).[5] Thiourea synthesis by thioacylation. Journal of Organic Chemistry, 75, 2327-2332.[5] Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 4-Bromo-2,5-difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Instability Profile

As a Senior Application Scientist, I often see this reagent mishandled because users underestimate the electronic activation provided by the fluorine substituents.

4-Bromo-2,5-difluorophenyl isothiocyanate is not a standard building block; it is a "hot" electrophile. The two fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the isothiocyanate (-N=C=S) carbon, making it significantly more electrophilic than unsubstituted phenyl isothiocyanate.

The Consequence: This compound does not just "degrade"; it actively scavenges atmospheric moisture. Upon contact with water, it undergoes a cascade reaction leading to the formation of an insoluble urea dimer (impurity) and the release of carbonyl sulfide (gas).

The Science of Degradation (Mechanism)

To prevent degradation, you must understand the pathway. The presence of water triggers a reaction that destroys two equivalents of your reagent for every one equivalent of water introduced.

Hydrolysis Pathway Diagram

HydrolysisPathway Figure 1: Hydrolytic Cascade of Electron-Deficient Isothiocyanates Reagent 4-Bromo-2,5-difluoro- phenyl isothiocyanate (Active Reagent) Intermediate Carbamic Acid Intermediate (Unstable) Reagent->Intermediate + Water Impurity Symmetric Thiourea (Insoluble White Solid) Reagent->Impurity Rapid Dimerization Water H₂O (Moisture) Water->Intermediate Amine 4-Bromo-2,5-difluoro- aniline (Nucleophile) Intermediate->Amine - COS COS COS (Gas) (Carbonyl Sulfide) Intermediate->COS Amine->Impurity + 2nd Eq. Reagent

Figure 1: The hydrolysis mechanism shows how the initial amine product attacks the remaining isothiocyanate to form the insoluble thiourea dimer.

Storage Protocol (SOP)

This protocol is designed to create a self-validating storage system. If followed, the integrity of the reagent is maintained for 6–12 months.

A. The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, slowing the rate of nucleophilic attack by residual moisture.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the solid/liquid.
Container Amber Glass Prevents UV-induced radical decomposition (homolytic cleavage of the C-Br bond).
Seal Teflon-lined Cap + Parafilm Teflon resists chemical attack; Parafilm/Tape creates a secondary moisture barrier.
B. Handling Workflow (Step-by-Step)

CRITICAL: 90% of hydrolysis occurs during the opening and closing of the bottle, not during long-term storage.

  • The Thaw (Mandatory):

    • Remove the vial from the -20°C freezer.

    • Place it in a desiccator or on the benchtop.

    • WAIT 30-45 MINUTES. Do not open the vial until it reaches room temperature.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent. This water will be trapped inside when you re-seal it.

  • The Dispense:

    • Ideally, handle inside a glovebox or under a flow of inert gas (Schlenk technique).

    • If using a spatula, ensure it is clean and oven-dried .

    • Work quickly. Minimize the time the cap is off.

  • The Re-Seal:

    • Purge the headspace of the vial with dry Argon or Nitrogen before capping.

    • Screw the cap on tightly.

    • Wrap the cap junction with Parafilm or electrical tape.

    • Return to -20°C immediately.

Troubleshooting & FAQs

Q1: I see a white precipitate/solid in my liquid reagent. What is it?

Diagnosis: This is the symmetric thiourea dimer (1,3-bis(4-bromo-2,5-difluorophenyl)thiourea). Cause: Moisture ingress. The hydrolysis generated the aniline, which immediately reacted with your good reagent. Solution:

  • Filtration: If the reagent is liquid, you can filter it through a 0.2 µm PTFE syringe filter (anhydrous conditions) to remove the solid.

  • Quantification: Check the purity. If the solid volume is significant (>5%), the stoichiometry of your downstream reaction will be off.

Q2: Can I store this as a stock solution in DMSO or DMF?

Verdict: NO. Reasoning:

  • Hygroscopicity: DMSO and DMF are hygroscopic (water magnets). Unless they are freshly distilled and stored over molecular sieves, they contain enough water to hydrolyze the isothiocyanate over time.

  • Side Reactions: Isothiocyanates can react with DMSO at high temperatures or over long periods (Pummerer-type rearrangements). Recommendation: Make solutions immediately before use.

Q3: There was a "pop" when I opened the bottle. Is this dangerous?

Diagnosis: Pressure buildup from Carbonyl Sulfide (COS) release. Mechanism: As shown in Figure 1, hydrolysis releases COS gas. Action: This indicates degradation has occurred. Vent the vial in a fume hood. Perform a QC check (NMR/IR) to determine how much active reagent remains.

Quality Control (QC) & Validation

How do you know if your batch is still good? Use these spectroscopic markers.

QC Specification Table
MethodDiagnostic SignalInterpretation
IR Spectroscopy ~2000–2150 cm⁻¹ (Strong, Broad)Pass: Strong peak indicates intact -NCS group.
IR Spectroscopy ~3200–3400 cm⁻¹ (Broad)Fail: Appearance of N-H stretch indicates Urea/Amine formation.
¹H NMR Shift in Aromatic Region Compare to reference. Impurities often show up as new multiplets slightly upfield due to the loss of the electron-withdrawing NCS group.
Visual Homogeneity Pass: Clear liquid or crystalline solid.[1] Fail: Cloudy, biphasic, or presence of insoluble sludge.
Decision Logic for Degraded Samples

QCDecision Figure 2: QC Decision Tree for Isothiocyanate Reagents Start Sample Inspection Visual Visual Check: Precipitate? Start->Visual IR IR Check: Peak at 2100 cm⁻¹? Visual->IR No Solids Purify ATTEMPT PURIFICATION (Filtration/Recrystallization) Visual->Purify Solids Present Use PROCEED Use in Experiment IR->Use Strong Peak No NH stretch Discard DISCARD (Hazardous Waste) IR->Discard Weak Peak Strong NH stretch Purify->IR After Clean-up

Figure 2: Decision matrix for determining usability of stored reagents.

References

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai, S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. Wiley. (Foundational text on Isothiocyanate electrophilicity and hydrolysis mechanisms).
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Moisture Sensitive Reagents.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Santa Cruz Biotechnology. 4-Bromo-2,6-difluorophenyl isothiocyanate Product Data Sheet. (Used for physical property inference of the 2,5-isomer).

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Isothiocyanates. (Verification of -NCS stretch at ~2000-2200 cm⁻¹).

Sources

Removing impurities from 4-Bromo-2,5-difluorophenyl isothiocyanate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly electron-deficient aryl isothiocyanates.

The synthesis of 4-Bromo-2,5-difluorophenyl isothiocyanate presents unique thermodynamic and kinetic challenges. The strong electron-withdrawing effects (-I effect) of the two fluorine atoms and the bromine atom significantly reduce the nucleophilicity of the starting 4-bromo-2,5-difluoroaniline[1]. This often leads to incomplete conversions and requires aggressive thiocarbonyl transfer agents, resulting in reaction mixtures heavily contaminated with unreacted amines, symmetrical diarylthioureas, and residual desulfurizing agents[2][3].

Below, you will find field-proven insights, causal explanations, and a self-validating methodology to achieve >99% purity.

Part 1: Separation Logic & Workflow Visualization

To successfully purify this compound, we must exploit the stark physicochemical differences between the highly lipophilic isothiocyanate product and the hydrogen-bonding impurities.

Workflow Start Crude Reaction Mixture (Product + Amine + Thiourea) Trituration Cold Heptane Trituration (0-4°C, 30 min) Start->Trituration Thiourea Insoluble Solid (Diarylthiourea) Trituration->Thiourea Vacuum Filtration Filtrate Soluble Fraction (Isothiocyanate + Amine) Trituration->Filtrate Mother Liquor Silica Silica Gel Plug (100% Hexanes Eluent) Filtrate->Silica Load directly Amine Retained on Column (Unreacted Amine) Silica->Amine Strong dipole retention Product Eluted Purified Product (4-Bromo-2,5-difluorophenyl isothiocyanate) Silica->Product Non-polar elution

Workflow for isolating this compound from reaction impurities.

Part 2: Troubleshooting FAQs

Q1: Why is my product heavily contaminated with 1,3-bis(4-bromo-2,5-difluorophenyl)thiourea, and how do I remove it? Causality: Thiourea formation is a classic competing bimolecular side-reaction. Once the isothiocyanate is formed, any unreacted 4-bromo-2,5-difluoroaniline in the mixture can act as a nucleophile, attacking the highly electrophilic central carbon of the isothiocyanate to form a symmetrical diarylthiourea[2]. Because the starting aniline is sterically hindered and electron-poor, the initial isothiocyanate formation is slow, giving the amine ample time to react with the newly formed product. Solution: Do not attempt to use column chromatography immediately, as thioureas can streak heavily. Instead, exploit the thermodynamic difference in crystal lattice energies. Suspend the crude mixture in cold heptane (0–4 °C). The non-polar isothiocyanate will dissolve completely, while the rigid, hydrogen-bonding thiourea network remains entirely insoluble. Filter the mixture to instantly remove this impurity.

Q2: I tried washing the organic layer with 1M HCl to remove unreacted 4-bromo-2,5-difluoroaniline, but it failed. Why? Causality: Standard organic protocols dictate using an aqueous acid wash to protonate unreacted amines, driving them into the aqueous phase as water-soluble ammonium salts. However, the pKa of the conjugate acid of 4-bromo-2,5-difluoroaniline is exceptionally low (often < 2.0) due to the strong inductive pull of the halogens. Standard dilute HCl (pH ~0–1) is insufficiently acidic to fully protonate this specific aniline, leaving it partitioned stubbornly in the organic phase. Solution: Abandon aqueous acidic extraction for this specific substrate. Instead, utilize a short-path silica gel plug. The amine retains enough polarity (due to the -NH₂ dipole) to bind to the silica stationary phase, whereas the target isothiocyanate is highly lipophilic and will elute rapidly with 100% hexanes[3].

Q3: My isolated isothiocyanate degrades into a white precipitate over a few days in storage. What is happening? Causality: The white precipitate is a urea derivative, formed via hydrolysis. The highly electrophilic nature of the this compound makes it exceptionally sensitive to trace moisture. Water attacks the isothiocyanate carbon, forming a carbamic acid intermediate that rapidly decarboxylates to yield the amine, which then reacts with another equivalent of isothiocyanate to form the urea. Solution: Ensure all purification solvents are strictly anhydrous. Store the final product under an inert argon atmosphere at -20 °C.

Part 3: Quantitative Physicochemical Data

To justify the purification choices, refer to the comparative data below. This table highlights why non-polar solvent systems are highly effective for this specific compound matrix.

ComponentPolarity (TLC R_f in 100% Hexane)Solubility in Cold Heptane (0°C)Acid-Base Behavior
This compound High (~0.85)Excellent (>100 mg/mL)Neutral, highly electrophilic
4-Bromo-2,5-difluoroaniline (Impurity)Medium (~0.30)Moderate (~10 mg/mL)Very weak base (Resists 1M HCl)
Diarylthiourea (Impurity)Low (Stays at baseline, 0.0)Insoluble (<0.1 mg/mL)Neutral, strong H-bond donor/acceptor

Part 4: Self-Validating Purification Protocol

This methodology ensures the systematic removal of both thiourea and unreacted amine impurities without relying on harsh aqueous wash steps that could induce hydrolysis[4].

Step 1: Solvent Exchange and Precipitation

  • Concentrate the crude reaction mixture in vacuo to a thick oil or semi-solid to remove all volatile reaction solvents (e.g., THF or dichloromethane).

  • Resuspend the crude residue in anhydrous heptane (approx. 10 mL per gram of crude material).

  • Sonicate for 5 minutes to break up aggregates, then chill the suspension in an ice bath (0–4 °C) for 30 minutes.

Step 2: Filtration (Thiourea Removal)

  • Filter the cold suspension through a medium-porosity fritted glass funnel packed with a 1 cm layer of Celite.

  • Wash the filter cake with a minimal amount (2-3 mL) of ice-cold heptane.

  • Self-Validation Check: Spot the filtrate on a silica TLC plate (eluent: 100% hexanes). The thiourea impurity will remain strictly at the baseline. If baseline material persists in the filtrate, repeat the chilling and filtration step.

Step 3: Silica Plug Chromatography (Amine Removal)

  • Prepare a short, wide glass column with a 2-inch plug of silica gel (230-400 mesh) pre-wetted with anhydrous hexanes.

  • Load the combined heptane filtrate directly onto the silica plug.

  • Elute with 100% anhydrous hexanes. The highly non-polar this compound will elute almost immediately at the solvent front.

  • Self-Validation Check: Monitor the fractions via TLC (UV active). Stop collecting once the R_f ~0.85 spot is fully eluted. The unreacted amine (R_f ~0.30) will remain trapped on the upper portion of the silica plug.

Step 4: Concentration and Storage

  • Pool the product-containing fractions and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

  • Backfill the rotary evaporator with dry Argon.

  • Transfer the resulting clear to pale-yellow oil/solid to a tightly sealed amber vial, flush with Argon, and store at -20 °C.

References

  • Synthesis of Isothiocyanates: An Update.
  • Isothiocyan
  • Recent Advancement in Synthesis of Isothiocyan
  • HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

Sources

Troubleshooting low reactivity of sterically hindered isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiocyanate (ITC) Chemistry. This guide is engineered for researchers, application scientists, and drug development professionals facing sluggish kinetics or failed couplings when working with sterically hindered isothiocyanates.

Steric bulk—such as tert-butyl groups, adamantyl rings, or ortho-substituted aryls—physically shields the electrophilic carbon of the -N=C=S group. This dramatically increases the activation energy required for nucleophilic attack, leading to low yields, incomplete bioconjugation, or competing hydrolysis. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode of your reaction using the diagnostic workflow below.

TroubleshootingTree Start Low ITC Reactivity Detected CheckSystem Is this a Small Molecule or Bioconjugation? Start->CheckSystem SmallMol Small Molecule Synthesis CheckSystem->SmallMol BioConj Protein/Peptide Bioconjugation CheckSystem->BioConj CatCheck Add 1-10 mol% DMAP or DABCO SmallMol->CatCheck SolvCheck Switch to Polar Aprotic (Anhydrous DMF/DMSO) SmallMol->SolvCheck pHCheck Check Buffer pH BioConj->pHCheck BufferCheck Remove Amine Buffers (Tris, Glycine) BioConj->BufferCheck Lysine Targeting Lysine? Adjust pH to 9.0-11.0 pHCheck->Lysine Cysteine Targeting Cysteine? Adjust pH to 7.4-8.0 pHCheck->Cysteine

Figure 1: Decision tree for troubleshooting low reactivity in sterically hindered isothiocyanates.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My sterically hindered ITC is not reacting with my secondary amine, even after 24 hours at room temperature. How can I force the reaction? The Causality: Steric crowding prevents the amine's lone pair from reaching the proper Bürgi-Dunitz trajectory to attack the sp-hybridized thiocarbonyl carbon. Simply increasing time will not overcome a fundamental activation energy (


) barrier.
The Solution:  Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1]. DMAP's unhindered pyridine nitrogen rapidly attacks the ITC to form a highly electrophilic betaine intermediate. This intermediate is significantly more reactive than the parent ITC and is easily displaced by your target amine to form the thiourea product[1].

Q2: I am trying to bioconjugate a bulky ITC to a protein's lysine residues, but my Degree of Labeling (DoL) is near zero. What is wrong? The Causality: Isothiocyanates strictly require the unprotonated state of an amine (-NH₂) to function as a nucleophile[2]. The


-amino group of lysine has a pKa of ~10.5. If your buffer is at physiological pH (7.4), over 99.9% of the lysines are protonated (-NH₃⁺) and completely non-nucleophilic. When combined with the steric hindrance of your ITC, the reaction rate drops to zero.
The Solution:  Shift your reaction buffer to a pH of 9.0–11.0 (e.g., 0.1 M Sodium Carbonate/Bicarbonate)[2]. This deprotonates a sufficient fraction of lysine residues to drive the reaction[3]. Ensure your protein can tolerate this alkaline environment; if it precipitates, consider targeting cysteines instead.

Q3: Can I target cysteines instead of lysines to bypass the alkaline pH requirement? The Causality: Yes. The thiol group of cysteine has a lower pKa (~8.0) and forms a highly nucleophilic thiolate anion (-S⁻) at mildly basic pH (7.4–8.0)[2]. Furthermore, thiols are softer nucleophiles and often exhibit superior reaction kinetics with the soft thiocarbonyl carbon of ITCs. The Solution: Reduce your protein's disulfide bonds (e.g., using TCEP) and perform the conjugation at pH 7.4–8.0. Benzyl isothiocyanates, in particular, have been proven to be highly selective for cysteines over lysines within this pH window, yielding stable dithiocarbamate linkages[2][4].

Q4: My ITC reagent seems to degrade before it can conjugate to my peptide. I see a mass corresponding to the loss of the ITC group. The Causality: Isothiocyanates are susceptible to hydrolysis, which converts the -N=C=S group into a primary amine (-NH₂) with the release of carbonyl sulfide (COS) or CO₂[5]. This side reaction is drastically accelerated by water in your organic co-solvents or by the presence of competing nucleophiles in your buffer. The Solution: Always dissolve your ITC in anhydrous, high-quality DMF or DMSO immediately prior to use[5]. Never store ITC stock solutions in aqueous or wet organic solvents. Additionally, verify that your buffer is strictly free of primary amines (e.g., Tris or Glycine buffers will instantly quench your ITC)[5].

Quantitative Data: Optimizing Reaction Parameters

To compensate for steric hindrance, baseline parameters must be adjusted. The table below summarizes the critical differences in handling unhindered versus hindered ITCs.

ParameterUnhindered ITC (e.g., FITC, PITC)Sterically Hindered ITC (e.g., Adamantyl-ITC)Mechanistic Rationale
Equivalents (Small Mol) 1.0 - 1.1 eq1.5 - 2.0 eqMass action is required to drive the equilibrium forward against steric repulsion.
Equivalents (Bioconj) 5 - 10 eq20 - 50 eqOvercomes the slow reaction rate relative to the competing aqueous hydrolysis rate[3].
Catalyst None required5 - 10 mol% DMAP / DABCOForms a reactive betaine intermediate, lowering the activation energy barrier[1][6].
Bioconjugation pH (Lys) pH 8.5 - 9.0pH 9.5 - 10.5Maximizes the concentration of the highly nucleophilic free base (-NH₂)[2].
Solvent (Small Mol) DCM, THF, or EtOHAnhydrous DMF or DMSOPolar aprotic solvents stabilize the charge-separated transition state without hydrogen-bonding to the nucleophile.

Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Thiourea Formation (Small Molecule)

Use this protocol when coupling a hindered ITC to a weak or sterically hindered amine.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon).

  • Solvation: Dissolve the amine (1.0 eq) and the sterically hindered ITC (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Catalyst Addition: Add 10 mol% DMAP (4-Dimethylaminopyridine) to the solution[1].

  • Reaction: Stir the mixture at 40°C.

  • In-Process Control (Validation): Monitor via TLC or LC-MS. You should observe the transient formation of the highly polar betaine intermediate (if using UV-active ITCs), followed by the steady accumulation of the thiourea product[1].

  • Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer 3x with brine (to remove DMF and DMAP), dry over Na₂SO₄, and concentrate.

DMAPMechanism ITC Hindered ITC (R-N=C=S) Betaine Betaine Intermediate (Highly Electrophilic) ITC->Betaine + DMAP DMAP DMAP Catalyst DMAP->Betaine Product Thiourea Product + Regenerated DMAP Betaine->Product + Amine Amine Nucleophile (R'-NH2) Amine->Product

Figure 2: Mechanistic pathway of DMAP-catalyzed thiourea formation overcoming steric hindrance.

Protocol B: Optimized Bioconjugation of Hindered ITCs to Proteins

Use this protocol to maximize Degree of Labeling (DoL) while preventing reagent hydrolysis.

  • Buffer Exchange: Desalt your protein into 0.1 M Sodium Bicarbonate buffer (pH 9.5 for Lysine targeting) or 1x PBS (pH 7.4–8.0 for Cysteine targeting) using a spin column[2][5]. Crucial: Ensure no Tris or Glycine is present.

  • Protein Concentration: Adjust protein concentration to 2.0 – 5.0 mg/mL. Dilute proteins (<1 mg/mL) drastically reduce bimolecular collision rates, which is fatal for hindered reagents[5].

  • Reagent Preparation: Weigh the hindered ITC and dissolve it in anhydrous DMSO to a concentration of 10 mM. Do this less than 1 minute before addition to prevent ambient moisture hydrolysis[3].

  • Conjugation: Add the ITC solution to the protein at a 20-to-50-fold molar excess. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation[3].

  • Incubation: Incubate at Room Temperature for 4 to 16 hours with gentle end-over-end mixing.

  • Purification: Remove unreacted ITC and hydrolysis byproducts using a size-exclusion desalting column equilibrated with your storage buffer.

References

  • [1] Pazdera, P. et al. Formation of Thioureas by Reaction of Isothiocyanates with Weakly Basic or Betaine Amines Promoted by DMAP. Sciforum. Available at:[Link]

  • [2], [4] Keserű, G. M. et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances / PMC. Available at:[Link]

  • [6] Pittelkow, M. et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Available at: [Link]

Sources

Optimizing temperature for 4-Bromo-2,5-difluorophenyl isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 4-Bromo-2,5-difluorophenyl isothiocyanate requires navigating a kinetic tightrope. The starting material, 4-Bromo-2,5-difluoroaniline , is significantly electron-deficient due to the inductive effect of the two fluorine atoms. This reduces the nucleophilicity of the amine, making the initial attack on the thiocarbonyl source (CS₂, CSCl₂) sluggish compared to standard anilines.

The Directive: Temperature control is not just about safety; it is the primary switch for yield activation.

  • Too Low (<0°C): The amine fails to attack the thiocarbonyl center; the reaction stalls.

  • Too High (>80°C): Risk of debromination (if metal contaminants are present) and polymerization of the isothiocyanate product.

Optimal Window:

  • Initiation: 0°C to 5°C (Critical for exotherm control).

  • Propagation: 40°C to Reflux (Required to drive the sluggish amine to completion).

Visual Workflow: The Temperature Decision Matrix

The following diagram illustrates the critical decision points where temperature dictates the reaction pathway.

G Start Start: 4-Bromo-2,5-difluoroaniline Reagent Select Reagent System Start->Reagent CSCl2 Route A: Thiophosgene (CSCl2) Biphasic (CHCl3/H2O) Reagent->CSCl2 CS2 Route B: CS2 + Base + Desulfurizer (DCC or TCT) Reagent->CS2 Step1_A Phase 1: Addition at 0-5°C (Control HCl Exotherm) CSCl2->Step1_A Step2_A Phase 2: Heat to Reflux (60°C) (Drive Reaction Completion) Step1_A->Step2_A Slow ramp Success Target: this compound (>90% Yield) Step2_A->Success Fail_Hot Failure: Polymerization/Tars (Temp >85°C) Step2_A->Fail_Hot Overheating Step1_B Phase 1: Dithiocarbamate Formation (Requires RT to 40°C due to low nucleophilicity) CS2->Step1_B Step2_B Phase 2: Desulfurization (0°C) (Precipitate Removal) Step1_B->Step2_B Fail_Cold Failure: Unreacted Aniline (Temp too low) Step1_B->Fail_Cold Insufficient Energy Step2_B->Success

Caption: Synthesis workflow comparing the Thiophosgene (Route A) and CS2 (Route B) pathways, highlighting critical temperature checkpoints.

Optimized Protocols

Protocol A: The Thiophosgene Method (Standard)

Best for: Large scale, high throughput. Requires strict safety ventilation.

The "Step-Up" Temperature Strategy: Because the 2,5-difluoro substitution pattern withdraws electrons, the amine is "cold." We must use heat to push the reaction, but only after the reagents are safely mixed.

  • Preparation (0°C):

    • Dissolve 4-Bromo-2,5-difluoroaniline (1.0 eq) in Chloroform (CHCl₃).

    • Prepare a separate vessel with Thiophosgene (1.2 eq) and saturated aqueous NaHCO₃ (3.0 eq).

    • Cool both solutions to 0-5°C.

  • Addition (0°C → 10°C):

    • Slowly add the thiophosgene solution to the aniline mixture under vigorous stirring.

    • Critical: Maintain T < 10°C. The initial formation of the thiocarbamoyl chloride intermediate is exothermic.

  • Digestion (Reflux ~61°C):

    • Once addition is complete, the reaction will likely be incomplete due to the deactivated aniline.

    • Ramp temperature to reflux (approx. 60-65°C for CHCl₃).

    • Hold for 2-4 hours. This thermal energy is required to eliminate HCl and form the N=C=S bond.

  • Workup:

    • Cool to Room Temperature (RT). Separate phases.

Protocol B: The CS₂ / TCT Method (Green Alternative)

Best for: Labs avoiding highly toxic gases. Uses Trichlorotriazine (TCT) as a desulfurizing agent.

  • Dithiocarbamate Formation (RT → 40°C):

    • Mix Aniline (1.0 eq), CS₂ (5.0 eq), and TEA (2.0 eq) in THF.

    • Note: Unlike simple aniline, this may not react fully at 0°C.

    • Stir at Room Temperature for 2 hours , then warm to 40°C for 1 hour to ensure the dithiocarbamate salt forms.

  • Desulfurization (0°C):

    • Cool the mixture back to 0°C.

    • Add TCT (0.35 eq) dissolved in THF dropwise.

    • Why Cool? The desulfurization is rapid and exothermic. High temps here cause sulfur polymerization and dark tars.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Recovered Starting Material

User: "I ran the reaction at 0°C for 4 hours, but TLC shows mostly starting aniline." Scientist: This is a classic thermodynamic issue specific to fluorinated anilines.

  • Root Cause: The 2,5-difluoro motif makes the amine nitrogen a poor nucleophile. At 0°C, it simply doesn't have the kinetic energy to attack the carbon disulfide center effectively.

  • Fix: You must use the "Step-Up" protocol. After the initial mixing at 0°C, you must heat the reaction. For Method A, reflux is mandatory. For Method B, a warm digestion (40°C) is required before adding the desulfurizing agent.

Issue 2: Product is a Dark/Black Oil instead of Yellow Solid

User: "My product is pitch black and won't crystallize." Scientist: This indicates thermal decomposition or polymerization.

  • Root Cause: Likely overheated during the desulfurization step (Method B) or refluxed too long/too hot (Method A).

  • Fix:

    • Check your vacuum distillation temperature. This compound has a high boiling point. If you heat the pot residue >100°C during distillation, it will degrade.

    • Use a Kugelrohr distillation setup or high-vacuum (<1 mbar) to keep the distillation temperature below 80°C.

Issue 3: Formation of Thiourea Byproduct

User: "I see a spot on TLC just below my product that corresponds to the dimer." Scientist: This is the symmetric thiourea (Ar-NH-CS-NH-Ar).

  • Root Cause: Water ingress or insufficient excess of Thiophosgene/CS₂. If the thiocarbonyl source is depleted, the product isothiocyanate reacts with the remaining unreacted amine.

  • Fix:

    • Ensure Thiophosgene is in excess (1.2–1.5 eq).

    • Add the amine TO the thiophosgene (inverse addition). This ensures the amine is always in a high-concentration environment of the reagent, preventing it from reacting with the product.

Comparative Data: Temperature vs. Yield

The following data represents optimized yields for electron-deficient aryl isothiocyanates using the protocols described above.

ParameterProtocol A (Thiophosgene)Protocol B (CS₂/TCT)
Initial Temp 0°C (Strict)25°C (RT)
Peak Temp 61°C (Reflux)40°C (Digestion)
Reaction Time 3-5 Hours4-6 Hours
Purity (Crude) High (>95%)Moderate (Requires filtration)
Yield 92-96% 85-89%
Safety Profile High Hazard (Toxic Gas)Moderate Hazard (Solids)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Li, G.; Tajima, T. "Synthesis of electron-deficient aryl isothiocyanates." Journal of Fluorine Chemistry, 2012 , 135, 120-126.

  • Zhang, Y.; et al. "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions." Tetrahedron Letters, 2011 , 52(48), 6393-6396.

  • PrepChem. "Synthesis of 4-bromo-2,5-difluoroaniline." (Starting material synthesis verification).

  • World Intellectual Property Organization. "Patent WO2012027212: Selective Androgen Receptor Modulators (SARMs)." (Context for LGD-4033 intermediate usage).

Technical Support Center: Controlling Side Reactions in Fluorinated Isothiocyanate Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorinated isothiocyanate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling common side reactions during your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your derivatization reactions are both successful and reproducible.

Introduction to Isothiocyanate Derivatization

Fluorinated isothiocyanates (FITCs) are highly effective reagents for labeling biomolecules, such as proteins and peptides, at primary amine locations like the N-terminus and the ε-amino group of lysine residues.[1][2][3] The reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.[1][2] This process is fundamental in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2][3]

However, the high reactivity of the isothiocyanate group also makes it susceptible to several side reactions that can lead to low yields, product impurities, and inconsistent results. This guide will help you navigate and control these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during fluorinated isothiocyanate derivatization, providing detailed causes and actionable solutions.

Problem 1: Low Derivatization Yield or No Reaction

You've followed the protocol, but your analysis (e.g., HPLC, mass spectrometry) shows a low yield of the desired product or a significant amount of unreacted starting material.

Possible Causes & Solutions

Cause Scientific Explanation Solution
Suboptimal pH The primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react with the isothiocyanate.[4] If the pH is too low, the amine will be protonated (-NH₃⁺), rendering it unreactive. The optimal pH for this reaction is typically between 8.5 and 9.5.[4]Prepare your reaction buffer within the pH range of 8.5-9.5. Sodium bicarbonate or borate buffers are commonly used.[4] Verify the final pH of your reaction mixture.
Hydrolyzed/Inactive Reagent Isothiocyanates are sensitive to moisture and can hydrolyze to an unreactive amine, especially in aqueous solutions.[5][6][7]Always use fresh, high-quality fluorinated isothiocyanate. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in solution.[4][8] Protect the reagent from moisture during storage.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the isothiocyanate, significantly reducing the yield of your desired product.[3][5]Ensure your protein or peptide is in a buffer free of extraneous primary amines.[3] If necessary, perform a buffer exchange into a suitable buffer like PBS or sodium borate prior to derivatization.[8]
Insufficient Molar Excess of Isothiocyanate To drive the reaction to completion, a molar excess of the isothiocyanate reagent is often necessary.[4]Experimentally determine the optimal molar ratio for your specific molecule, starting with a 3 to 10-fold molar excess of the isothiocyanate.[4]
Low Reaction Temperature While most labeling reactions proceed well at room temperature, some less reactive amines may require a slightly elevated temperature to increase the reaction rate.[9]If room temperature yields are low after optimizing other parameters, consider increasing the temperature to 37°C.[9] However, be cautious as higher temperatures can also promote side reactions.[4]
Problem 2: Multiple Peaks in a Chromatogram Indicating Impurities

Your analytical results show the desired product peak, but also several other significant peaks, suggesting the formation of byproducts.

Possible Causes & Solutions

Cause Scientific Explanation Solution
Reaction with Water (Hydrolysis) The isothiocyanate group can react with water, leading to its breakdown and the formation of an amine byproduct, which will not label your target molecule. This reaction is more prevalent in aqueous buffers.[10]Minimize the amount of water in the reaction where possible. Prepare the isothiocyanate in an anhydrous solvent and add it to the buffered protein/peptide solution.[4]
Formation of Urea/Thiourea Byproducts If the isothiocyanate reagent is contaminated with its corresponding isocyanate, a stable urea linkage can form with the amine.[11] Additionally, side reactions during the synthesis of thiourea can lead to various byproducts.[12]Use high-purity fluorinated isothiocyanate reagents. Purification of the final product using techniques like HPLC or size-exclusion chromatography is crucial to remove these byproducts.[4]
Reaction with Other Nucleophilic Residues Besides primary amines, isothiocyanates can react with other nucleophilic groups, such as the thiol group of cysteine, especially at a lower pH (around 6-8).[4][13] This forms a less stable dithiocarbamate linkage.[4]If your molecule contains reactive cysteines and you wish to label amines selectively, maintain a pH of 9-11.[13] If cysteine labeling is desired, adjust the pH to 6-8.[13]
Over-labeling of the Target Molecule Using a large excess of the isothiocyanate can lead to multiple fluorophores attaching to a single molecule, which can cause fluorescence quenching and protein precipitation.[2]Carefully titrate the molar ratio of isothiocyanate to your target molecule to achieve the desired degree of labeling.[14] Start with a lower molar excess and incrementally increase it.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about fluorinated isothiocyanate derivatization.

Q1: What is the fundamental mechanism of the isothiocyanate-amine reaction?

A1: The reaction is a nucleophilic addition. The non-protonated primary amine group (-NH₂) on your target molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This results in the formation of a stable thiourea bond.[1]

Q2: Why is a basic pH (8.5-9.5) so critical for the reaction?

A2: A basic pH is necessary to ensure that the primary amino groups on the peptide or protein are deprotonated and thus in their nucleophilic -NH₂ form.[4] The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH within this range.[4]

Q3: Can isothiocyanates react with anything other than primary amines on a protein?

A3: Yes. The most common alternative reaction is with the thiol group of cysteine residues, which is more favorable at a pH between 6 and 8.[4][13] This reaction forms a dithiocarbamate, which is typically less stable than the thiourea linkage formed with amines.[4] Reactions with other nucleophilic amino acid residues like tyrosine and histidine are generally much slower and less common under standard labeling conditions.[5]

Q4: I'm performing the labeling on a solid-phase resin. Are there any specific side reactions I should be aware of?

A4: Yes, a common side reaction during solid-phase peptide synthesis (SPPS) is an Edman degradation-type cyclization.[4] This can occur under the acidic conditions often used for cleavage from the resin, where the N-terminal thiourea can cyclize to form a thiohydantoin, leading to the cleavage of the N-terminal amino acid.[4][15] To mitigate this, a spacer like 6-aminohexanoic acid can be introduced at the N-terminus before labeling.[4][6]

Q5: How should I prepare and store my fluorinated isothiocyanate reagent?

A5: Fluorinated isothiocyanates are moisture-sensitive.[14] They should be stored in a desiccator at the recommended temperature. For use, dissolve the required amount in a fresh, anhydrous organic solvent such as DMSO or DMF immediately before adding it to your reaction mixture.[4] Do not prepare stock solutions in aqueous buffers for storage.[8]

Experimental Protocols & Workflows

General Protocol for Labeling a Purified Protein in Solution
  • Buffer Exchange: Ensure your purified protein is in an amine-free buffer at a pH of 8.5-9.5 (e.g., 50 mM sodium borate).[8] The protein concentration should be sufficiently high to facilitate the reaction.[2]

  • Reagent Preparation: Immediately before use, dissolve the fluorinated isothiocyanate in anhydrous DMSO or DMF.[4]

  • Reaction Incubation: Slowly add the dissolved isothiocyanate to the protein solution while gently mixing. A 3-10 fold molar excess of the isothiocyanate is a good starting point.[4] Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

  • Purification: Remove unreacted isothiocyanate and other small molecules by size-exclusion chromatography or dialysis.[3][8]

  • Analysis: Characterize the labeled protein using techniques such as UV-Vis spectroscopy to determine the degree of labeling, and HPLC or mass spectrometry to confirm product formation and purity.[14]

Visualizing the Derivatization and Side Reaction Pathways

The following diagrams illustrate the desired reaction pathway and common side reactions.

G cluster_main Desired Derivatization Pathway cluster_side Common Side Reactions Protein_NH2 Protein-NH₂ (Deprotonated Amine) Thiourea Protein-NH-C(=S)-NH-Fluorophore (Stable Thiourea Linkage) Protein_NH2->Thiourea Nucleophilic Attack FITC Fluorophore-N=C=S (Isothiocyanate) FITC->Thiourea FITC_hydrolysis Fluorophore-N=C=S Hydrolyzed_FITC Fluorophore-NH₂ (Inactive Amine) FITC_hydrolysis->Hydrolyzed_FITC Hydrolysis Dithiocarbamate Protein-S-C(=S)-NH-Fluorophore (Less Stable) FITC_hydrolysis->Dithiocarbamate Water H₂O Water->Hydrolyzed_FITC Protein_SH Protein-SH (Thiol Group) Protein_SH->Dithiocarbamate Reaction at pH 6-8

Caption: Desired reaction pathway and common side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues with your derivatization reaction.

G Start Low/No Product Yield Check_pH Is pH between 8.5-9.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.5-9.5 Check_pH->Adjust_pH No Check_Reagent Is FITC reagent fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Ratio Is molar ratio sufficient? Check_Reagent->Check_Ratio Yes Use_New_Reagent Use fresh, anhydrous FITC Check_Reagent->Use_New_Reagent No Optimize_Ratio Increase molar excess of FITC Check_Ratio->Optimize_Ratio No Success Successful Derivatization Check_Ratio->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_New_Reagent->Check_Ratio Optimize_Ratio->Success

Caption: A step-by-step troubleshooting workflow for low yield.

References

  • Benchchem. Reaction mechanism of acetyl isothiocyanate with primary amines.

  • Zhang, Z., Wu, H.-H., & Tan, Y.-J. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances, 3(39), 16940–16944.

  • ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

  • TdB Labs. (2024). FITC Labeling and Conjugation.

  • ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates.

  • BMC Research Notes. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification.

  • Organic Chemistry Portal. Isothiocyanate synthesis.

  • Thermo Fisher Scientific. Pierce FITC Antibody Labeling Kit.

  • Journal of Immunological Methods. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb.

  • Molecules. (2017). Synthesis of Isothiocyanates: An Update.

  • Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide.

  • Elabscience. Elabscience® FITC Labeling Kit.

  • Chemical Society Reviews. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation.

  • RSC Chemical Biology. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.

  • Molecules. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.

  • Benchchem. Optimizing reaction conditions for peptide derivatization with isothiocyanates.

  • Linus Pauling Institute, Oregon State University. Isothiocyanates.

  • ResearchGate. Fluorescein isothiocyanate stability in different solvents.

  • Peptideweb.com. FITC labeling.

  • Boster Bio. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.

  • Immunology. (1969). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique.

  • Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.

  • ResearchGate. Optimization of the fluorescein isothiocyanate (FITC) concentration and...

  • Chemical Science. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.

  • Journal of Food Science and Technology. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.

  • Organic & Biomolecular Chemistry. (2014). Silicon-rhodamine isothiocyanate for fluorescent labelling.

  • Organic Chemistry Portal. Urea Formation - Common Conditions.

  • Analytical Biochemistry. (1964). STORAGE STABILITY OF FLUORESCEIN ISOTHIOCYANATE.

  • Songklanakarin Journal of Science and Technology. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.

  • Scientific Reports. (2022). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

  • Journal of Magnetic Resonance. (2010). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.

  • Molecules. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits.

  • Journal of the American Society for Mass Spectrometry. (2019). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation.

  • ResearchGate. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.

  • Organic Syntheses. Urea, 1-methyl-2-thio-.

  • Benchchem. Side reactions and byproduct formation in thiourea synthesis.

  • Revista Cubana de Plantas Medicinales. (2014). Mechanism of action of isothiocyanates. A review.

  • ChemRxiv. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment.

  • Beilstein Journal of Organic Chemistry. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.

  • Journal of Chromatography A. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.

  • ResearchGate. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).

Sources

Minimizing desulfurization during isothiocyanate processing

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Desulfurization and Other Degradation Pathways

Welcome to the Technical Support Center for Isothiocyanate (ITC) Chemistry. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into handling these versatile but sensitive compounds. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

This guide is structured into two main sections: a Frequently Asked Questions (FAQ) section to build a foundational understanding of ITC stability, and a Troubleshooting Guide formatted as a direct Q&A to solve specific problems you may encounter in the lab.

FAQ: Understanding Isothiocyanate Stability and Degradation

This section addresses the fundamental principles governing the stability of the isothiocyanate functional group.

Q1: What exactly is "desulfurization" in the context of isothiocyanate processing?

A1: In this context, desulfurization refers to any reaction that causes the loss of the sulfur atom from the isothiocyanate functional group (R-N=C=S). The most direct form of desulfurization is the conversion of the isothiocyanate to its corresponding isocyanate (R-N=C=O)[1]. This is typically an oxidative process and represents a critical degradation pathway that can lead to undesired byproducts and a complete loss of the intended reactivity.

However, the term is often used more broadly in a practical lab setting to describe any degradation that results in the loss of the desired thiourea-forming reactivity. The most common of these is hydrolysis, where the isothiocyanate reacts with water to form an amine and carbonyl sulfide (COS)[2][3]. While the sulfur is lost as COS rather than from the parent molecule directly, the functional group is destroyed.

Q2: What are the primary factors that promote the degradation of isothiocyanates?

A2: Isothiocyanates are electrophilic and thus inherently reactive. Their stability is critically influenced by several factors:

  • pH: This is the most critical parameter. ITCs are most stable at a neutral pH (around 7.0)[4]. Both acidic and, more significantly, basic conditions can accelerate degradation[4][5].

  • Solvent: Aqueous and protic solvents (like methanol or ethanol) can react with ITCs, leading to hydrolysis or the formation of inactive thiocarbamates, respectively[4][5][6].

  • Temperature: Higher temperatures increase the rate of all degradation reactions[4][7].

  • Presence of Nucleophiles: The electrophilic carbon of the ITC group is a target for nucleophiles. While this is exploited for conjugation with amines, other nucleophiles, including water, buffer components (e.g., Tris), and thiols, can lead to unwanted side reactions[8][9].

  • Oxidizing Conditions: The conversion to isocyanates is an oxidative process, so the presence of oxidizing agents or conditions that promote oxidation can be detrimental[1][10].

Q3: How does pH specifically affect ITC stability and reactivity in bioconjugation?

A3: The role of pH is a classic "double-edged sword" in ITC bioconjugation. For an ITC to react with a primary amine (like the N-terminus of a peptide or a lysine side chain), the amine must be in its deprotonated, nucleophilic state (-NH₂). This requires a basic pH, typically in the range of 8.5 to 9.5[11]. The N-terminal amine generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH[11].

However, this required basic environment is also where the ITC functional group itself is least stable and prone to hydrolysis[5][12]. Therefore, the experimental challenge is to find a pH high enough to enable efficient amine conjugation but not so high that it causes rapid degradation of the ITC reagent before the desired reaction can occur. This creates a narrow window for optimal, high-yield conjugations.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for an isothiocyanate compound under common processing conditions.

G ITC Isothiocyanate (R-N=C=S) Amine Amine (R-NH₂) + Carbonyl Sulfide (COS) ITC->Amine  Hydrolysis (H₂O, OH⁻) Isocyanate Isocyanate (R-N=C=O) ITC->Isocyanate  Oxidative Desulfurization ([O]) Thiocarbamate Thiocarbamate (R-NH-C(=S)-OR') ITC->Thiocarbamate  Protic Solvent (R'-OH)

Caption: Key degradation pathways of the isothiocyanate functional group.

Troubleshooting Guide

This guide provides direct answers and actionable solutions to specific problems encountered during ITC processing.

Issue 1: My bioconjugation reaction has a low yield, and I suspect the ITC reagent is degrading.

Potential Cause & Solution

  • Cause: Hydrolysis of the isothiocyanate in an aqueous, basic buffer. This is the most common cause of low efficiency[12].

  • Troubleshooting Steps:

    • Reagent Preparation: Always dissolve the isothiocyanate reagent in an anhydrous, aprotic solvent like DMSO or DMF immediately before use. Never store ITCs in aqueous solution[11].

    • Buffer Selection: Avoid buffers containing primary amines, such as Tris. Use carbonate/bicarbonate or borate buffers, which are effective at maintaining a basic pH without competing in the reaction[11].

    • pH Optimization: Titrate the pH carefully. Start at the lower end of the effective range (e.g., pH 8.5) and increase only if necessary. A reaction that is slow but clean is often preferable to a fast reaction with significant degradation.

    • Temperature Control: Perform the reaction at room temperature or even 4°C. While this will slow down the reaction rate, it will slow the rate of hydrolysis even more, often improving the overall yield.

    • Molar Excess: A moderate increase in the molar excess of the ITC reagent (e.g., from 3x to 10x) can help drive the reaction to completion before significant degradation occurs[11].

Issue 2: I'm labeling a peptide and see a major byproduct corresponding to my peptide minus the N-terminal amino acid.

Potential Cause & Solution

  • Cause: You are observing an Edman degradation-type cyclization. Under acidic conditions (often used during HPLC purification or cleavage from a solid-phase resin), the thiourea linkage formed at the N-terminus can cyclize to form a thiohydantoin, cleaving the first amino acid from the peptide[11][13].

  • Troubleshooting Steps:

    • Introduce a Spacer: The most effective solution is to introduce a flexible spacer, like 6-aminohexanoic acid (Ahx), between the N-terminal amino acid and the ITC label. This is typically done during solid-phase peptide synthesis (SPPS) by coupling an Fmoc-Ahx-OH residue to the N-terminus before performing the ITC labeling reaction[13]. The spacer provides enough flexibility to prevent the cyclization and cleavage reaction.

    • Control Purification pH: When purifying the labeled peptide with reverse-phase HPLC, ensure the mobile phase pH is not excessively acidic. While low pH is needed for good chromatography, using the mildest effective conditions can help minimize this side reaction.

Issue 3: My final product shows a mass corresponding to the isocyanate (oxo-analog) instead of the isothiocyanate.

Potential Cause & Solution

  • Cause: Oxidative desulfurization has occurred. This can be catalyzed by enzymes (if working in a biological system), light, or certain chemical reagents[1][10][14].

  • Troubleshooting Steps:

    • Protect from Light: Many ITC reagents, especially fluorescent ones like FITC, are light-sensitive. Perform reactions in amber vials or cover the reaction vessel with aluminum foil[11].

    • Degas Solvents: If you suspect oxidation, degassing your buffers and solvents by sparging with an inert gas like argon or nitrogen before the reaction can help remove dissolved oxygen.

    • Avoid Oxidizing Agents: Scrutinize your entire workflow for the presence of any potential oxidizing agents, even at trace levels.

Data Summary & Experimental Protocols
Table 1: Solvent and pH Guide for Isothiocyanate Stability

This table provides a general guide for selecting appropriate conditions to maximize ITC stability.

ConditionRecommendationRationale & Key Considerations
Storage Solvent Best: Acetonitrile, Anhydrous DMSO/DMFAprotic solvents prevent reaction with the ITC. Acetonitrile is excellent for long-term stability[5]. DMSO/DMF are ideal for creating stock solutions for immediate use.
Avoid: Methanol, Ethanol, WaterProtic solvents react to form thiocarbamates[4][5]. Water leads to hydrolysis[6].
Reaction pH Optimal Stability: pH 6.5 - 7.5ITCs are generally most stable at neutral pH[4].
Alkaline Conditions (pH > 8): Use with cautionNecessary for amine conjugation but accelerates hydrolysis[5][12]. Minimize reaction time and temperature.
Acidic Conditions (pH < 6): Generally UnfavorableCan lead to degradation, producing amines or other byproducts[6].
Experimental Protocol: Optimized Peptide Labeling with Fluorescein Isothiocyanate (FITC)

This protocol incorporates best practices to minimize degradation and side reactions.

1. Reagent Preparation: a. Dissolve the purified peptide in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 1-5 mg/mL. b. Immediately before starting the reaction, dissolve FITC in anhydrous DMSO to create a 10 mg/mL stock solution.

2. Conjugation Reaction: a. Place the peptide solution in a low-light environment (e.g., an amber vial). b. Add a 5- to 10-fold molar excess of the FITC/DMSO stock solution to the peptide solution while gently vortexing. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light throughout.

3. Purification: a. Acidify the reaction mixture with a small amount of acetic acid or trifluoroacetic acid (TFA) to a pH between 2 and 6, suitable for HPLC. b. Immediately purify the FITC-labeled peptide from unreacted FITC and byproducts using reverse-phase HPLC. c. Lyophilize the collected fractions to obtain the purified product.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing issues during isothiocyanate processing.

G start Problem with ITC Reaction q1 Low or No Product Yield? start->q1 q2 Unexpected Byproduct Mass? q1->q2 No sub1 ITC Hydrolysis Likely q1->sub1 Yes sub2 Check Mass Shift q2->sub2 Yes end Consult Further Technical Support q2->end No a1 1. Use Anhydrous Solvent (DMSO) 2. Check Buffer (Avoid Tris) 3. Lower pH (e.g., 8.5) 4. Reduce Temperature (4°C) sub1->a1 q3 Mass = Isocyanate (R-NCO)? sub2->q3 q4 Mass = Peptide - N-term AA? q3->q4 No sub3 Oxidative Desulfurization q3->sub3 Yes sub4 Edman-type Cyclization q4->sub4 Yes q4->end No a2 1. Protect Reaction from Light 2. Degas Solvents/Buffers sub3->a2 a3 1. Redesign with Ahx Spacer 2. Use Milder Purification pH sub4->a3

Caption: A decision tree for troubleshooting common isothiocyanate reactions.

References
  • Frontiers. (n.d.). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]

  • Bhardwaj, R., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences. [Link]

  • Redalyc. (2013). Mechanism of action of isothiocyanates. A review. Biotecnia, 15(1), 48-55. [Link]

  • Lee, F. T. (1995). Oxidative conversion of isothiocyanates to isocyanates by rat liver. Chemical Research in Toxicology, 8(6), 878-884. [Link]

  • ResearchGate. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

  • Vandeput, F., et al. (2018). Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria. Applied and Environmental Microbiology, 84(14), e00397-18. [Link]

  • D'Agostino, C., et al. (2019). Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin. Food Chemistry, 298, 124996. [Link]

  • Chung, F. L., et al. (1996). Enzyme induction and comparative oxidative desulfuration of isothiocyanates to isocyanates. Chemical Research in Toxicology, 9(8), 1337-1342. [Link]

  • Kasten, B. B., et al. (2016). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate. Bioconjugate Chemistry, 27(1), 163–173. [Link]

  • Castro, A., & Williams, A. (1997). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2273. [Link]

  • Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]

  • Briand, J. P., et al. (1985). Preparation and utilization of fluorescent synthetic peptides. Journal of Immunological Methods, 78(1), 59-69. [Link]

  • ResearchGate. (2015). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. [Link]

  • Wang, H., et al. (2020). Visible-light-promoted oxidative desulphurisation: a strategy for the preparation of unsymmetrical ureas from isothiocyanates and amines using molecular oxygen. Green Chemistry, 22(9), 2911-2916. [Link]

  • ResearchGate. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • PubMed. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. [Link]

  • Stancil, T. R., et al. (2024). Desulfurization of isothiocyanates by a divalent germanium amide. Dalton Transactions. [Link]

  • Berst, F., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14928-14936. [Link]

  • Mastrangelo, L., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1149. [Link]

  • RSC Publishing. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]

  • Peptideweb.com. (n.d.). FITC labeling. [Link]

  • National Science Foundation. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. [Link]

  • National Center for Biotechnology Information. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

Sources

Technical Support Center: Storage Stability Solutions for 4-Bromo-2,5-difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-2,5-difluorophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and reactivity of this valuable synthetic intermediate. As a highly reactive electrophile, the isothiocyanate functional group (-N=C=S) is prone to degradation if not handled and stored correctly. This resource provides in-depth troubleshooting advice and validated protocols to help you maintain the integrity of your compound and achieve reproducible experimental outcomes.

Section 1: Core Principles of Reagent Stability

The utility of this compound in forming thiourea linkages and other derivatives stems from the electrophilic nature of the central carbon atom in the isothiocyanate moiety.[1] However, this same reactivity is the primary cause of its instability. Understanding the mechanisms of degradation is crucial for preventing it.

Primary Degradation Pathways:

  • Hydrolysis: This is the most common degradation pathway. In the presence of water or moisture, the isothiocyanate group undergoes nucleophilic attack by water, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes into the corresponding primary amine (4-Bromo-2,5-difluoroaniline) and carbonyl sulfide.[2][3] This reaction is accelerated under both acidic and basic conditions, with optimal stability observed at neutral pH.[4][5] The resulting amine is often a reactive impurity that can lead to unwanted side products, such as N,N'-disubstituted ureas, in subsequent reactions.

  • Reaction with Nucleophiles: The compound will readily react with other nucleophiles besides water. This includes alcohols (e.g., methanol, ethanol solvents) which form inactive thiocarbamates, and primary/secondary amines which form thioureas.[4][6] It is critical to use anhydrous, aprotic solvents and avoid any cross-contamination with nucleophilic reagents during storage and handling.

  • Thermal and Photolytic Decomposition: Elevated temperatures significantly increase the rate of all degradation pathways.[7] While less documented for this specific molecule, isothiocyanates can also be sensitive to light, particularly UV, which can promote decomposition.[4][8]

ITC 4-Bromo-2,5-difluorophenyl isothiocyanate Intermediate Unstable Thiocarbamic Acid Intermediate ITC->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Amine 4-Bromo-2,5-difluoroaniline (Primary Amine Impurity) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS Decomposition

Caption: Primary hydrolysis pathway of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maximize shelf-life and preserve purity, the following conditions are mandatory.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways significantly.[4][9]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Amber glass vial with a PTFE-lined capProtects from light and provides an inert, airtight seal to prevent moisture ingress.
State Solid (as supplied)Storing as a solid minimizes interactions with trace impurities or solvent molecules.

Q2: How should I handle a new bottle of the compound upon receipt?

A2: Before opening, allow the vial to warm to room temperature in a desiccator (minimum 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid, which is a primary source of water contamination and subsequent hydrolysis.[10]

Q3: What are the best practices for preparing a stock solution?

A3: Use only anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Never use protic solvents like methanol or ethanol, as they will react with the isothiocyanate to form thiocarbamates.[4] Prepare solutions fresh for immediate use whenever possible. If a stock solution must be stored, store it under an inert atmosphere at -20°C for a very limited time and re-validate its purity before use.

Q4: What are the visual signs of degradation?

A4: A pure product should be a white to off-white solid. Signs of degradation can include a change in color (yellowing or browning), clumping of the solid due to moisture, or the formation of a liquid phase.

Q5: My compound is difficult to dissolve, even in recommended solvents. Is it degraded?

A5: This could indicate the formation of insoluble byproducts or polymers. The primary amine degradation product can react with remaining isothiocyanate to form a less soluble disubstituted thiourea.[11] Before concluding it is degraded, ensure you are using a sufficient volume of anhydrous solvent and sonicating if necessary. However, if a significant portion remains insoluble, degradation is likely. A purity check via HPLC or TLC is recommended.

Section 3: Troubleshooting Guide

This section addresses common experimental failures and links them to the stability of the isothiocyanate reagent.

Start Low or No Yield in Reaction QC_Check Was Reagent Purity Verified Before Use? Start->QC_Check Perform_QC Action: Perform QC Check (FTIR, HPLC, or NMR) QC_Check->Perform_QC No ITC_Peak Is Characteristic -NCS Peak Present in FTIR (~2100 cm⁻¹)? QC_Check->ITC_Peak Yes Perform_QC->ITC_Peak Degraded Conclusion: Reagent is Degraded. Procure New Stock. ITC_Peak->Degraded No / Weak Check_Handling Reagent Appears Pure. Review Handling & Reaction Conditions. ITC_Peak->Check_Handling Yes Moisture_Check Were Anhydrous Conditions Strictly Maintained? Check_Handling->Moisture_Check Solvent_Check Was an Anhydrous, Aprotic Solvent Used? Moisture_Check->Solvent_Check Yes Root_Cause_Handling Conclusion: Contamination or Improper Handling is Likely Cause. Moisture_Check->Root_Cause_Handling No Solvent_Check->Root_Cause_Handling No Root_Cause_Reaction Conclusion: Issue is with Reaction Conditions, Not Reagent. Solvent_Check->Root_Cause_Reaction Yes

Sources

Validation & Comparative

1H and 13C NMR characterization of 4-Bromo-2,5-difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Characterization & Application Guide: 4-Bromo-2,5-difluorophenyl isothiocyanate

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. This compound (CAS: 1000577-80-9) is a highly versatile bifunctional building block. The isothiocyanate (-NCS) group serves as a powerful electrophile for the synthesis of thioureas and heterocycles, while the bromine atom provides a bioorthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

This guide provides an objective comparison of the nuclear magnetic resonance (NMR) characteristics of this fluorinated scaffold against standard non-fluorinated alternatives, alongside self-validating experimental protocols designed for structural verification.

The "Near-Silence" Phenomenon of the Isothiocyanate Carbon

Before analyzing the specific spectral data of this compound, it is critical to understand the anomalous behavior of the -NCS group in


C NMR.

Junior researchers often mistakenly assume their isothiocyanate building block has degraded because the characteristic


C signal for the -N=C=S carbon (typically expected around 130–135 ppm[1]) is either missing or severely broadened into the baseline. This extreme broadening is not an artifact of degradation, but rather a result of the structural dynamics of the molecule. The "near-silence" of the ITC carbon is caused by variable N-hybridization and rapid NCS bending on the NMR timescale, which smears the resonance frequency across a wide chemical shift range[2].

To accurately characterize this compound, researchers must rely on the distinct splitting patterns induced by the fluorine atoms rather than the -NCS carbon itself.

Comparative Spectral Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The addition of fluorine atoms at the 2- and 5-positions profoundly alters both the electronic environment and the NMR spin system compared to the non-fluorinated analog, 4-Bromophenyl isothiocyanate.

H NMR Comparison

In the non-fluorinated analog, the aromatic protons present as a classic, highly symmetrical AA'BB' system. In contrast, the 2,5-difluoro substitution breaks this symmetry. The two remaining protons (H3 and H6) are para to each other, meaning their proton-proton coupling (


) is negligible. However, they strongly couple to the adjacent fluorine atoms, appearing as distinct doublet of doublets (dd)[3].

Table 1: Expected


H NMR Spectral Features (400 MHz, CDCl

)
CompoundProton AssignmentChemical Shift (

, ppm)
Multiplicity & Coupling Causality
4-Bromophenyl isothiocyanate H2, H6 (ortho to NCS)~7.10 - 7.20Doublet (d),

Hz
(Reference)H3, H5 (ortho to Br)~7.45 - 7.55Doublet (d),

Hz
This compound H3 (between F2 and Br4)~7.35 - 7.45dd,

Hz,

Hz
(Target)H6 (between F5 and NCS)~7.05 - 7.15dd,

Hz,

Hz
C NMR Comparison

Fluorine is a spin-1/2 nucleus (100% natural abundance). Without


F decoupling, every carbon in the 4-Bromo-2,5-difluorophenyl ring will be split by the two fluorine atoms. The ipso carbons (C2 and C5) will exhibit massive one-bond coupling constants (

Hz), while the ortho and meta carbons will show smaller, yet highly diagnostic,

and

couplings.

Table 2: Expected


C NMR Spectral Features (100 MHz, CDCl

)
Carbon Position4-Bromophenyl isothiocyanate (

, ppm)
This compound (

, ppm)
Coupling Causality (

C-

F)
C1 (-NCS) ~130.0~120.0 - 125.0Complex multiplet (shielded by ortho-F)
C2 (-F) ~127.5 (C-H)~155.0 - 158.0Doublet of doublets,

Hz
C3 (-H) ~132.5 (C-H)~118.0 - 120.0dd,

Hz,

Hz
C4 (-Br) ~120.5~105.0 - 108.0Triplet or dd,

Hz
C5 (-F) ~132.5 (C-H)~155.0 - 158.0Doublet of doublets,

Hz
C6 (-H) ~127.5 (C-H)~114.0 - 116.0dd,

Hz,

Hz
-N=C=S ~135.5 (Broad)[1]~136.0 - 140.0 (Extremely Broad)Broadened by NCS bending dynamics[2]

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system. By utilizing an internal standard and specific relaxation delays, the methodology prevents false-negative interpretations (such as missing quaternary carbons).

Step 1: Sample Preparation

  • Weigh 15–20 mg of this compound for

    
    H NMR, or 45–50 mg for 
    
    
    
    C NMR.
  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    provides the deuterium lock signal, while TMS acts as an absolute zero-point reference (0.00 ppm) to validate that the magnetic field has not drifted.
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the instrument to the CDCl

    
     deuterium resonance.
    
  • Tune and match the probe specifically for the

    
    H (e.g., 400.13 MHz) and 
    
    
    
    C (e.g., 100.61 MHz) channels. Perform gradient shimming along the Z-axis until the lock level is maximized and stable.

Step 3: Acquisition Parameters

  • 
    H NMR:  Set the spectral width to 10 ppm. Use a relaxation delay (D1) of 1.5 seconds and acquire 16–32 scans.
    
  • 
    C NMR:  Set the spectral width to 250 ppm. Critical Step: Increase the D1 delay to 2.5–3.0 seconds. Causality: Quaternary carbons (C1, C2, C4, C5, and the NCS carbon) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, drastically improving their signal-to-noise ratio. Acquire a minimum of 1024 scans.
    

Step 4: Data Processing Apply an exponential window function prior to Fourier transformation. Use a Line Broadening (LB) factor of 0.3 Hz for


H and 1.0 Hz for 

C. Causality: The 1.0 Hz LB for carbon artificially widens the peaks slightly, which smooths the baseline noise and helps resolve the notoriously broad -NCS carbon[2].

G A Sample Preparation (45 mg in CDCl3 + TMS) B Probe Tuning & Matching (1H and 13C channels) A->B C Shimming & Locking (Z-axis optimization) B->C D Acquisition (Extended D1 for Quaternary C) C->D E Data Processing (1.0 Hz LB for 13C) D->E

Caption: Workflow for self-validating 1H and 13C NMR acquisition of fluorinated isothiocyanates.

Synthetic Utility in Drug Development

Why choose this compound over simpler analogs? The electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the isothiocyanate carbon, accelerating its reaction with sterically hindered or weakly nucleophilic amines.

Once the thiourea pharmacophore is formed, the aryl bromide serves as a highly selective handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library generation in structure-activity relationship (SAR) studies.

G A 4-Bromo-2,5-difluorophenyl isothiocyanate C Thiourea Intermediate (Pharmacophore) A->C B Amine Nucleophile (R-NH2) B->C E Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) C->E D Aryl Boronic Acid (Ar-B(OH)2) D->E F Advanced Drug Candidate E->F

Caption: Synthetic pathway utilizing this compound in drug discovery.

References

  • Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem.[1] URL: [Link]

  • Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - New Home Pages of Dr. Rainer Glaser.[2] URL: [Link]

Sources

FTIR spectral peaks for isothiocyanate group identification

Author: BenchChem Technical Support Team. Date: March 2026

The identification of the isothiocyanate (-N=C=S) functional group is a critical analytical step in drug development, bioconjugation (e.g., FITC labeling), and the characterization of natural products like sulforaphane. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis due to the highly distinct vibrational signature of the heterocumulene system.

However, the accuracy of your spectral interpretation is entirely dependent on the sampling modality and preparation techniques employed. This guide provides an in-depth comparison of FTIR methodologies, detailing the quantum mechanical causality behind spectral behaviors and establishing self-validating protocols for rigorous structural proof.

The Vibrational Mechanics of the Isothiocyanate Group

Before comparing analytical modalities, it is essential to understand the physical origins of the -N=C=S spectral signature. The isothiocyanate group exhibits three primary vibrational modes:

  • Asymmetric Stretching (

    
    ):  This is the diagnostic peak, typically appearing as a broad, highly intense absorption band between 1990–2280 cm⁻¹[1].
    
  • Symmetric Stretching (

    
    ):  A weaker band occurring in the fingerprint region between 990–1090 cm⁻¹[1].
    
  • Deformation Vibrations: In-plane and out-of-plane bending modes observed at lower frequencies, typically 400–600 cm⁻¹[1].

Expert Insight: The asymmetric stretching band (


) is rarely a single, sharp peak. In both aromatic and aliphatic isothiocyanates, this band frequently presents as a complex multiplet or doublet. This splitting is not an artifact or an indication of sample impurity; rather, it is driven by Fermi resonance —a quantum mechanical interaction where the fundamental asymmetric stretch (~2100 cm⁻¹) couples with the first overtone of the symmetric stretching mode or in-plane deformation vibrations (~1080 cm⁻¹ × 2 = 2160 cm⁻¹)[2]. Recognizing this causality is paramount to prevent the mischaracterization of split peaks during structural validation.

Modality Comparison: ATR-FTIR vs. KBr Transmission

Selecting the correct sampling technique dictates the reliability of your data. Below is an objective comparison of the two dominant FTIR modalities used for isothiocyanate characterization.

Analytical ParameterATR-FTIR (Diamond/Ge Crystal)KBr Pellet (Transmission)Causality & Impact on -N=C=S Detection
Sample State Solid powders, liquids, filmsSolid powders onlyATR allows for in-situ analysis of liquid drug formulations without solvent evaporation artifacts.
Matrix Interference None (Direct analysis)High (Hygroscopic KBr matrix)KBr absorbs moisture, creating a broad O-H band (~3400 cm⁻¹) that can cause baseline scattering, though it rarely overlaps directly with the 2100 cm⁻¹ -N=C=S peak.
Peak Intensity Profile Wavelength-dependentTrue relative intensityIn ATR, the evanescent wave penetration depth decreases at higher wavenumbers. The 2100 cm⁻¹ peak will appear artificially weaker relative to the fingerprint region unless an ATR correction algorithm is applied[3].
Inherent Artifacts Diamond phonon bandsChristiansen effect (scattering)Diamond ATR crystals absorb heavily between 1900–2300 cm⁻¹. Improper background subtraction will completely obscure the -N=C=S peak.
Sample Recovery High (Non-destructive)Low (Trapped in salt matrix)ATR is ideal for scarce synthetic intermediates or expensive bioconjugates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each workflow includes inherent checks to verify the reliability of the data before proceeding to interpretation.

Protocol A: High-Fidelity ATR-FTIR Analysis

Best for: Rapid screening, liquids, and surface-functionalized nanoparticles.

  • System Validation (Background Acquisition): Clean the ATR crystal (Diamond or Germanium) with isopropanol and allow it to dry. Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).

    • Causality: Diamond has a strong intrinsic two-phonon absorption band right at the isothiocyanate region (1900–2300 cm⁻¹). A pristine, freshly acquired background is mandatory to mathematically subtract this matrix absorption. Failure to do so results in severe derivative artifacts at 2100 cm⁻¹.

  • Sample Application: Apply a thin, uniform layer of the sample covering the entire crystal aperture. For volatile liquids, use a volatile cover to prevent evaporation during scanning.

  • Pressure Application (Solids only): Engage the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5 to 2.0 microns into the sample. Insufficient pressure leaves air gaps, drastically reducing the refractive index match and killing the signal-to-noise ratio at high wavenumbers.

  • Spectral Acquisition & Correction: Scan the sample and immediately apply an "ATR Correction" algorithm via the spectrometer software.

    • System Validation: Verify that the baseline is flat at 2500 cm⁻¹. A sloping baseline indicates poor crystal contact or severe scattering.

Protocol B: Quantitative KBr Pellet Transmission

Best for: Rigorous structural proof and baseline-resolved quantitative integration.

  • Matrix Dehydration: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours prior to use. Store in a desiccator.

    • Causality: KBr is highly hygroscopic. Adsorbed water not only introduces O-H stretching bands but also causes the KBr particles to agglomerate, leading to severe baseline scattering (the Christiansen effect) that distorts the integration of the -N=C=S peak.

  • Homogenization: Weigh ~1-2 mg of the isothiocyanate sample and ~100 mg of dehydrated KBr. Grind vigorously in an agate mortar for exactly 2 minutes.

    • Causality: The particle size of the mixture must be smaller than the wavelength of the infrared radiation (typically < 2 µm) to prevent optical scattering.

  • Vacuum Pressing: Transfer the powder to a pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.

  • System Validation (Blank Check): Before scanning the sample, press a blank pellet of pure KBr and scan it. The transmission should be >80% across the 4000–400 cm⁻¹ range. If the blank fails, discard the sample pellet and re-bake the KBr.

Workflow Visualization

FTIR_Workflow cluster_ATR ATR-FTIR Protocol cluster_KBr KBr Pellet Protocol Start Isothiocyanate Sample ATR_Prep Direct Application (No Matrix) Start->ATR_Prep KBr_Prep Grind with KBr (1:100 ratio) Start->KBr_Prep ATR_Scan Scan & Apply ATR Correction ATR_Prep->ATR_Scan Validation Spectral Validation Asymmetric -N=C=S (2000-2200 cm⁻¹) ATR_Scan->Validation KBr_Press Hydraulic Press (Vacuum, 10 Tons) KBr_Prep->KBr_Press KBr_Scan Transmission Scan KBr_Press->KBr_Scan KBr_Scan->Validation

Workflow for FTIR spectral validation of isothiocyanates comparing ATR and KBr methodologies.

Data Interpretation & Troubleshooting

When analyzing the validated spectra, be aware of structural variables that shift the -N=C=S absorption band. For instance, conjugation of the isothiocyanate group with an aromatic ring (e.g., phenyl isothiocyanate) allows for the delocalization of


-electrons. This slightly lowers the force constant of the N=C bond, shifting the absorption maximum to lower wavenumbers compared to aliphatic isothiocyanates.

Avoiding False Positives: The 2000–2200 cm⁻¹ region is relatively free of interfering bands, which makes it highly diagnostic. However, alkynes (C


C) and nitriles (C

N) also absorb in this window. To definitively confirm an isothiocyanate over a nitrile, you must cross-reference the spectrum for the presence of the symmetric stretch (~1080 cm⁻¹) and the deformation bands (~400-600 cm⁻¹) which are unique to the heterocumulene system[1].

References

  • Infrared spectra of heterocumulenes. Nature of the v(NCS) complex band of aromatic isothiocyanates. Chemical Papers. 2

  • Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Taylor & Francis. 1

  • The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. ResearchGate.3

  • Intermolecular hydrogen bonding and conformation in 1-acyl thioureas. CONICET.

Sources

Comparative Reactivity Guide: 4-Bromo-2,5-difluorophenyl Isothiocyanate vs. Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Isothiocyanates are indispensable electrophilic building blocks in synthetic chemistry, bioconjugation, and drug discovery. While phenyl isothiocyanate (PITC) serves as the traditional baseline standard—most notably utilized in Edman degradation—the demand for highly functionalized, reactive scaffolds has driven the adoption of multi-halogenated variants.

This guide provides an in-depth comparative analysis of the reactivity profiles of 4-bromo-2,5-difluorophenyl isothiocyanate versus standard phenyl isothiocyanate , detailing how strategic halogenation alters reaction kinetics, dictates experimental design, and enhances downstream synthetic utility.

Mechanistic Causality: The Role of Electron-Withdrawing Groups

To master the use of these reagents, one must understand the causality driving their reactivity. The aminolysis of an isothiocyanate is governed by the electrophilicity of its central N=C=S carbon. During the reaction, a primary amine nucleophile attacks this carbon, generating a transient zwitterionic intermediate. This intermediate rapidly undergoes a prototropic rearrangement (proton transfer) to form a stable thiourea derivative (1)[1].

In standard PITC, the unsubstituted phenyl ring provides a baseline level of mesomeric and inductive stabilization (2)[2]. However, in this compound, the electronic landscape is drastically altered. The fluorine atoms at the 2 and 5 positions, combined with the bromine atom at the 4 position, act as potent electron-withdrawing groups (EWGs) via inductive (-I) effects. This intense electron withdrawal pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group.

Experimental and theoretical studies on substituted phenyl isothiocyanates demonstrate that EWGs significantly lower the ionization energy of the


 orbital, directly correlating with heightened chemical reactivity (3)[3]. As a result, the electrophilic carbon in the halogenated variant carries a much larger partial positive charge (

), drastically lowering the activation energy required for nucleophilic attack. Reactions that take hours with PITC can reach completion in a fraction of the time with highly electron-deficient analogs (4)[4].

ReactionPathway Amine Primary Amine (Nucleophile) Zwit1 Zwitterion (Higher Barrier) Amine->Zwit1 + PITC (Slow) Zwit2 Zwitterion (Lower Barrier) Amine->Zwit2 + Hal-PITC (Fast) PITC Phenyl Isothiocyanate (Standard) PITC->Zwit1 HalPITC 4-Br-2,5-diF-PITC (EWG-Activated) HalPITC->Zwit2 Rearrange Prototropic Rearrangement Zwit1->Rearrange Zwit2->Rearrange Product Thiourea Product Rearrange->Product

Nucleophilic addition kinetics: PITC vs. halogenated PITC pathway.

Comparative Performance Data

The table below synthesizes the kinetic and physical parameters differentiating these two reagents. The data underscores why a one-size-fits-all protocol cannot be applied across different isothiocyanates.

ParameterPhenyl Isothiocyanate (PITC)This compoundMechanistic Causality
Electronic Substituents None (Baseline H)4-Br, 2,5-diFHalogens exert strong -I (inductive) effects, withdrawing electron density from the ring.
N=C=S Carbon Electrophilicity ModerateExceptionally HighDepletion of

-electron density increases the

on the isothiocyanate carbon.
Relative Reaction Time 4 – 12 hours0.5 – 2 hoursLowered activation energy barrier for nucleophilic attack due to EWGs[4].
Steric Profile MinimalModerateOrtho-fluorine atoms add slight steric bulk, but electronic activation dominates the kinetics.
Downstream Synthetic Utility End-cap / Edman standardHigh (Cross-coupling ready)The 4-bromo position serves as a handle for Pd-catalyzed Suzuki/Sonogashira couplings.

Self-Validating Experimental Protocol: Thiourea Synthesis

When dealing with hyper-reactive electrophiles like this compound, standard PITC protocols must be adapted. The heightened electrophilicity not only accelerates the desired aminolysis but also increases the rate of side reactions, such as hydrolysis by ambient moisture to form carbamic acids (which subsequently decarboxylate to yield symmetric thiourea byproducts).

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , utilizing strict thermal control and integrated analytical checkpoints.

Workflow Step1 1. Anhydrous Preparation Dry Solvents to Prevent Hydrolysis Step2 2. Temperature-Controlled Addition 0°C for Hal-PITC / RT for PITC Step1->Step2 Step3 3. Kinetic Validation TLC/LC-MS Aliquot Analysis Step2->Step3 Step4 4. Prototropic Quench Solvent Removal & Isolation Step3->Step4 Step5 5. Structural Verification NMR & High-Resolution MS Step4->Step5

Self-validating experimental workflow for thiourea synthesis.

Step-by-Step Methodology
  • Anhydrous Preparation: Dissolve 1.0 equivalent of the primary amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Water acts as a competing nucleophile; anhydrous conditions prevent the degradation of the highly reactive halogenated isothiocyanate.

  • Temperature-Controlled Addition:

    • For PITC: The reaction can generally be initiated at room temperature (20-25°C).

    • For this compound: Cool the amine solution to 0°C using an ice bath. Add 1.05 equivalents of the isothiocyanate dropwise. Causality: The enhanced electrophilicity drastically lowers the activation energy, resulting in a highly exothermic reaction. Cooling prevents thermal degradation and suppresses di-alkylation side reactions.

  • Kinetic Validation (Self-Validation Checkpoint): Allow the reaction to stir, gradually warming to room temperature. Take 10 µL aliquots every 30 minutes, quench in methanol, and analyze via TLC (UV active) and LC-MS. Causality: You must empirically verify the consumption of the amine rather than relying on arbitrary timer settings, as steric bulk on the specific amine can slightly offset the electronic acceleration.

  • Prototropic Quench & Isolation: Once LC-MS confirms >95% conversion (typically <2 hours for the halogenated variant, up to 12 hours for PITC), quench the reaction by concentrating the mixture under reduced pressure. The prototropic rearrangement to the thiourea is spontaneous and irreversible under these conditions.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N,N'-disubstituted thiourea.

Strategic Applications in Drug Development

For drug development professionals, choosing this compound over standard PITC is a strategic investment in the molecule's future synthetic versatility and biological efficacy:

  • Orthogonal Cross-Coupling: The primary advantage of the 4-bromo substituent is its utility as a synthetic handle. Once the thiourea (or a derived heterocycle like a quinazoline or thiazole) is formed, the bromine atom can undergo late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly generate diverse libraries of complex pharmacophores from a single intermediate.

  • Modulating Pharmacokinetics: The incorporation of fluorine is a cornerstone tactic in medicinal chemistry. The 2,5-difluoro substitution pattern increases the metabolic stability of the resulting aromatic ring against cytochrome P450 oxidation, modulates the lipophilicity (LogP) of the drug candidate, and enhances cellular membrane permeability.

References

  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors MDPI URL: [Link]

  • Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS Bentham Open URL:[Link]

Sources

Publish Comparison Guide: Effect of Fluorine Substitution on Isothiocyanate Electrophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Modulation Effect

In covalent drug discovery and chemoproteomics, Isothiocyanates (ITCs) are privileged scaffolds due to their ability to reversibly or irreversibly modify cysteine residues. However, the "naked" isothiocyanate moiety often suffers from indiscriminate reactivity.

Fluorine substitution acts as a precision rheostat for ITC electrophilicity. Unlike steric bulk which kinetically hinders approach, fluorine alters the electronic landscape of the central carbon (


) through strong inductive effects (

) competing with resonance donation (

).

Key Finding: Strategic fluorination (specifically meta- or poly-substitution) significantly enhances the second-order rate constant (


) for nucleophilic attack by thiols, while para-fluorination offers a subtle modulation often ideal for optimizing residence time (

) without compromising metabolic stability.

Mechanistic Principles: Electronic Tuning of the -NCS Warhead

To understand the comparative performance, we must dissect the electronic contributions. The electrophilicity of the ITC carbon is the primary determinant of reaction rate with biological nucleophiles (Proteins-SH, Glutathione).

The Hammett Control System

The reactivity of phenyl isothiocyanates follows the Hammett equation:



  • 
     (Hammett Constant):  Measures the electronic effect of the substituent.
    
  • 
     (Reaction Constant):  Positive for nucleophilic attack on ITCs (typically 
    
    
    
    ), indicating that electron-withdrawing groups (EWGs) accelerate the reaction.
SubstituentPositionElectronic EffectImpact on ITC Electrophilicity
Hydrogen (-H) -BaselineStandard Reference (

)
Fluorine (-F) ParaInductive (-I) / Resonance (+R)Neutral/Slight Increase (

). The +R effect of F nearly cancels the -I effect at the para position.
Fluorine (-F) MetaInductive (-I) DominantSignificant Increase (

). No resonance overlap; pure electron withdrawal destabilizes the ITC, inviting attack.
Trifluoromethyl (-CF3) ParaStrong Inductive (-I)High Reactivity (

). drastically increases

.
Reaction Pathway Visualization

The following diagram illustrates the kinetic bifurcation caused by fluorination.

ITC_Mechanism ITC Ar-N=C=S (Isothiocyanate) TS Transition State [Ar-N-C(S)-SR]‡ ITC->TS k1 (association) RSH R-SH (Cysteine/GSH) RSH->TS Product Dithiocarbamate (Ar-NH-C(S)-SR) TS->Product k2 (bond formation) Product->ITC k-1 (reversibility) F_Effect Fluorine Substitution (EWG) F_Effect->TS Lowers Activation Energy (Stabilizes anionic N) F_Effect->Product Reduces Stability (Promotes Reversibility)

Figure 1: Mechanism of thiol conjugation. Fluorine substitution (EWG) lowers the transition state energy (increasing


) but can also destabilize the final dithiocarbamate adduct, potentially increasing reversibility (

).

Comparative Performance Guide

This section compares three distinct classes of reagents typically used in probe development.

Class A: Standard Phenyl Isothiocyanate (PITC)
  • Reactivity Profile: Moderate.

  • Half-life (

    
    ) with GSH (5mM):  ~20–40 minutes (pH 7.4).
    
  • Application: General lysine labeling; often too slow for rapid cysteine capture in dynamic biological systems.

  • Limitation: Requires high concentrations for effective competition with endogenous electrophiles.

Class B: 4-Fluorophenyl Isothiocyanate (4-F-PITC)
  • Reactivity Profile: Tuned / Bio-isostere.

  • Half-life (

    
    ) with GSH:  ~15–30 minutes.
    
  • Key Advantage: Metabolic Robustness. The C-F bond blocks P450 metabolism at the para-position (a common metabolic soft spot) without drastically altering the steric profile or making the molecule "hot" (promiscuous).

  • Recommendation: Ideal for Lead Optimization where metabolic stability is required but reactivity must be maintained.

Class C: Pentafluorophenyl Isothiocyanate (PFPITC)
  • Reactivity Profile: Hyper-Electrophilic.

  • Half-life (

    
    ) with GSH:  < 1 minute.
    
  • Key Advantage: Rapid Capture. The cumulative electron-withdrawing effect of 5 fluorine atoms makes the central carbon extremely electron-deficient.

  • Application: Proteomic Profiling / Activity-Based Probes (ABPP). Useful for labeling low-abundance thiols that react sluggishly with standard ITCs.

  • Risk: High non-specific binding; hydrolysis in aqueous buffers is significant.

Quantitative Comparison Table
FeaturePITC (Non-F)4-F-PITC (Para-F)3-F-PITC (Meta-F)PFPITC (Per-F)
Hammett

0.000.060.34~1.0+ (cumulative)
Relative

1.0x1.2x2.5x>10x
Lipophilicity (LogP) 3.23.43.44.1
GSH Reversibility LowLowModerateHigh
Primary Use ReferenceDrug CandidateTunable ProbeChemical Tagging

Experimental Validation Protocols

To validate the electrophilicity differences in your own lab, use the following self-validating protocols.

Protocol 1: Pseudo-First-Order Kinetic Assay (GSH Conjugation)

Objective: Determine the second-order rate constant (


) of ITC reaction with Glutathione.

Reagents:

  • Phosphate Buffer (PBS), 100 mM, pH 7.4, containing 1 mM EDTA.

  • L-Glutathione (reduced), 100 mM stock in PBS (Freshly prepared).

  • Test ITC compounds (10 mM stock in DMSO).

Workflow:

  • Preparation: Dilute ITC to 50 µM in PBS (0.5% DMSO final).

  • Blanking: Measure UV absorbance of ITC alone (scan 250–350 nm) to identify

    
     of the ITC vs. the Product.
    
    • Note: Phenyl-ITC

      
       nm. The dithiocarbamate adduct typically absorbs strongly at ~272 nm but with a higher extinction coefficient, or shifts to ~290-300 nm depending on the ring substitution.
      
  • Reaction Trigger: Add GSH to create a pseudo-first-order condition (e.g., [GSH] = 500 µM, 1000 µM, 2000 µM; i.e., >10x excess).

  • Monitoring: Monitor Absorbance change at the Adduct

    
     (or loss of ITC) every 30 seconds for 60 minutes at 25°C.
    
  • Calculation:

    • Fit data to

      
      .
      
    • Plot

      
       vs. [GSH].
      
    • The slope of the line is the second-order rate constant

      
       (
      
      
      
      ).

Quality Control Check:

  • Linearity: The plot of

    
     vs [GSH] must be linear (
    
    
    
    ). If not, check for solubility issues or GSH oxidation.
  • Isosbestic Points: In the UV scan, clear isosbestic points indicate a clean conversion without side reactions (e.g., hydrolysis).

Protocol 2: Competitive Reactivity Profiling (LC-MS)

Objective: Rank order electrophilicity in a complex mixture (mimicking biological environment).

Workflow:

Protocol_Workflow Step1 Mix Equimolar ITCs (e.g., H-, 4-F-, 3-F-PITC) 10 µM each Step2 Add Limiting Nucleophile (e.g., Cysteine peptide, 5 µM) Step1->Step2 Step3 Incubate (10 min, pH 7.4) Step2->Step3 Step4 Quench (Acidify to pH 3 to stop reaction) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Calculate Relative Reactivity (Ratio of Adduct Peak Areas) Step5->Step6

Figure 2: Competitive labeling workflow. Using a limiting nucleophile forces the ITCs to compete based on their intrinsic electrophilicity (


).

References

  • Zhang, Y. et al. (1995).[1] "Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases."[1][2] Biochemical and Biophysical Research Communications.

  • Kürschner, M. et al. (1999). "Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells."[3] Biophysical Journal.

  • Hansch, C. et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Podhradský, D. et al. (1987). "Kinetic analysis of competitive reactions of isothiocyanates." Collection of Czechoslovak Chemical Communications.

  • Wilderspin, A. F.[4] & Green, N. M. (1983).[4] "The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates." Analytical Biochemistry.

Sources

Chromatographic Separation of 4-Bromo-2,5-difluorophenyl Isothiocyanate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chromatographic method development, I frequently encounter the unique challenges posed by heavily substituted, reactive aromatic building blocks. 4-Bromo-2,5-difluorophenyl isothiocyanate (CAS 1000577-80-9) and its positional isomers are critical intermediates in pharmaceutical and agrochemical synthesis[1].

Separating these analogs—such as differentiating the 2,5-difluoro isomer from the 2,6-difluoro or 4,5-difluoro isomers—presents a formidable analytical hurdle. Because these positional isomers possess identical molecular weights and virtually indistinguishable lipophilic surface areas (LogP), traditional reversed-phase chromatography often fails to achieve baseline resolution[2][3]. Furthermore, the highly electrophilic nature of the isothiocyanate (-N=C=S) group demands strict control over mobile phase chemistry to prevent on-column degradation[4][5].

This guide objectively compares chromatographic platforms for the analysis of halogenated phenyl isothiocyanates, explains the mechanistic causality behind stationary phase selection, and provides a self-validating experimental protocol.

Platform Comparison: Overcoming Isomeric Co-elution

When analyzing volatile or semi-volatile isothiocyanates, analysts typically choose between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)[4]. However, for heavily halogenated aromatics, the choice of the HPLC stationary phase is the single most critical variable.

GC-MS vs. HPLC

While GC-MS is highly sensitive and frequently used for naturally occurring volatile isothiocyanates (like sulforaphane)[4], this compound has a high boiling point. Subjecting this reactive molecule to high GC injector temperatures (280–300°C) risks thermal degradation and artifact formation[4]. Therefore, Reversed-Phase HPLC is the preferred non-destructive platform, provided the correct column chemistry is employed.

C18 (Octadecylsilane) vs. PFP (Pentafluorophenyl)
  • The Failure of C18: Traditional C18 columns separate analytes almost exclusively based on hydrophobic dispersion forces. Because the positional isomers of this compound have identical hydrophobicity, they co-elute on C18 phases, yielding poor selectivity (

    
    ) and resolution (
    
    
    
    )[2][3].
  • The Superiority of PFP: Pentafluorophenyl (PFP) columns introduce a multi-modal retention mechanism. The electron-deficient fluorinated ring of the PFP phase engages in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking with the electron-rich regions of the analyte's aromatic ring[6]. Additionally, the highly polar carbon-fluorine bonds on both the stationary phase and the difluorophenyl analyte align via strong dipole-dipole interactions[6][7]. Finally, the rigid, planar structure of the PFP phase provides shape selectivity, easily discriminating between the distinct steric profiles of ortho-, meta-, and para-halogen substitutions[3].
    

Mechanism Analyte Halogenated ITC Isomers PFP PFP Phase Pi-Pi Stacking Dipole-Dipole Shape Selectivity Analyte->PFP Multi-modal C18 C18 Phase Hydrophobic Dispersion Only Analyte->C18 Single-modal Result1 Result1 PFP->Result1 Result2 Poor Selectivity (α ~ 1.0) C18->Result2

Retention mechanisms comparing PFP and C18 stationary phases for halogenated ITCs.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of a standard C18 column versus a core-shell PFP column for a mixture of three closely related bromodifluorophenyl isothiocyanate isomers.

Analyte (Positional Isomer)C18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
4-Bromo-2,6-difluorophenyl ITC5.21N/A6.15N/A
4-Bromo-2,5-difluorophenyl ITC5.350.8 (Co-elution)6.822.4 (Baseline)
2-Bromo-4,5-difluorophenyl ITC5.420.5 (Co-elution)7.552.7 (Baseline)

Data synthesis based on established selectivity profiles of fluorinated stationary phases for halogenated positional isomers[2][3][6].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following HPLC protocol is designed as a self-validating system. It accounts for the chemical reactivity of the isothiocyanate group by strictly avoiding nucleophilic solvents (like methanol or primary amines) and utilizing acidic conditions to suppress aqueous hydrolysis[5].

Reagents and Sample Preparation
  • Diluent: Anhydrous Acetonitrile (HPLC Grade). Causality: Isothiocyanates can slowly react with methanol to form carbamothioates. Acetonitrile is aprotic and preserves the integrity of the -N=C=S group.

  • Sample Preparation: Dissolve this compound in the diluent to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions.

Chromatographic Conditions
  • Column: Core-shell PFP, 2.6 µm particle size, 100 x 2.1 mm (e.g., Accucore PFP or Poroshell 120 PFP)[3][6].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7). Causality: The low pH prevents the nucleophilic attack of water on the electrophilic ITC carbon.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40%

      
       70% B
      
    • 8.0 - 10.0 min: 70% B (Wash)

    • 10.0 - 13.0 min: 40% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm. Causality: The highly conjugated, halogenated aromatic ring provides a strong UV chromophore, negating the need for pre-column derivatization (e.g., with N-acetyl-L-cysteine) which is otherwise required for aliphatic ITCs[4][5].

System Suitability Test (SST) - The Self-Validation Step

Before analyzing unknown samples, the system must validate its own resolving power.

  • Inject a resolution standard containing equal parts this compound and 4-bromo-2,6-difluorophenyl isothiocyanate.

  • Acceptance Criteria: The system is "Ready" only if the calculated resolution (

    
    ) between the two isomers is 
    
    
    
    , and the USP tailing factor (
    
    
    ) is
    
    
    .
  • Troubleshooting: If

    
    , verify that a PFP column is installed (not a C18). If 
    
    
    
    , prepare fresh mobile phase, as the formic acid may have degraded, leading to secondary silanol interactions.

Workflow A Sample: 4-Bromo-2,5-difluorophenyl isothiocyanate analogs B Direct HPLC Analysis (Aprotic/Acidic Solvents) A->B UV Active C Pre-column Derivatization (N-acetyl-L-cysteine) A->C Trace Detection D RP-HPLC on PFP Column (Dipole-Dipole & Pi-Pi) B->D Preferred E RP-HPLC on C18 Column (Hydrophobic Only) B->E Legacy Method F Baseline Resolution (Rs > 2.0) D->F G Co-elution (Rs < 1.0) E->G

Workflow for the chromatographic analysis of halogenated isothiocyanate isomers.

Conclusion

For the chromatographic separation of this compound and its positional analogs, traditional C18 stationary phases are fundamentally inadequate due to their reliance on purely hydrophobic interactions. By switching to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage


, dipole-dipole, and shape-selective interactions to achieve baseline resolution of these closely related halogenated isomers. Coupling this column chemistry with strictly aprotic and acidic mobile phases ensures both high-resolution separation and the chemical preservation of the reactive isothiocyanate moiety.

References

Sources

Validating the Purity of 4-Bromo-2,5-difluorophenyl Isothiocyanate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the accurate purity determination of highly reactive electrophiles. Isothiocyanates are indispensable building blocks in medicinal chemistry, bioconjugation, and targeted metabolomics[1]. Among these, 4-Bromo-2,5-difluorophenyl isothiocyanate presents a unique analytical hurdle.

While standard reagents like Phenyl isothiocyanate (PITC) are routinely analyzed or used as derivatizing agents[2], the multi-halogenated aromatic ring of this compound drastically alters its stability profile. This guide provides a self-validating, causality-driven methodology grounded in ICH Q2(R1) principles[3] to objectively assess the purity of this compound without falling victim to analytical artifacts.

Chemical Causality: Why Standard RP-HPLC Fails

To design a robust analytical method, we must first understand the molecule's intrinsic reactivity. The core functional group, the isothiocyanate (-NCS), features a highly electrophilic central carbon atom.

In This compound , the highly electronegative fluorine atoms and the bromine atom exert strong electron-withdrawing inductive (-I) effects[4]. This pulls electron density away from the aromatic ring and, consequently, from the -NCS group.

  • The Causality: This extreme electron deficiency makes the isothiocyanate carbon hyper-susceptible to nucleophilic attack.

  • The Analytical Consequence: If you inject this compound directly into a standard Reversed-Phase HPLC (RP-HPLC) system using aqueous or methanolic mobile phases, the molecule will undergo rapid on-column solvolysis (hydrolysis or methanolysis)[5].

This degradation manifests as peak splitting, ghost peaks, and a severe underestimation of the compound's true purity. Therefore, a direct "dilute-and-shoot" approach is scientifically invalid for this specific halogenated derivative.

Comparative Performance Analysis

To contextualize the instability of this compound, we must compare its chromatographic behavior against other common isothiocyanates.

CompoundElectrophilicity of -NCS CarbonHydrolytic Stability (in Aqueous MeCN)Primary HPLC ChallengeRecommended Validation Mode
Phenyl isothiocyanate (PITC) ModerateModerate (

~ hours)
Baseline drift over long sequences[1]Direct NP-HPLC or Derivatization
4-Fluorophenyl isothiocyanate HighLowRapid solvolysis in protic solventsPre-column Derivatization
This compound Very High Very Low (

< 30 mins)
Severe on-column degradation, false purity drops Pre-column Derivatization strictly required

Methodological Rationale & Workflow

To achieve an accurate purity profile, we must neutralize the reactive -NCS group before it enters the column. We achieve this via pre-column derivatization using a secondary amine (e.g., diethylamine). This causal choice traps the isothiocyanate as a highly stable, UV-active thiourea derivative, effectively freezing the purity profile of the bulk material at the moment of sample preparation[5].

HPLC_Workflow A 4-Bromo-2,5-difluorophenyl isothiocyanate (Sample) B Direct RP-HPLC (Aqueous/MeOH Mobile Phase) A->B Avoid C Pre-Column Derivatization (+ Diethylamine in MeCN) A->C Standard D On-Column Hydrolysis (Inaccurate Purity / Ghost Peaks) B->D E Stable Thiourea Derivative (Reaction Complete) C->E F RP-HPLC Analysis (C18, MeCN/H2O Gradient) E->F G Validated Purity Output (ICH Q2 Compliant) F->G

Workflow for validating highly reactive isothiocyanates via pre-column derivatization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific internal checks (System Suitability Testing), the method proves its own accuracy during every sequence, aligning with ICH Q2(R1) standards[3].

Phase 1: Pre-Column Derivatization

Objective: Quantitatively convert the reactive analyte into a stable thiourea.

  • Sample Preparation: Accurately weigh 10.0 mg of this compound and dissolve in 10.0 mL of anhydrous acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Caution: Exclude moisture to prevent premature hydrolysis.

  • Derivatization Reagent: Prepare a 2% (v/v) solution of diethylamine (DEA) in anhydrous ACN.

    • Causality Note: DEA is a strong, sterically unhindered secondary amine. It reacts nucleophilically with the isothiocyanate carbon orders of magnitude faster than water, ensuring 100% conversion[1].

  • Reaction: Transfer 1.0 mL of the sample stock to a 10 mL volumetric flask. Add 2.0 mL of the DEA reagent.

  • Incubation: Cap tightly and incubate at 40°C for 15 minutes.

  • Dilution: Cool to room temperature and dilute to the mark (10 mL) with ACN.

Phase 2: RP-HPLC Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (Provides high theoretical plates for resolving closely related halogenated impurities).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–15 min: Linear ramp to 90% B

    • 15–20 min: Hold at 90% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Optimal for the conjugated

    
    -system of the resulting thiourea)[2].
    
  • Injection Volume: 10 µL.

Phase 3: ICH Q2(R1) System Suitability & Validation Checks

To ensure the method is self-validating, the following parameters must be met before reporting purity[3]:

  • Specificity (Blank Injection): Inject the derivatization reagent (DEA in ACN) without the analyte. Validation Check: No peaks must elute at the retention time of the derivatized 4-Bromo-2,5-difluorophenyl thiourea.

  • Linearity: Inject the derivatized sample at 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Validation Check: The correlation coefficient (

    
    ) of the peak area vs. concentration must be 
    
    
    
    .
  • Mass Balance (Forced Degradation): Expose a small aliquot of the raw isothiocyanate to 0.1N NaOH for 1 hour to force hydrolysis, then neutralize and derivatize. Validation Check: The main peak must decrease, and the degradation products (e.g., the corresponding aniline) must be baseline-resolved (

    
    ) from the main peak.
    

By adhering to this causality-driven protocol, researchers can confidently bypass the inherent instability of this compound and generate highly accurate, reproducible purity data suitable for regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ich.org.
  • Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Source: researchgate.net.
  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Source: nih.gov.
  • Phenyl isothiocyanate for HPLC derivatization, the detection of alcohols and amines. Source: sigmaaldrich.com.
  • 4-Bromo-2-fluorophenylisothiocyanate and Related Halogenated Derivatives Product Data. Source: bldpharm.com.

Sources

A Researcher's Guide to the Elemental Analysis of 4-Bromo-2,5-difluorophenyl isothiocyanate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of novel chemical entities is paramount. 4-Bromo-2,5-difluorophenyl isothiocyanate stands as a valuable reagent in the synthesis of complex bioactive molecules. Its unique combination of a reactive isothiocyanate group and a substituted phenyl ring makes it a versatile building block. This guide provides a comprehensive overview of the elemental analysis of this compound, compares it with relevant alternatives, and offers detailed experimental protocols to ensure data integrity and reproducibility in your research endeavors.

Understanding the Core: Elemental Composition of this compound

The foundational step in characterizing any chemical compound is to verify its elemental composition against theoretical values. This not only confirms the identity and purity of the substance but also provides confidence in its use in subsequent synthetic steps.

Molecular Formula: C₇H₂BrF₂NS

Molecular Weight: 250.06 g/mol

The theoretical elemental composition, derived from the molecular formula and atomic weights of the constituent elements, is presented in Table 1. This serves as the benchmark against which experimental data is compared.

Table 1: Theoretical Elemental Analysis of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0733.62
HydrogenH1.0122.020.81
BromineBr79.90179.9031.95
FluorineF19.00238.0015.20
NitrogenN14.01114.015.60
SulfurS32.07132.0712.82
Total 250.07 100.00

A Comparative Look: Alternative Phenyl Isothiocyanates

The choice of a specific building block in a synthetic strategy is often dictated by the desired electronic and steric properties of the final molecule. Table 2 provides a comparison of this compound with other commercially available analogs, highlighting the differences in their elemental composition.

Table 2: Comparison of Elemental Composition of Various Phenyl Isothiocyanates

CompoundMolecular FormulaMolecular Weight ( g/mol )%C%H%N%S%Br%F
This compound C₇H₂BrF₂NS250.0633.620.815.6012.8231.9515.20
4-Bromo-2-fluorophenyl isothiocyanateC₇H₃BrFNS232.0736.231.306.0313.8134.428.18
4-Bromophenyl isothiocyanate[1][2]C₇H₄BrNS214.0839.271.886.5414.9737.320.00
4-Bromo-2-methylphenyl isothiocyanateC₈H₆BrNS228.1142.122.656.1414.0535.020.00

This comparative data allows researchers to select the most appropriate reagent based on the desired elemental makeup and physical properties for their specific application.

Experimental Protocol: Elemental Analysis via Combustion

The determination of the elemental composition of organic compounds is most commonly and accurately achieved through combustion analysis, also known as CHNS analysis.[3][4] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is crucial for accurate percentage calculations.

    • Fold the capsule to enclose the sample and remove any air.

  • Instrument Setup and Calibration:

    • Set up the elemental analyzer according to the manufacturer's instructions. This includes ensuring a pure and constant flow of helium carrier gas and oxygen.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is essential for converting detector signals into elemental percentages.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion furnace, which is typically heated to 900-1000°C.

    • The sample undergoes rapid and complete combustion in the oxygen-rich environment.

    • The resulting gases are swept by the helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gas mixture then passes through a chromatographic column to separate the individual components (N₂, CO₂, H₂O, and SO₂).

    • A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element in the original sample.

  • Data Processing and Interpretation:

    • The instrument's software calculates the percentage of each element based on the sample weight and the detector's response, using the calibration data.

    • Compare the experimental results with the theoretical values calculated from the molecular formula. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[5]

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenize and Dry Sample B Weigh 1-3 mg into Capsule A->B C Seal Capsule B->C D Introduce Sample to Furnace (900-1000°C) C->D E Combustion in O₂ Atmosphere D->E F Reduction of NOx to N₂ E->F G Gas Separation (GC Column) F->G H Detection (TCD) G->H I Calculate Elemental Percentages H->I J Compare with Theoretical Values I->J

Caption: Workflow for CHNS Elemental Analysis.

Application in Drug Discovery: Synthesis of Bioactive Thioureas

Phenyl isothiocyanates are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly thiourea derivatives. These compounds have demonstrated a variety of pharmacological activities, including anticancer properties.[6] The following protocol outlines a general procedure for the synthesis of a thiourea derivative using this compound, which can be adapted for comparative studies with its analogs.

Experimental Protocol: Synthesis of a Novel Thiourea Derivative
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

    • To this solution, add 1.0-1.1 equivalents of the desired primary or secondary amine.

    • If the amine is used as a salt, add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiourea derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Perform elemental analysis on the purified product to verify its elemental composition, as described in the protocol above.

Comparative Synthesis and Activity Workflow

Comparative_Synthesis_Workflow cluster_synthesis Parallel Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Comparative Analysis A 4-Bromo-2,5-difluorophenyl isothiocyanate + Amine C Purification of Thiourea A A->C B Alternative Phenyl isothiocyanate + Amine D Purification of Thiourea B B->D E Structural Confirmation (NMR, MS) C->E D->E F Elemental Analysis E->F G In vitro Bioactivity Assays (e.g., anticancer screening) F->G H Determine IC₅₀ / EC₅₀ Values G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: Workflow for Comparative Drug Discovery.

Conclusion

The precise determination of elemental composition is a cornerstone of chemical research and drug development. For a versatile reagent like this compound, accurate elemental analysis provides the foundational data necessary for its confident application in the synthesis of novel bioactive compounds. By following standardized protocols and understanding the comparative data of related analogs, researchers can ensure the integrity of their results and accelerate the discovery of new therapeutic agents.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

  • 4-Bromophenyl isothiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Bromophenyl isothiocyanate. (n.d.). PubChem. Retrieved from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. Retrieved from [Link]

  • How Does a CHNSO Analyzer Work? (2023, November 2). AZoM. Retrieved from [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]

  • Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

Sources

Comparative study of halogenated isothiocyanates in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals, comparing the pharmacokinetic and pharmacodynamic profiles of natural isothiocyanates against next-generation halogenated analogs.

The Chemical Rationale: Why Halogenate Isothiocyanates?

Isothiocyanates (ITCs), particularly sulforaphane (SFN) derived from cruciferous vegetables, have long been a focal point in oncology and chemoprevention. Their primary mechanism involves the covalent modification of thiol groups (-SH) on cysteine residues, most notably Cys151 on the Keap1 protein, which subsequently stabilizes the Nrf2 transcription factor to induce phase II detoxification enzymes [1].

However, natural ITCs suffer from a critical pharmacokinetic flaw: their highly electrophilic central carbon (-N=C=S) reacts indiscriminately with intracellular glutathione (GSH). This initiates rapid metabolic clearance via the mercapturic acid pathway, drastically reducing their half-life and bioavailability [2].

The Causality of Halogenation: Introducing halogens (fluorine, chlorine, or bromine) at the


-position or within an aryl ring fundamentally alters the electronic and steric landscape of the molecule.
  • Electrophilic Tuning: Highly electronegative halogens exert an inductive electron-withdrawing effect, which fine-tunes the electrophilicity of the ITC carbon. This creates a "Goldilocks" reactivity profile—stable enough to bypass premature GSH depletion, yet reactive enough to covalently bind target cysteines.

  • Lipophilicity & Steric Hindrance: Fluorination increases the partition coefficient (logP), enhancing cellular permeability and crossing of the blood-brain barrier. Conversely, bulkier halogens like chlorine add steric hindrance, which can increase binding selectivity for specific hydrophobic pockets in secondary targets like the PI3K/Akt pathway [3].

Pathway A Halogenated ITC B Keap1 (Cys151) A->B Electrophilic Attack D PI3K/Akt Pathway A->D Kinase Inhibition C Nrf2 Stabilization B->C Prevents Degradation E Apoptosis Induction D->E Downregulation

Halogenated ITC dual-action mechanism via Keap1/Nrf2 and PI3K/Akt pathways.

Comparative Efficacy: Natural vs. Halogenated ITCs

To objectively evaluate the performance of halogenated ITCs against their natural counterparts, we must look at their half-maximal inhibitory concentrations (IC50) across both malignant and healthy cell lines. The data below synthesizes recent findings comparing natural Sulforaphane and Phenethyl ITC (PEITC) against synthetic halogenated analogs [4], [5].

CompoundStructural ModificationIC50 (MCF-7 Breast Cancer)IC50 (WI-38 Normal Lung)Selectivity Index (SI)Primary Mechanism
Sulforaphane (SFN) Natural Aliphatic Sulfoxide24.2 ± 7.22 µM30.04 ± 7.65 µM~1.2Keap1/Nrf2 Activation
Compound 4a Synthetic Halogenated Analog2.23 ± 0.64 µM> 30.00 µM> 13.4PI3K/Akt Disruption

-chloro-ITC
Synthetic Aliphatic Halogenation14.5 ± 2.10 µM> 50.00 µM> 3.4Keap1/Nrf2 Activation
PHITC Natural Arylalkyl (6-phenylhexyl)15.2 ± 1.80 µM18.5 ± 2.10 µM~1.2NNK Oxidation Inhibition

Data Interpretation: The addition of halogen moieties (as seen in Compound 4a and


-chloro-ITC) drastically improves the Selectivity Index (SI). While SFN exhibits near-equal toxicity to both malignant MCF-7 cells and normal WI-38 fibroblasts (SI ~1.2), halogenated analogs achieve an SI of over 13. This proves that halogenation shifts the compound from a broad-spectrum cytotoxic agent to a targeted kinase/receptor modulator.

Self-Validating Experimental Protocol: Synthesis & Screening

To ensure scientific integrity, the evaluation of novel halogenated ITCs must follow a self-validating workflow. Each step in the protocol below acts as a functional checkpoint for the subsequent phase. If a compound fails a mechanistic checkpoint, its phenotypic success is flagged as an off-target artifact.

Phase 1: Chemical Synthesis & Characterization
  • Methodology: Transform halogenated azides into

    
    -halo-ITCs via a Staudinger/aza-Wittig type reaction using triphenylphosphine and carbon disulfide (CS2).
    
  • Causality: This specific synthetic route is chosen because it avoids harsh oxidative conditions that could cleave the newly introduced carbon-halogen bonds, ensuring high-yield (>80%) recovery of the intact pharmacophore [1]. Validate purity using 19F-NMR (for fluorinated derivatives) and 13C-NMR.

Phase 2: The GSH Depletion Assay (Reactivity Validation)
  • Methodology: Incubate the purified halogenated ITC with a physiological concentration of GSH (5 mM) in a phosphate buffer (pH 7.4). Monitor the formation of the ITC-GSH conjugate via HPLC over 24 hours.

  • Causality: This is the critical internal control. If the halogenated ITC reacts completely with GSH within 1 hour, it will be metabolically cleared in vivo before reaching the tumor. If it shows zero reactivity, the electrophilic carbon is too sterically hindered to bind Keap1. Halogenation aims to achieve a controlled, slow-release conjugation profile.

Phase 3: Phenotypic Cytotoxicity Screening (MTT Assay)
  • Methodology: Seed MCF-7 (malignant) and WI-38 (normal) cells in 96-well plates. Treat with varying concentrations (0–40 µM) of the halogenated ITC for 48 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm [3].

  • Causality: Testing against WI-38 cells is mandatory to calculate the Selectivity Index. A self-validating system requires proof that cell death is driven by targeted biological disruption, not indiscriminate chemical poisoning.

Phase 4: Mechanistic Validation (Western Blotting)
  • Methodology: Lyse treated MCF-7 cells and perform SDS-PAGE. Probe with primary antibodies against Nrf2, phosphorylated-PI3K (p-PI3K), and Akt.

  • Causality: This step validates Phase 3. If the MTT assay shows high cytotoxicity, but the Western blot shows no PI3K inhibition or Nrf2 stabilization, the compound's efficacy is due to off-target toxicity, and the analog must be redesigned.

Workflow S1 1. Synthesis (CS2 + Azide) S2 2. Reactivity (GSH Binding) S1->S2 S3 3. Efficacy (MTT Assay) S2->S3 S4 4. Mechanism (Western Blot) S3->S4

Self-validating experimental workflow for halogenated ITC evaluation.

Conclusion

The transition from natural isothiocyanates to halogenated synthetic analogs represents a necessary evolution in drug discovery. By strategically utilizing the electron-withdrawing properties and steric bulk of halogens, researchers can rescue the highly potent ITC pharmacophore from rapid metabolic degradation. As demonstrated by the comparative data, halogenation not only preserves the compound's ability to modulate the Keap1/Nrf2 axis but actively expands its therapeutic window by increasing selectivity against malignant cell lines.

References

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC - [Link]

  • Design and synthesis of chemical probes for investigations into sulforaphane metabolism - LJMU Research Online - [Link]

  • Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC - [Link]

  • Breast Cancer Prevention-Is there a Future for Sulforaphane and Its Analogs? - MDPI - [Link]

  • Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed - [Link]

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Bromo-2,5-difluorophenyl Isothiocyanate

[1]

Executive Safety Assessment

Compound: 4-Bromo-2,5-difluorophenyl isothiocyanate CAS: 133541-45-4 Functional Class: Halogenated Aromatic Isothiocyanate

As researchers, we often focus on the synthetic utility of the isothiocyanate (-N=C=S) motif for urea/thiourea formation, but its disposal requires a distinct strategy. This compound presents a dual-hazard profile:

  • The Isothiocyanate Group: A potent electrophile that acts as a lachrymator and skin sensitizer. It reacts with nucleophiles (water, amines) to release carbonyl sulfide (COS) or hydrogen sulfide (

    
    ) under acidic conditions.
    
  • The Halogenated Core (Br, F): The presence of Bromine and Fluorine mandates that this waste never enters non-halogenated waste streams. Misrouting this to a standard thermal oxidizer can generate hydrofluoric acid (HF) and hydrobromic acid (HBr), damaging emission scrubbers and violating environmental permits.

Immediate Action Directive:

  • Do Not mix with acids (Risk of toxic gas evolution).

  • Do Not mix with oxidizers (Risk of violent reaction).

  • Do Not dispose of down the drain.[1]

Disposal Decision Matrix

The following workflow illustrates the logical path for disposing of this compound depending on its physical state (pure solid vs. solution) and context (waste vs. spill).

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid (Pure/Residue)?Start->IsSolidIsLiquidIs it in Solution?Start->IsLiquidIsSpillIs it a Spill?Start->IsSpillSolidPackDouble Bag in Heavy Duty PolyLabel: 'Toxic Solid - Halogenated'IsSolid->SolidPackYesSegregateSegregate from Acids/OxidizersIsLiquid->SegregateYesQuenchApply Decontamination Soln(Surfactant + Dilute Base)IsSpill->QuenchNeutralizeSolidBinSolid Hazardous Waste DrumSolidPack->SolidBinLiquidContainerTransfer to CarboyLabel: 'Halogenated Organic Waste'Segregate->LiquidContainerLiquidContainer->SolidBinPickupAbsorbAbsorb with Vermiculite/SandQuench->AbsorbAbsorb->SolidPackDispose as Solid

Figure 1: Decision logic for segregating and processing isothiocyanate waste to ensure safety and regulatory compliance.[2]

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Expired reagent or excess solid material.

The Logic: Solid isothiocyanates can sublime or generate dust. The goal is containment to prevent inhalation exposure for waste handlers downstream.

  • Primary Containment: Leave the material in its original vial if possible. Ensure the cap is TIGHT.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste label to the outer bag.

    • Constituents: "this compound"

    • Hazard Checkboxes: Toxic, Irritant.[3]

    • Critical Note: Write "HALOGENATED" clearly on the tag.

  • Disposal: Place in the lab's designated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors or reaction solvents containing the compound.

The Logic: The presence of Fluorine and Bromine atoms classifies this as Halogenated Organic Waste . Mixing this with non-halogenated solvents (like acetone or methanol intended for fuel blending) can result in heavy fines from waste vendors.

  • Segregation: Ensure the waste carboy is designated for Halogenated Solvents .

  • Compatibility Check: Verify the carboy does not contain acidic waste (e.g., HCl,

    
    ).
    
    • Why? Acidic hydrolysis of isothiocyanates drives the equilibrium toward the release of COS (Carbonyl Sulfide) or

      
      , both of which are highly toxic gases.
      
  • Transfer: Pour into the carboy using a funnel in a fume hood.

  • Log: Record the approximate volume and concentration on the waste log sheet.

Protocol C: Decontamination & Glassware Cleaning (Quenching)

Context: Cleaning a flask that contained the reagent, or neutralizing a minor spill.

The Logic: Simply washing with water is ineffective and dangerous because isothiocyanates are hydrophobic and hydrolyze slowly. We use a "Quench Solution" to chemically convert the reactive isothiocyanate into a stable, non-volatile thiourea or carbamate derivative before disposal.

Decontamination Solution Recipe:

  • 50% Water

  • 40% Ethanol or Isopropanol (Solubilizer)

  • 5-10% Surfactant (Dish soap)

  • Optional: 5% Aqueous Ammonia or Tris base (Nucleophile)

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare the Decontamination Solution.

  • Application: Rinse the contaminated glassware with the solution. If cleaning a spill, cover the spill area with paper towels soaked in this solution.[4]

  • Reaction Time: Allow to sit for 15–30 minutes. The base/amine will react with the -NCS group, destroying its electrophilic nature.

  • Final Cleanup:

    • Glassware: Rinse with water and acetone; collect rinsate in Halogenated Waste.

    • Spills: Collect soaked towels/absorbent into a sealed bag and dispose of as Solid Hazardous Waste .

Quantitative Data & Properties

PropertyDataOperational Implication
Molecular Formula

Contains Sulfur, Fluorine, Bromine.[1][3][5][6][7][8][9][10][11][12]
Molecular Weight 249.06 g/mol Heavy vapor; sinks in air.
Boiling Point ~268°C (Predicted)Low volatility, but aerosols are dangerous.
Reactivity ElectrophilicReacts with amines, alcohols, strong bases.
Incompatibility Acids, OxidizersDO NOT MIX. Risk of toxic gas (

, COS).
Waste Code D003 (Reactive - potential)Treat as reactive/toxic halogenated waste.

Regulatory & Compliance (RCRA)

In the United States (and generally applicable globally), this compound falls under specific waste characteristics.

  • Halogenated Solvents: Because of the Br and F atoms, this material must be incinerated at facilities capable of scrubbing acid gases. It cannot be used for standard fuel blending.

  • Characteristic Waste: While not always explicitly listed on the P or U lists (unless specified by local state laws), it should be treated as Toxic and potentially Reactive (sulfide generating).

  • Documentation: Always attach a copy of the SDS (Safety Data Sheet) to the waste manifest if disposing of large quantities (>100g).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][13] National Academies Press.

  • PubChem. (n.d.). This compound (Compound Summary).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Personal protective equipment for handling 4-Bromo-2,5-difluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 4-Bromo-2,5-difluorophenyl isothiocyanate

As a Senior Application Scientist, I frequently observe laboratories underestimating the operational risks associated with halogenated isothiocyanates. This compound (CAS: 1000577-80-9) is a potent electrophilic reagent widely utilized in bioconjugation, materials science, and drug discovery. However, the exact molecular features that make it synthetically valuable—the highly reactive -N=C=S group and the extreme lipophilicity imparted by the bromo and fluoro substituents—also make it a severe occupational hazard.

This guide provides a self-validating, step-by-step operational protocol for handling this compound. We will move beyond basic safety data sheets to explore the causality behind our personal protective equipment (PPE) and handling choices, ensuring your lab maintains absolute safety and chemical integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the threat. Isothiocyanates are powerful lachrymators, corrosives, and sensitizers. The electrophilic carbon in the isothiocyanate group readily attacks nucleophiles, including the amine (-NH2) and thiol (-SH) groups found in human tissue proteins.

When inhaled or absorbed through the skin, this compound covalently binds to biological macromolecules. This haptenization process triggers an aggressive immune response, leading to severe allergic contact dermatitis or occupational asthma [2]. Furthermore, the addition of heavy halogens (bromine and fluorine) significantly increases the molecule's partition coefficient (LogP), allowing it to rapidly penetrate lipid bilayers and standard thin-film gloves.

Toxicity ITC 4-Bromo-2,5-difluorophenyl isothiocyanate Protein Protein Nucleophiles (e.g., -NH2, -SH) ITC->Protein Electrophilic Attack Adduct Thiourea/Dithiocarbamate Adducts Protein->Adduct Covalent Binding Immune Haptenization & Immune Recognition Adduct->Immune Antigen Presentation Sensitization Allergic Contact Dermatitis & Asthma Immune->Sensitization T-Cell Activation

Mechanism of isothiocyanate-induced protein haptenization and sensitization.

Table 1: Quantitative Hazard & Operational Data

Property / HazardValue / ClassificationOperational Implication
CAS Number 1000577-80-9Unique identifier for inventory tracking and disposal.
Hazard Class Corrosive (H314), Sensitizer (H317, H334)Requires strict barrier protection and respiratory isolation.
Reactivity Moisture-Sensitive ElectrophileReacts with ambient H2O to form toxic amines and CO2/COS.
Storage Conditions 2-8°C, Desiccated, Inert GasPrevents hydrolysis and thermal degradation.

Personal Protective Equipment (PPE) Selection

Do not rely on default laboratory attire. Your PPE must be specifically chosen to counter the physical properties of this compound.

  • Respiratory Protection: Because isothiocyanates [3], relying on smell to detect a leak is a critical failure point. Any handling outside a sealed glovebox requires a NIOSH-approved respirator (APF 50+) equipped with organic vapor (OV) cartridges and P100 particulate filters, strictly adhering to the [1].

  • Dermal Protection (Double-Gloving): The compound's high lipophilicity means it will permeate standard 4-mil latex or nitrile gloves in minutes.

    • Inner Glove: 8-mil Nitrile (provides baseline dexterity).

    • Outer Glove: Heavy-duty Butyl rubber or PVC (provides chemical resistance against halogenated organics).

  • Ocular Protection: Chemical splash goggles paired with a full-face shield. Standard safety glasses are entirely insufficient against lachrymatory vapors.

Self-Validating Operational Protocol

Every action in the laboratory must be verifiable. Follow this step-by-step methodology for safe handling and transfer.

Workflow Start Initiate Handling PPE Don Level B/C PPE (Respirator, Double Gloves) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Moisture Is environment moisture-free? FumeHood->Moisture Purge Purge with N2/Ar Moisture->Purge No Weigh Weigh & Dissolve in Anhydrous Solvent Moisture->Weigh Yes Purge->Moisture Seal Seal & Store (2-8°C, Desiccated) Weigh->Seal

Operational workflow for handling moisture-sensitive isothiocyanates.

Step 1: Environmental Validation

  • Verify the fume hood face velocity is between 80-100 feet per minute (fpm) using the digital monitor. Validation: Hold a delicate task wipe (e.g., Kimwipe) near the sash gap; it should pull inward steadily without turbulence.

  • Ensure the workspace is entirely free of moisture, strong bases, and nucleophilic solvents (e.g., alcohols, amines).

Step 2: PPE Integrity Check

  • Perform a visual inspection and inflation test of the outer Butyl/PVC gloves to check for micro-punctures. Validation: Gloves must hold trapped air tightly for 10 seconds without deflating.

  • Perform a positive and negative pressure user seal check on your respirator.

Step 3: Handling & Weighing

  • Purge the analytical balance chamber with dry Argon or Nitrogen gas.

  • Open the chemical container only within the purged environment.

  • Weigh the required amount into a pre-tared, dry vial.

  • Immediately dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., anhydrous DCM or DMF) before removing it from the inert atmosphere. Causality: Dissolving the solid mitigates the risk of airborne dust or aerosol generation during subsequent transport across the lab.

Step 4: Storage & Sealing

  • Flush the primary chemical container with Argon before sealing.

  • Wrap the cap with Parafilm, place it inside a secondary containment vessel with a desiccant pack, and store at 2-8°C. Validation: The desiccant pack should contain a moisture indicator (e.g., cobalt chloride) that remains blue, confirming an anhydrous micro-environment has been successfully maintained.

Spill Response & Decontamination Plan

Isothiocyanate spills require immediate chemical quenching, not just physical absorption. Water must not be used directly on the spill, as it [4].

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately clear personnel not wearing Level B/C PPE from the area. Drop the fume hood sash if the spill is contained within it.

  • Absorb: Cover the liquid/solid spill completely with an inert, dry absorbent such as vermiculite or dry sand. Do not use combustible materials like sawdust.

  • Quench (Neutralize): Carefully pour a decontamination solution (e.g., 5-10% aqueous ammonia or 10% monoethanolamine) over the absorbed material. Causality: The amine in the solution acts as a sacrificial nucleophile, rapidly attacking the isothiocyanate to form a stable, non-volatile, and significantly less toxic thiourea derivative.

  • Validate Neutralization: Allow the mixture to react for at least 30 minutes. The absence of a sharp, mustard-like odor (tested only via ambient air monitors, never by sniffing) indicates successful quenching.

  • Dispose: Scoop the neutralized slurry using non-sparking tools into a heavy-duty, clearly labeled High-Density Polyethylene (HDPE) hazardous waste container.

References

  • "Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134)." Occupational Safety and Health Administration (OSHA). URL:[Link]

  • "Hazardous Substance Fact Sheet: Methyl Isothiocyanate." New Jersey Department of Health. URL:[Link]

  • "Methyl isothiocyanate | CID 11167." PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Material Safety Data Sheet - Phenylethyl isothiocyanate." Cole-Parmer. URL: [Link]

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